Product packaging for Fmoc-Ser(tBu)-OH-15N(Cat. No.:)

Fmoc-Ser(tBu)-OH-15N

Cat. No.: B15141060
M. Wt: 384.4 g/mol
InChI Key: REITVGIIZHFVGU-VSBQSISVSA-N
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Description

Fmoc-Ser(tBu)-OH-15N is a useful research compound. Its molecular formula is C22H25NO5 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25NO5 B15141060 Fmoc-Ser(tBu)-OH-15N

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H25NO5

Molecular Weight

384.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid

InChI

InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/i23+1

InChI Key

REITVGIIZHFVGU-VSBQSISVSA-N

Isomeric SMILES

CC(C)(C)OCC(C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Fmoc-Ser(tBu)-OH-15N Molecular Weight Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular weight of Fmoc-Ser(tBu)-OH-15N, a crucial isotopically labeled amino acid derivative in peptide synthesis and related research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with its unlabeled counterpart and a thorough experimental protocol for molecular weight verification.

Data Presentation: Molecular Weights

The incorporation of the stable isotope, Nitrogen-15 (¹⁵N), results in a predictable mass shift in the Fmoc-Ser(tBu)-OH molecule. The quantitative data for both the unlabeled and the ¹⁵N-labeled compound are summarized in the table below for direct comparison.

CompoundChemical FormulaMolecular Weight ( g/mol )
Fmoc-Ser(tBu)-OHC₂₂H₂₅NO₅383.44[1][2][3][4]
Fmoc-Ser(tBu)-OH-¹⁵NC₂₂H₂₅¹⁵NO₅384.43[5]

Experimental Protocol: Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideally suited for the precise molecular weight determination of thermally labile and non-volatile molecules like Fmoc-amino acid derivatives.[3][6] This method minimizes fragmentation, providing a clear molecular ion peak.

1. Sample Preparation:

  • Solvent Selection: Prepare a stock solution of the sample (Fmoc-Ser(tBu)-OH or Fmoc-Ser(tBu)-OH-¹⁵N) in a solvent compatible with ESI-MS, such as a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% formic acid) to facilitate protonation.

  • Concentration: The typical concentration for analysis is in the low micromolar range (e.g., 1-10 µM).

  • Purification: For accurate mass determination, it is crucial that the sample is of high purity.[3] If necessary, purify the sample using techniques like High-Performance Liquid Chromatography (HPLC) prior to MS analysis.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument, is recommended for accurate mass measurement.

  • Ionization Mode: Operate the ESI source in positive ion mode to detect the protonated molecule, [M+H]⁺.

  • Capillary Voltage: Apply a high voltage (typically 2-5 kV) to the capillary needle to generate a fine spray of charged droplets.

  • Drying Gas: Use a heated nitrogen gas flow to assist in the desolvation of the droplets.

  • Mass Range: Set the mass analyzer to scan a mass-to-charge (m/z) range that encompasses the expected molecular ion peaks.

3. Data Acquisition and Analysis:

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Spectrum Acquisition: Acquire the mass spectrum, averaging multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺. For Fmoc-Ser(tBu)-OH, this will be at an m/z of approximately 384.45, and for Fmoc-Ser(tBu)-OH-¹⁵N, at approximately 385.44.

    • The molecular weight (M) is calculated by subtracting the mass of a proton (approximately 1.0078 u) from the observed m/z of the [M+H]⁺ ion.

    • For isotopically labeled compounds, the mass shift corresponding to the incorporated isotope should be clearly observable.[7]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the molecular weight of Fmoc-Ser(tBu)-OH-¹⁵N.

MolecularWeightWorkflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing & Verification A High-Purity Sample (this compound) B Dissolution in ACN/H2O with 0.1% Formic Acid A->B C Infusion into ESI Source B->C Sample Introduction D Ionization (Positive Mode) C->D E Mass Analysis (High-Resolution MS) D->E F Detection E->F G Mass Spectrum Generation F->G Signal Processing H Identification of [M+H]+ Peak G->H I Calculation of Molecular Weight H->I J Verification of Isotopic Shift I->J K K J->K Final Molecular Weight

References

Fmoc-Ser(tBu)-OH-15N: A Technical Guide to Structure, Synthesis, and Application in Elucidating Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 15N-labeled, protected amino acid Fmoc-Ser(tBu)-OH-15N, covering its chemical structure, a detailed synthetic pathway, and its application in modern biochemical research, particularly in the study of protein phosphorylation and cellular signaling pathways using Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-serine, specifically labeled with the stable isotope nitrogen-15. It is chemically protected at two key functional groups to allow for its use in solid-phase peptide synthesis (SPPS). The alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. The hydroxyl group of the serine side chain is protected by a tert-butyl (tBu) group, which is acid-labile. This orthogonal protection scheme is fundamental to modern peptide chemistry.

The incorporation of the 15N isotope at the alpha-amino position provides a specific nuclear spin probe for NMR spectroscopy, enabling detailed structural and dynamic studies of peptides and proteins.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₂₂H₂₅¹⁵NO₅
Molecular Weight 384.43 g/mol
Appearance White to off-white solid
Isotopic Purity Typically ≥98 atom % 15N
Solubility Soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM)
Storage 2-8°C[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available 15N-labeled L-serine. The following protocol is a representative procedure based on established organic chemistry principles and patent literature.

Overall Synthetic Scheme

Synthesis_Scheme cluster_0 Step 1: Esterification cluster_1 Step 2: Tert-butylation cluster_2 Step 3: Saponification cluster_3 Step 4: Fmoc Protection start L-Serine-15N intermediate1 L-Serine-15N methyl ester hydrochloride start->intermediate1   step1_reagents SOCl₂ Methanol intermediate2 O-tert-butyl-L-serine-15N methyl ester intermediate1->intermediate2   step2_reagents Isobutylene p-TsOH, Dioxane intermediate3 O-tert-butyl-L-serine-15N intermediate2->intermediate3   step3_reagents NaOH (aq) final_product This compound intermediate3->final_product   step4_reagents Fmoc-OSu NaHCO₃ (aq)

Caption: Overall synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of L-Serine-15N methyl ester hydrochloride

  • Suspend L-Serine-15N (1.0 eq) in anhydrous methanol (10 volumes).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to obtain a white solid.

  • Triturate the solid with diethyl ether, filter, and dry under vacuum to yield L-Serine-15N methyl ester hydrochloride.

Step 2: Synthesis of O-tert-butyl-L-serine-15N methyl ester

  • Suspend L-Serine-15N methyl ester hydrochloride (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq) in anhydrous dioxane (10 volumes) in a pressure vessel.

  • Cool the mixture to -10°C.

  • Carefully condense isobutylene (5-10 eq) into the reaction vessel.

  • Seal the vessel and allow it to warm to room temperature. Stir for 48-72 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully vent the excess isobutylene in a fume hood.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of O-tert-butyl-L-serine-15N (Saponification)

  • Dissolve O-tert-butyl-L-serine-15N methyl ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add an aqueous solution of sodium hydroxide (1.1 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the ester starting material is consumed.

  • Neutralize the reaction mixture to approximately pH 7 with a dilute aqueous HCl solution.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • The resulting aqueous solution of O-tert-butyl-L-serine-15N can be used directly in the next step or lyophilized to obtain a solid.

Step 4: Synthesis of this compound (Fmoc Protection)

  • Dissolve O-tert-butyl-L-serine-15N (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.

  • In a separate flask, dissolve 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 eq) in acetone or dioxane.

  • Add the Fmoc-OSu solution dropwise to the amino acid solution at 0°C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with a dilute aqueous HCl solution, which will precipitate the product.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography to yield this compound as a white solid.

Characterization Data (Expected)

Table 2: Expected Analytical Data for this compound

AnalysisExpected Results
¹H NMR Peaks corresponding to the fluorenyl, tert-butyl, and serine backbone protons. The signal for the amide proton will be a doublet due to coupling with the 15N nucleus.
¹³C NMR Resonances for all carbon atoms in the molecule.
Mass Spectrometry (ESI-MS) [M-H]⁻ at m/z 383.4 or [M+H]⁺ at m/z 385.4, confirming the incorporation of one 15N atom.
Purity (HPLC) ≥98%

Application in Studying Protein Phosphorylation by NMR

The primary application of this compound is in the synthesis of peptides and proteins for structural and functional studies using NMR spectroscopy. The site-specific incorporation of a 15N-labeled serine residue allows researchers to probe the local environment and dynamics of that specific residue within a larger biomolecule. This is particularly powerful for studying post-translational modifications like phosphorylation.

Case Study: Investigating the p53-MDM2 Interaction

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which binds to the N-terminal transactivation domain of p53 and targets it for degradation. Phosphorylation of p53, particularly at Serine 15 (Ser15), is a key event in the cellular response to DNA damage and is thought to disrupt the p53-MDM2 interaction, leading to p53 stabilization and activation.[2][3]

By incorporating this compound at the position corresponding to Ser15 in a synthetic p53 N-terminal peptide, researchers can use NMR to directly observe the structural and dynamic changes that occur upon phosphorylation.

Experimental Workflow

Experimental_Workflow cluster_0 Peptide Synthesis cluster_1 Sample Preparation cluster_2 NMR Analysis cluster_3 Data Analysis and Interpretation synthesis Solid-Phase Peptide Synthesis (SPPS) using this compound purification Cleavage, Deprotection, and HPLC Purification synthesis->purification unphosphorylated 15N-Ser15 p53 peptide purification->unphosphorylated phosphorylation In vitro phosphorylation (e.g., with ATM kinase) unphosphorylated->phosphorylation nmr_unphos 2D ¹H-¹⁵N HSQC of unphosphorylated peptide unphosphorylated->nmr_unphos nmr_titration NMR Titration with MDM2 unphosphorylated->nmr_titration phosphorylated 15N-pSer15 p53 peptide phosphorylation->phosphorylated nmr_phos 2D ¹H-¹⁵N HSQC of phosphorylated peptide phosphorylated->nmr_phos phosphorylated->nmr_titration analysis Chemical Shift Perturbation Analysis nmr_unphos->analysis nmr_phos->analysis nmr_titration->analysis interpretation Structural and Dynamic Insights analysis->interpretation

Caption: Experimental workflow for studying p53 phosphorylation by NMR.

Detailed Steps of the Workflow:

  • Peptide Synthesis: A peptide corresponding to the N-terminal region of p53 is synthesized using standard Fmoc-based SPPS. This compound is incorporated at the desired position (Ser15).

  • Purification: The synthesized peptide is cleaved from the resin, and all protecting groups are removed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation: The purified 15N-labeled p53 peptide is divided into two samples. One sample is subjected to in vitro phosphorylation using a relevant kinase, such as ATM (Ataxia-Telangiectasia Mutated).

  • NMR Analysis: Two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectra are acquired for both the unphosphorylated and phosphorylated peptides. The HSQC spectrum provides a fingerprint of the amide groups, with each peak corresponding to a specific amino acid residue. The peak for the 15N-labeled serine will be readily identifiable.

  • NMR Titration: The interaction with MDM2 is monitored by adding increasing amounts of unlabeled MDM2 to the 15N-labeled p53 peptide samples (both phosphorylated and unphosphorylated) and recording ¹H-¹⁵N HSQC spectra at each titration point.

  • Data Analysis: Changes in the chemical shifts and intensities of the NMR peaks upon phosphorylation and upon addition of MDM2 are analyzed. This "chemical shift perturbation" analysis reveals which residues are affected by these events.

  • Interpretation: By comparing the NMR data for the phosphorylated and unphosphorylated peptides, with and without MDM2, researchers can gain insights into the conformational changes induced by phosphorylation and how these changes affect the binding interface with MDM2.

p53 Activation Signaling Pathway

p53_Pathway cluster_0 Cellular Stress cluster_1 Kinase Activation cluster_2 p53 Regulation cluster_3 Downstream Effects dna_damage DNA Damage (e.g., UV, IR) atm ATM/ATR Kinases dna_damage->atm activates p53_mdm2 p53-MDM2 Complex (p53 inactive) atm->p53_mdm2 phosphorylates Ser15 p53_active Phosphorylated p53 (p53 active) p53_mdm2->p53_active leads to mdm2 MDM2 p53_mdm2->mdm2 dissociates transcription Gene Transcription p53_active->transcription cell_cycle Cell Cycle Arrest transcription->cell_cycle apoptosis Apoptosis transcription->apoptosis

Caption: Simplified p53 activation pathway upon DNA damage.

This technical guide provides a foundational understanding of this compound, from its synthesis to its powerful application in elucidating complex biological processes. The ability to site-specifically label proteins with stable isotopes is an invaluable tool for researchers in the fields of chemical biology, structural biology, and drug discovery.

References

A Technical Guide to 15N Labeled Fmoc-Serine in Peptide Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in modern peptide research, enabling precise and quantitative analysis of peptide and protein dynamics, structure, and function. Among the various isotopes utilized, ¹⁵N has proven to be particularly valuable. This technical guide focuses on the application of ¹⁵N labeled Fmoc-serine (Fmoc-L-[¹⁵N]-Ser) in peptide research, providing an in-depth overview of its synthesis, incorporation into peptides, and its utility in quantitative proteomics and the study of cellular signaling.

Fmoc-L-[¹⁵N]-Serine, with a ¹⁵N isotope incorporated at the alpha-amino group, serves as a powerful probe in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its use allows for the differentiation between isotopically labeled and unlabeled peptides, facilitating accurate quantification and detailed structural analysis. This guide will provide detailed experimental protocols, present quantitative data in a clear format, and visualize complex biological and experimental workflows.

Properties of ¹⁵N Labeled Fmoc-Serine

The introduction of a ¹⁵N isotope into Fmoc-serine results in a predictable mass shift, which is the foundation of its application in quantitative mass spectrometry. The most commonly used form is Fmoc-Ser(tBu)-OH-¹⁵N, where the serine side-chain hydroxyl group is protected with a tert-butyl group.

PropertyValueReference
Chemical FormulaC₂₂H₂₅¹⁵NO₅--INVALID-LINK--
Molecular Weight384.43 g/mol --INVALID-LINK--
Isotopic Purity≥98 atom % ¹⁵N--INVALID-LINK--
Mass Shift (M+1)+1--INVALID-LINK--
AppearanceWhite to off-white solid--INVALID-LINK--

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a ¹⁵N-Serine Containing Peptide

This protocol outlines the manual Fmoc solid-phase synthesis of a model peptide, Ac-Tyr-¹⁵Ser-Gly-Phe-Leu-NH₂, incorporating ¹⁵N-labeled serine.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-L-Tyr(tBu)-OH, Fmoc-L-[¹⁵N]Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-L-Phe-OH, Fmoc-L-Leu-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Iterative Process):

    • For each amino acid, pre-activate by dissolving the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, using Fmoc-L-[¹⁵N]Ser(tBu)-OH at the desired position.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF (5 times) and DCM (5 times), and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

    • Analyze the purified peptide by mass spectrometry to confirm the correct mass, including the +1 Da shift due to the ¹⁵N label.

Quantitative Analysis of a ¹⁵N-Labeled Peptide by Mass Spectrometry

This protocol describes a general workflow for the relative quantification of a peptide of interest using a ¹⁵N-labeled internal standard.

Procedure:

  • Sample Preparation:

    • Synthesize the ¹⁵N-labeled version of the target peptide to be used as an internal standard.

    • Accurately determine the concentration of the ¹⁵N-labeled peptide standard.

    • Spike a known amount of the ¹⁵N-labeled peptide standard into the biological or experimental sample containing the unlabeled (¹⁴N) target peptide.

  • LC-MS/MS Analysis:

    • Analyze the mixed sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Develop a method that ensures good chromatographic separation of the peptide of interest.

  • Data Analysis:

    • Extract the ion chromatograms for both the ¹⁴N (light) and ¹⁵N (heavy) versions of the peptide.

    • Calculate the peak area or intensity for both the light and heavy peptide signals.

    • Determine the ratio of the light to heavy peak areas.

    • Calculate the concentration of the endogenous peptide in the original sample based on the known concentration of the spiked-in ¹⁵N-labeled standard and the measured light-to-heavy ratio.

Applications in Peptide Research

Quantitative Proteomics

A primary application of ¹⁵N labeled Fmoc-serine is in quantitative proteomics, where it is used to synthesize internal standards for the absolute or relative quantification of proteins and their post-translational modifications (PTMs).[2][3] The co-elution of the chemically identical light and heavy peptides during LC-MS analysis allows for accurate quantification by minimizing experimental variability.

Table 1: Example Quantitative Mass Spectrometry Data for a ¹⁵N-Serine Labeled Peptide

Peptide SequenceIsotopeMonoisotopic Mass (Da)Measured Mass (Da)Mass Difference (Da)
Ac-YS GF-NH₂¹⁴N528.22528.23-
Ac-Y¹⁵S GF-NH₂¹⁵N529.22529.23+1.00
Studying Serine Phosphorylation in Signaling Pathways

Serine phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes, including signal transduction.[4] Synthetic peptides containing ¹⁵N-labeled phosphoserine can be used as standards to quantify the extent of phosphorylation at specific sites within a protein in response to various stimuli. This is particularly valuable for studying the activity of kinases and phosphatases.

Visualization of Workflows and Pathways

Experimental Workflow for Quantitative Peptide Analysis

The following diagram illustrates the general workflow for using a ¹⁵N-labeled synthetic peptide as an internal standard for quantitative analysis.

Quantitative_Workflow cluster_synthesis Peptide Synthesis & Characterization cluster_analysis Quantitative Analysis Synthesis Synthesize ¹⁵N-labeled peptide (Fmoc-SPPS) Purification Purify by RP-HPLC Synthesis->Purification Quantification Quantify ¹⁵N peptide (e.g., AAA) Purification->Quantification Spike Spike in known amount of ¹⁵N peptide Quantification->Spike Sample Biological Sample (contains ¹⁴N peptide) Sample->Spike LCMS LC-MS/MS Analysis Spike->LCMS Data Extract Ion Chromatograms (¹⁴N and ¹⁵N) LCMS->Data Ratio Calculate ¹⁴N/¹⁵N Ratio Data->Ratio Result Determine concentration of endogenous ¹⁴N peptide Ratio->Result

Caption: Workflow for quantitative peptide analysis using a ¹⁵N-labeled internal standard.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-regulated kinase (ERK) cascade, is a key signaling pathway that regulates cell proliferation, differentiation, and survival. This pathway involves a series of serine/threonine kinases that sequentially phosphorylate and activate each other.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Grb2 Grb2 RTK->Grb2 Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK1/2 (MAPKK) Raf->MEK Phosphorylates (Ser) ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates (Thr/Tyr) TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylates (Ser) Response Cellular Response (Proliferation, Differentiation) TranscriptionFactors->Response Regulates Gene Expression

Caption: Simplified diagram of the MAPK/ERK signaling cascade.

Conclusion

¹⁵N labeled Fmoc-serine is a versatile and powerful tool for modern peptide research. Its application in solid-phase peptide synthesis enables the production of high-quality internal standards for accurate and precise quantification of peptides and their post-translational modifications by mass spectrometry. Furthermore, the ability to incorporate ¹⁵N-labeled phosphoserine provides a means to investigate the intricate details of cellular signaling pathways. The methodologies and applications described in this guide highlight the significant contribution of stable isotope labeling to advancing our understanding of complex biological systems and facilitating the development of novel therapeutics.

References

The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Fmoc-Ser(tBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the precise assembly of amino acids into a predetermined sequence is paramount. The trifunctional nature of amino acids like serine, with its reactive hydroxyl side chain, presents a significant challenge. Unprotected, this hydroxyl group can engage in undesirable side reactions, leading to impurities and compromising the integrity of the final peptide. This technical guide provides an in-depth exploration of the pivotal role of the tert-butyl (tBu) protecting group in Fmoc-Ser(tBu)-OH, a cornerstone reagent in modern peptide chemistry.

The Principle of Orthogonality: The Fmoc/tBu Strategy

The success of Fmoc-based SPPS hinges on the principle of orthogonal protection. This strategy employs protecting groups for the α-amino group and the amino acid side chains that are removable under distinct, non-interfering conditions. The most widely adopted orthogonal combination is the Fmoc/tBu pairing.[1]

  • Nα-Fmoc Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group shields the α-amino group of the amino acid. It is stable under acidic and neutral conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1]

  • Side-Chain tBu Protection: The tert-butyl group is employed to protect the reactive side chains of several amino acids, including the hydroxyl group of serine. The tBu group is stable to the basic conditions used for Fmoc removal but is efficiently cleaved by strong acids, most commonly trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[1]

This orthogonality ensures that the peptide chain can be elongated in a controlled, stepwise manner without premature deprotection of the side chains.

Diagram 1: Orthogonal Protection Strategy in Fmoc-SPPS

Orthogonal_Protection cluster_conditions Deprotection Conditions Fmoc-Ser(tBu)-OH Fmoc-Ser(tBu)-OH Peptide Chain Peptide Chain Fmoc-Ser(tBu)-OH->Peptide Chain Coupling Peptide Chain->Peptide Chain Final Peptide Final Peptide Peptide Chain->Final Peptide tBu Deprotection & Cleavage (Acid) Base (e.g., Piperidine) Base (e.g., Piperidine) Acid (e.g., TFA) Acid (e.g., TFA)

Caption: Orthogonal deprotection of Fmoc and tBu groups in SPPS.

The Role of the Tert-Butyl Group in Preventing Side Reactions

The primary function of the tert-butyl group on the serine side chain is to prevent its nucleophilic hydroxyl group from participating in unwanted side reactions during peptide synthesis.

Prevention of O-Acylation

During the activation of the incoming Fmoc-amino acid's carboxyl group for coupling, the unprotected hydroxyl group of a serine residue in the growing peptide chain can be acylated. This leads to the formation of ester linkages and the growth of branched peptides, which are difficult to separate from the desired product. The steric hindrance provided by the bulky tert-butyl group effectively prevents this O-acylation.

Mitigation of Racemization

While racemization primarily occurs at the α-carbon of the activated amino acid, the conditions used during coupling can influence its extent. For Fmoc-Ser(tBu)-OH, the choice of base is critical. The use of diisopropylethylamine (DIPEA) has been shown to induce racemization.[2] The use of a less hindered base like collidine is recommended to minimize this side reaction.[2]

Coupling Reagent/BaseExtent of Epimerization (Fmoc-Ser(tBu)-OH)Reference
HBTU/DIPEASignificant[2]
HATU/DIPEASignificant[3]
PyBOP/DIPEASignificant[3]
DCC/HOBtLow[2]
TBTU/CollidineLow[2]

Note: The extent of epimerization is qualitative and depends on the specific reaction conditions.

Prevention of O-Sulfonation

During the final TFA-mediated cleavage and deprotection, a side reaction known as O-sulfonation can occur, particularly in peptides containing both serine and arginine residues protected with sulfonyl-based groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).[4] In the absence of suitable scavengers, this can lead to the formation of O-sulfo-serine containing peptides in high yields.[4] While the tBu group is removed during this step, its presence throughout the synthesis prevents other potential modifications to the hydroxyl group.

Experimental Protocols

Coupling of Fmoc-Ser(tBu)-OH

This protocol describes a standard manual coupling procedure for Fmoc-Ser(tBu)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-Ser(tBu)-OH (3 equivalents relative to resin loading)

  • HBTU (2.9 equivalents)

  • HOBt (3 equivalents)

  • DIPEA (6 equivalents)

  • DMF (N,N-dimethylformamide)

  • DCM (Dichloromethane)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.

  • Activation of Fmoc-Ser(tBu)-OH: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH, HBTU, and HOBt in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and by-products.

Diagram 2: Experimental Workflow for Fmoc-Ser(tBu)-OH Coupling

Coupling_Workflow start Start swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 activate Activate Fmoc-Ser(tBu)-OH (HBTU/HOBt/DIPEA in DMF) wash1->activate couple Couple to Resin activate->couple monitor Kaiser Test couple->monitor monitor->couple Positive wash2 Wash (DMF, DCM) monitor->wash2 Negative end End wash2->end

Caption: Step-by-step workflow for the coupling of Fmoc-Ser(tBu)-OH in SPPS.

Cleavage and Tert-Butyl Deprotection

This protocol outlines the final cleavage of the peptide from the resin and the simultaneous removal of the tert-butyl protecting group from the serine side chain.

Materials:

  • Peptide-resin

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Water (deionized)

  • Cold diethyl ether

Cleavage Cocktail (Reagent K - for peptides with sensitive residues):

  • TFA: 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Standard Cleavage Cocktail (for most peptides):

  • TFA: 95%

  • TIS: 2.5%

  • Water: 2.5%

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage: Add the cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours. The t-butyl group is cleaved, forming a stable tert-butyl cation.

  • Scavenging: Scavengers such as TIS and water react with the tert-butyl cations and other reactive species generated during cleavage, preventing side reactions with sensitive amino acid residues like tryptophan and methionine.[5]

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Mechanism of Tert-Butyl Deprotection

The cleavage of the tert-butyl ether from the serine side chain proceeds via an acid-catalyzed SN1-type mechanism.

Diagram 3: Mechanism of Tert-Butyl Deprotection

Caption: Acid-catalyzed SN1 mechanism for tert-butyl ether cleavage.

Conclusion

The tert-butyl protecting group in Fmoc-Ser(tBu)-OH is an indispensable tool in solid-phase peptide synthesis. Its stability to the basic conditions required for Fmoc removal and its clean, acid-labile cleavage make it an ideal choice for the orthogonal protection of the serine hydroxyl group. By effectively preventing side reactions such as O-acylation and contributing to the mitigation of other undesirable modifications, the use of Fmoc-Ser(tBu)-OH ensures the synthesis of high-purity peptides, a critical requirement for research, therapeutic, and diagnostic applications. A thorough understanding of its role and the optimization of coupling and cleavage protocols are essential for any scientist working in the field of peptide chemistry.

References

An In-depth Technical Guide to Isotopically Labeled Amino Acids for NMR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of isotopically labeled amino acids in Nuclear Magnetic Resonance (NMR) spectroscopy for studying protein structure, dynamics, and interactions. It is designed to be a valuable resource for researchers in structural biology, drug discovery, and related fields.

Introduction to Isotopic Labeling for NMR

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of proteins at atomic resolution. However, the low natural abundance of NMR-active isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) limits the sensitivity and resolution of NMR experiments on unlabeled proteins, especially for those larger than 10 kDa.[1][2] Isotopic labeling, the process of replacing naturally occurring isotopes with their NMR-active counterparts, is therefore essential for a wide range of biomolecular NMR applications.[3][4]

The most commonly used stable isotopes in protein NMR are:

  • ¹⁵N: With a natural abundance of only 0.37%, enriching proteins with ¹⁵N is crucial for a vast array of experiments, most notably the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which provides a unique signal for each amino acid residue (excluding proline) and is often used as a fingerprint of the protein's folded state.[5][]

  • ¹³C: With a natural abundance of 1.1%, ¹³C labeling is vital for experiments that probe the protein backbone and side chains, enabling sequential resonance assignment and the determination of three-dimensional structures.[1][]

  • ²H (Deuterium): Deuterium labeling is primarily used for studying large proteins (>25 kDa). By replacing protons with deuterium, dipolar relaxation pathways are significantly reduced, leading to sharper NMR signals and improved spectral quality.[3][7][8]

Methods for Producing Isotopically Labeled Amino Acids and Proteins

There are three primary methods for producing isotopically labeled proteins for NMR studies: biosynthetic (in vivo) expression, chemical synthesis, and cell-free protein synthesis.

  • Biosynthetic (In Vivo) Expression: This is the most common and cost-effective method, typically utilizing Escherichia coli as an expression host.[9][10] The bacteria are grown in a minimal medium where the sole nitrogen and carbon sources are ¹⁵N-labeled ammonium salts (e.g., ¹⁵NH₄Cl) and ¹³C-labeled glucose, respectively.[4][10] This leads to the uniform incorporation of the isotopes into all amino acids and, subsequently, the expressed protein.

  • Chemical Synthesis: While less common for entire proteins due to its high cost and technical challenges, solid-phase peptide synthesis allows for the site-specific incorporation of isotopically labeled amino acids. This method is particularly useful for studying specific regions of a protein or for incorporating non-natural amino acids.

  • Cell-Free Protein Synthesis: This in vitro method uses cell extracts containing the necessary machinery for transcription and translation to produce proteins.[11][12][13][14] A key advantage of cell-free synthesis is the ability to incorporate labeled amino acids selectively with minimal isotopic scrambling, which can be an issue in E. coli expression systems.[12][14] This method is also well-suited for producing toxic proteins that are difficult to express in vivo.[15]

Isotopic Labeling Strategies

The choice of labeling strategy depends on the size of the protein and the specific information being sought.

  • Uniform Labeling: In this approach, the protein is uniformly enriched with ¹⁵N and/or ¹³C.[10] This is the standard method for structural studies of small to medium-sized proteins (up to ~25 kDa).

  • Selective Labeling: This strategy involves the incorporation of a specific type of labeled amino acid into an otherwise unlabeled protein. This simplifies complex spectra and is useful for resonance assignment and for studying specific residues. However, metabolic scrambling, where one amino acid is converted into another by the host cell's enzymes, can lead to the unintended labeling of other residues.[16][17]

  • Reverse Labeling: In this method, a protein is expressed in a fully labeled medium that is supplemented with one or more unlabeled amino acids. This results in "unlabeling" of specific residues, which can also aid in spectral simplification and assignment.

  • Deuteration: For larger proteins, uniform deuteration in combination with ¹³C and ¹⁵N labeling is often necessary to overcome the challenges of rapid signal decay.[7][8]

  • Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy): This is a powerful technique for studying very large proteins and protein complexes. It involves the specific labeling of methyl groups of isoleucine, leucine, and valine in a highly deuterated protein. This approach provides high-resolution spectra for macromolecules that would otherwise be intractable by NMR.[2][9]

Quantitative Data on Isotopic Labeling

The efficiency of isotopic incorporation and the final yield of the labeled protein are critical factors for the success of NMR studies. The following tables summarize typical quantitative data.

Labeling SchemeTypical Protein Yield (in E. coli)Typical Isotopic Enrichment
¹⁵N10 - 100 mg/L> 98%
¹³C/¹⁵N5 - 50 mg/L> 98% for ¹⁵N, >97% for ¹³C
²H/¹³C/¹⁵N1 - 20 mg/L> 95% for ¹⁵N, >95% for ¹³C, 70-95% for ²H
Cell-Free~1 mg/mL of reaction> 90%

Note: Protein yields are highly dependent on the specific protein being expressed and the optimization of expression conditions.

Amino Acid (Selectively Labeled)Typical ¹³C Labeling Efficiency in E. coli
Leucine, Isoleucine> 80%
Tyrosine, Phenylalanine~60%
Threonine~50%
Valine~40%
Alanine30-40%

Data adapted from[16].

Experimental Protocols

This section provides detailed methodologies for key experiments involving isotopically labeled proteins.

Expression and Purification of a Uniformly ¹⁵N-Labeled Protein in E. coli

This protocol is a general guideline for producing a ¹⁵N-labeled protein using a T7-based expression system in E. coli BL21(DE3) cells.

Materials:

  • E. coli BL21(DE3) cells transformed with the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) agar plates with the appropriate antibiotic.

  • M9 minimal medium starter culture (50 mL).

  • M9 minimal medium expression culture (1 L).

  • ¹⁵NH₄Cl (1 g/L).

  • Glucose (4 g/L).

  • Appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • NMR buffer (e.g., 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 1 mM DTT, 10% D₂O).

Procedure:

  • Starter Culture: Inoculate a single colony from the LB agar plate into 50 mL of M9 minimal medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of M9 minimal medium containing 1 g/L ¹⁵NH₄Cl, 4 g/L glucose, and the appropriate antibiotic with the overnight starter culture.

  • Cell Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Protein Expression: Reduce the temperature to 18-25°C and continue to shake the culture for 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Purification: Apply the supernatant to a Ni-NTA column. Wash the column with wash buffer and elute the protein with elution buffer.

  • Buffer Exchange: Exchange the purified protein into the NMR buffer using dialysis or a desalting column.

  • Concentration: Concentrate the protein to the desired concentration (typically 0.1-1 mM) for NMR experiments.[18]

¹H-¹⁵N HSQC Experiment

The ¹H-¹⁵N HSQC is a fundamental 2D NMR experiment that provides a fingerprint of a protein.

Sample Preparation:

  • The protein sample should be in a suitable NMR buffer at a concentration of 0.1-1 mM.[18]

  • The sample volume is typically 500-600 µL in a standard 5 mm NMR tube.[19]

NMR Spectrometer Setup (Example for a 600 MHz Spectrometer):

  • Pulse Program: A standard sensitivity-enhanced HSQC pulse sequence with gradients for coherence selection and water suppression (e.g., hsqcetf3gpsi on a Bruker spectrometer).

  • ¹H Spectral Width: 12-16 ppm, centered around the water resonance (~4.7 ppm).

  • ¹⁵N Spectral Width: 30-40 ppm, centered around 118-120 ppm.

  • Acquisition Time (¹H): 80-120 ms.

  • Acquisition Time (¹⁵N): 40-60 ms.

  • Number of Scans: 8-32 per increment, depending on the sample concentration.

  • Temperature: 298 K (25°C).

Data Processing:

The raw data is Fourier transformed, phased, and baseline corrected to generate the final 2D spectrum.

Chemical Shift Perturbation (CSP) Mapping

CSP mapping is used to identify the binding site of a ligand on a protein.

Procedure:

  • Acquire Reference Spectrum: Record a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in the absence of the ligand.

  • Titration: Add increasing amounts of the unlabeled ligand to the protein sample and record a ¹H-¹⁵N HSQC spectrum at each titration point.

  • Data Analysis: Overlay the spectra and track the changes in the chemical shifts of the amide peaks.

  • Calculate Chemical Shift Perturbations: The magnitude of the chemical shift change for each residue is calculated using the following formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.14-0.2).[20]

  • Mapping: The residues with significant chemical shift perturbations are mapped onto the three-dimensional structure of the protein to identify the binding interface.[20]

Visualizations of Workflows and Pathways

Workflow for Production of an Isotopically Labeled Protein for NMR

protein_production_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification & Sample Prep cluster_nmr NMR Analysis clone Clone Gene into Expression Vector transform Transform Vector into E. coli clone->transform starter Grow Starter Culture in Minimal Medium transform->starter expression Grow Large-Scale Culture with Isotopic Labels (e.g., 15NH4Cl, 13C-glucose) starter->expression induce Induce Protein Expression (IPTG) expression->induce harvest Harvest and Lyse Cells induce->harvest purify Purify Protein (e.g., Affinity Chromatography) harvest->purify buffer_exchange Buffer Exchange into NMR Buffer purify->buffer_exchange concentrate Concentrate Protein buffer_exchange->concentrate nmr_sample Prepare NMR Sample concentrate->nmr_sample nmr_experiment Perform NMR Experiments (e.g., 1H-15N HSQC) nmr_sample->nmr_experiment

Caption: Workflow for producing an isotopically labeled protein for NMR studies.

Structure-Activity Relationship (SAR) by NMR Workflow

sar_by_nmr_workflow cluster_screening Fragment Screening cluster_optimization Hit Optimization cluster_linking Fragment Linking cluster_validation Validation screen Screen Fragment Library against 15N-labeled Protein using 1H-15N HSQC identify_hits Identify Fragments Causing Chemical Shift Perturbations screen->identify_hits optimize_hit1 Optimize Hit 1 Affinity via Chemical Modification identify_hits->optimize_hit1 identify_hit2 Screen for a Second Fragment Binding to a Proximal Site identify_hits->identify_hit2 link Link Optimized Fragments with a Chemical Linker optimize_hit1->link optimize_hit2 Optimize Hit 2 Affinity identify_hit2->optimize_hit2 optimize_hit2->link linked_compound High-Affinity Lead Compound link->linked_compound validate Validate Binding and Affinity of the Linked Compound linked_compound->validate

Caption: Workflow for Structure-Activity Relationship (SAR) by NMR.

Chemical Shift Perturbation (CSP) Experiment Workflow

csp_workflow cluster_setup Experiment Setup cluster_titration NMR Titration cluster_analysis Data Analysis cluster_mapping Binding Site Mapping prepare_protein Prepare 15N-labeled Protein Sample ref_spec Acquire Reference 1H-15N HSQC Spectrum (Protein only) prepare_protein->ref_spec prepare_ligand Prepare Unlabeled Ligand Stock Solution add_ligand Add Aliquots of Ligand to the Protein Sample prepare_ligand->add_ligand ref_spec->add_ligand acquire_spectra Acquire 1H-15N HSQC Spectrum after each Addition add_ligand->acquire_spectra Repeat overlay_spectra Overlay and Compare Spectra acquire_spectra->overlay_spectra track_shifts Track Chemical Shift Changes for each Residue overlay_spectra->track_shifts calculate_csp Calculate Weighted Chemical Shift Perturbations (CSP) track_shifts->calculate_csp map_on_structure Map Residues with Significant CSPs onto the Protein Structure calculate_csp->map_on_structure identify_interface Identify the Ligand Binding Interface map_on_structure->identify_interface

Caption: Workflow for a Chemical Shift Perturbation (CSP) experiment.

Troubleshooting Common Issues

  • Low Protein Yield:

    • Optimize codon usage for the E. coli expression host.

    • Vary the induction temperature and IPTG concentration.[3]

    • Test different E. coli strains (e.g., BL21(DE3) pLysS, Rosetta).[10]

    • Supplement minimal media with commercially available labeled algal lysates to boost growth.[21]

    • Increase the buffering capacity of the minimal media to prevent pH drop during cell growth.[3]

  • Low Isotopic Incorporation:

    • Ensure that the minimal medium is properly prepared and that there are no contaminating unlabeled nitrogen or carbon sources.

    • Start with a small pre-culture in labeled minimal medium to adapt the cells before scaling up.

  • Protein Aggregation/Precipitation:

    • Screen different buffer conditions (pH, salt concentration, additives) to improve protein solubility and stability.[22]

    • Perform NMR experiments at a lower temperature.

  • Isotopic Scrambling:

    • Use auxotrophic E. coli strains that are deficient in certain amino acid biosynthesis pathways.[23]

    • Employ a cell-free protein synthesis system where metabolic pathways are less active.[12][13]

Conclusion

Isotopically labeled amino acids are indispensable tools for modern biomolecular NMR spectroscopy. The ability to selectively introduce NMR-active isotopes into proteins has revolutionized the study of their structure, dynamics, and interactions, providing invaluable insights for basic research and drug discovery. By carefully selecting the appropriate labeling strategy and optimizing experimental protocols, researchers can harness the full power of NMR to address a wide range of biological questions.

References

A Technical Guide to Fmoc-Ser(tBu)-OH-15N: Suppliers, Purity, and Application Workflow

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quality and sourcing of isotopically labeled amino acids are critical for the successful synthesis of peptides and subsequent analytical studies. This guide provides an in-depth overview of Fmoc-Ser(tBu)-OH-15N, a key building block in solid-phase peptide synthesis (SPPS), focusing on its suppliers, purity specifications, and a typical experimental workflow.

Supplier and Purity Data

The availability and purity of this compound and its non-labeled counterpart are crucial for experimental reproducibility. The following table summarizes the specifications from various suppliers.

SupplierCompoundPurity SpecificationAnalytical Method
Sigma-Aldrich (MilliporeSigma)This compoundIsotopic Purity: 98 atom % 15NNot specified
MedChemExpressThis compoundNot specifiedNot specified
CEM CorporationFmoc-Ser(tBu)-OHHPLC Purity ≥ 99.0%, Enantiomeric Purity ≥ 99.8%[1]HPLC
Tokyo Chemical Industry (TCI)Fmoc-D-Ser(tBu)-OH>98.0%HPLC, Neutralization titration

Experimental Protocols

While detailed experimental protocols for the analysis of this compound are not explicitly provided by all suppliers, the primary methods for assessing the purity of Fmoc-amino acids are High-Performance Liquid Chromatography (HPLC) for chemical purity and chiral HPLC for enantiomeric purity. Isotopic enrichment is typically determined using mass spectrometry.

A general protocol for assessing the purity of an Fmoc-amino acid like Fmoc-Ser(tBu)-OH by RP-HPLC would involve:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

  • Chromatographic System: Utilize a C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is commonly used.

  • Detection: UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm).

  • Data Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Application Workflow in Peptide Synthesis

This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce a 15N-labeled serine residue at a specific position within a peptide sequence. The tert-butyl (tBu) group protects the side-chain hydroxyl group of serine, and the fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group.

Below is a diagram illustrating the logical workflow of incorporating this compound into a growing peptide chain during SPPS.

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_synthesis Peptide Elongation Cycle cluster_cleavage Final Steps Resin Resin with Rink Amide Linker Fmoc_Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 2. Washing (DMF) Fmoc_Deprotection->Washing1 Amino_Acid_Coupling 3. Amino Acid Coupling: This compound + Coupling Reagents (e.g., HBTU, DIPEA) Washing1->Amino_Acid_Coupling Washing2 4. Washing (DMF) Amino_Acid_Coupling->Washing2 Capping Optional: Capping (e.g., Acetic Anhydride) Washing2->Capping Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Repeat Cycle for next AA Capping->Final_Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA Cocktail) Final_Deprotection->Cleavage Purification Peptide Purification (e.g., RP-HPLC) Cleavage->Purification Analysis Peptide Analysis (e.g., MS, NMR) Purification->Analysis

Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

This workflow highlights the key stages of incorporating the 15N-labeled serine into a peptide. The cycle begins with the deprotection of the Fmoc group from the resin-bound peptide, followed by the coupling of this compound. After the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed, yielding the final 15N-labeled peptide, which is then purified and analyzed.

References

Solubility of Fmoc-protected amino acids

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility of Fmoc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental to modern solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. The solubility of Fmoc-protected amino acids in the solvents used for coupling reactions is a critical parameter that directly impacts synthesis efficiency, purity, and yield. Poor solubility can lead to incomplete coupling reactions, sequence deletions, and aggregation of the growing peptide chain, particularly in hydrophobic sequences.[1] This guide provides a comprehensive overview of the solubility of commonly used Fmoc-amino acids, details experimental protocols for solubility determination, and illustrates the workflow of SPPS.

Factors Influencing Solubility

The solubility of an Fmoc-protected amino acid is a complex interplay of several factors:

  • Amino Acid Side Chain: The physicochemical properties of the amino acid side chain (e.g., hydrophobicity, polarity, size) are a primary determinant of solubility. For instance, Fmoc-amino acids with bulky, hydrophobic side chains like isoleucine and tryptophan can exhibit lower solubility compared to those with smaller or more polar side chains.[2]

  • Solvent System: The choice of solvent is critical. The most common solvents in Fmoc-SPPS are polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[3] While DMF and NMP are excellent solubilizing agents for most Fmoc-amino acids, greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) are also being explored.[4]

  • Temperature: Solubility is generally temperature-dependent. In some cases, gentle heating can improve the solubility of Fmoc-amino acids.

  • Purity of Reagents: The purity of both the Fmoc-amino acid and the solvent can affect solubility. Impurities can sometimes act as crystallization nuclei, reducing apparent solubility.

Quantitative Solubility Data

The following table summarizes available quantitative and qualitative solubility data for various Fmoc-protected amino acids in common solvents. It is important to note that obtaining a comprehensive, standardized dataset is challenging, and solubility can be influenced by the specific experimental conditions.

Fmoc-Amino AcidSolventSolubilitySource(s)
Fmoc-Ala-OH DMSO50 mg/mL (~160.60 mM)[5]
WaterSoluble[6]
Fmoc-Arg(Pbf)-OH DMSO100 mg/mL (~154.14 mM)[7]
DMFSoluble[8][9]
NBPSolutions of 0.2 M prepared[10]
Fmoc-Gly-OH DMSO≥29.7 mg/mL
Ethanol≥25 mg/mL (with sonication)
WaterInsoluble
Fmoc-Ile-OH DMSO100 mg/mL (~282.96 mM)[11]
Fmoc-Lys(Boc)-OH DMSO≥ 100.8 mg/mL[12]
Ethanol≥ 51 mg/mL[12]
Water≥ 4.69 mg/mL[12]
DMFSoluble at high concentrations[4]
Fmoc-N-Me-Ala-OH DMSO100 mg/mL (~307.35 mM)[13]
Fmoc-Trp(Boc)-OH DMSO100 mg/mL (~189.90 mM)[12]
DMFSoluble[14][15]
ChloroformSoluble[14][15]
DichloromethaneSoluble[14][15]
Ethyl AcetateSoluble[14][15]
Various Fmoc-AA PolarClean>0.4 M (most >0.9 M)[16]
Various Fmoc-AA 2-MeTHFGenerally good at 0.2 M

Experimental Protocols for Solubility Determination

Accurate determination of Fmoc-amino acid solubility is crucial for optimizing SPPS protocols. Below are detailed methodologies for key experiments.

Protocol for Solubility Determination by UV-Vis Spectrophotometry

This method is based on creating a saturated solution of the Fmoc-amino acid, followed by cleavage of the Fmoc group and quantification of the resulting dibenzofulvene-piperidine adduct, which has a strong UV absorbance.

Materials:

  • Fmoc-amino acid of interest

  • Solvent of interest (e.g., DMF, NMP)

  • 20% (v/v) Piperidine in DMF

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Vortex mixer

  • Centrifuge

  • Calibrated pipettes

  • Volumetric flasks

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the Fmoc-amino acid to a known volume of the solvent in a sealed vial.

    • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

    • Centrifuge the suspension to pellet the undissolved solid.

  • Sample Preparation for UV-Vis Analysis:

    • Carefully withdraw a known volume of the supernatant (the saturated solution).

    • Dilute the aliquot with a known volume of the solvent to bring the concentration into the linear range of the spectrophotometer.

    • To a known volume of the diluted solution, add a solution of 20% piperidine in DMF to cleave the Fmoc group. The final concentration of piperidine should be sufficient for complete cleavage.

  • UV-Vis Measurement:

    • Allow the cleavage reaction to proceed for at least 30 minutes.[1]

    • Measure the absorbance of the solution at approximately 301 nm using the solvent and piperidine mixture as a blank.[17]

    • The concentration of the Fmoc-piperidine adduct is calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (approximately 7800 M⁻¹cm⁻¹ at 301 nm in DMF), b is the path length (1 cm), and c is the concentration.[18]

  • Calculation of Solubility:

    • From the calculated concentration of the Fmoc-piperidine adduct and the dilution factors, determine the concentration of the Fmoc-amino acid in the original saturated solution. This value represents the solubility.

Protocol for Solubility Determination by HPLC

High-Performance Liquid Chromatography (HPLC) offers a more direct and sensitive method for determining solubility.

Materials:

  • Fmoc-amino acid of interest

  • Solvent of interest (e.g., DMF, NMP)

  • HPLC system with a UV detector

  • Appropriate reversed-phase HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water, trifluoroacetic acid)

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the UV-Vis method to prepare a saturated solution and separate the supernatant.

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of the Fmoc-amino acid of known concentrations in the solvent of interest.

  • HPLC Analysis:

    • Filter the supernatant from the saturated solution and the calibration standards through a 0.22 µm syringe filter.

    • Inject the standards and the sample onto the HPLC system.

    • Develop a suitable gradient elution method to separate the Fmoc-amino acid from any impurities.

    • Monitor the elution using a UV detector at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm).

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the peak area of the Fmoc-amino acid against the concentration for the standard solutions.

    • Determine the concentration of the Fmoc-amino acid in the saturated solution by interpolating its peak area on the calibration curve. This concentration is the solubility.

Visualization of Key Workflows

Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the key steps in a typical Fmoc-based SPPS cycle.

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Elongate Repeat->Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Final Cycle Peptide Purified Peptide Cleavage->Peptide

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Logical Workflow for Solvent Selection

This diagram outlines a logical process for selecting an appropriate solvent for a given Fmoc-amino acid.

Solvent_Selection Start Define Fmoc-Amino Acid & Synthesis Scale CheckData Consult Solubility Tables & Literature Data Start->CheckData DataAvailable Sufficient Data? CheckData->DataAvailable SelectSolvent Select Primary Solvent (e.g., DMF, NMP) DataAvailable->SelectSolvent Yes PerformTest Perform Small-Scale Solubility Test DataAvailable->PerformTest No SelectSolvent->PerformTest Soluble Soluble at Required Concentration? PerformTest->Soluble Proceed Proceed with Synthesis Soluble->Proceed Yes ConsiderAlt Consider Alternative Solvents (e.g., DCM, 2-MeTHF) or Co-solvents Soluble->ConsiderAlt No Optimize Optimize Conditions (Temperature, Sonication) ConsiderAlt->Optimize Optimize->PerformTest

Caption: A decision-making workflow for solvent selection in SPPS.

Conclusion

The solubility of Fmoc-protected amino acids is a critical, multi-faceted parameter in the successful execution of solid-phase peptide synthesis. While DMF and NMP remain the workhorse solvents due to their excellent solvating properties for a broad range of Fmoc-amino acids, challenges with hydrophobic and aggregation-prone sequences necessitate a thorough understanding of solubility limits. The experimental protocols detailed herein provide robust methods for researchers to determine solubility in their specific systems, enabling informed solvent selection and optimization of synthesis protocols. As the field moves towards greener and more sustainable chemistry, a continued investigation into the solubility of Fmoc-amino acids in novel solvent systems will be essential for the future of peptide-based drug development.

References

A Technical Guide to the Self-Assembly Properties of Fmoc-Serine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-assembly properties of N-fluorenylmethoxycarbonyl (Fmoc)-serine derivatives. These molecules are of significant interest in the fields of biomaterials, drug delivery, and tissue engineering due to their ability to form well-defined nanostructures, such as nanofibers, which can subsequently entangle to create self-supporting hydrogels. The presence of the hydroxyl group on the serine residue offers unique opportunities for functionalization and influences the material properties of the resulting hydrogels.

Core Principles of Self-Assembly

The self-assembly of Fmoc-serine derivatives is primarily driven by a combination of non-covalent interactions. The bulky, aromatic Fmoc group is the key driver for self-assembly through π-π stacking interactions.[1] Additionally, hydrogen bonding between the peptide backbones and van der Waals interactions contribute to the stability of the assembled nanostructures.[2] The serine hydroxyl group can also participate in hydrogen bonding, further influencing the packing of the molecules and the properties of the resulting hydrogel.[3]

Protecting the serine hydroxyl group, for instance with a tert-butyl (tBu) group, can significantly alter the self-assembly process and the resulting morphology.[4] These derivatives often exhibit different aggregation behaviors in response to environmental triggers such as pH, temperature, and solvent composition.[4][5]

cluster_Monomer Fmoc-Serine Monomer cluster_Nanofiber Self-Assembly cluster_Hydrogel Hydrogel Formation Monomer Fmoc-Ser-OH Nanofiber Nanofiber Monomer->Nanofiber π-π stacking H-bonding Hydrogel Hydrogel Network Nanofiber->Hydrogel Entanglement

Self-assembly of Fmoc-serine into a hydrogel.

Quantitative Data on Self-Assembly and Material Properties

The following tables summarize key quantitative data for Fmoc-serine derivatives and related Fmoc-amino acids. This data is essential for designing experiments and understanding the behavior of these materials.

DerivativeCritical Gelation Concentration (CGC)MethodReference
Di-Fmoc-L-lysine~0.8 mg/mL (~1.35 mM)Visual observation (vial inversion)[6]
Fmoc-FF0.5% w/vVial inversion assay[7]
Fmoc-Trp-OH0.25% w/vVial inversion assay[8]
Hydrogel SystemStorage Modulus (G')Loss Modulus (G'')Frequency/StrainReference
Fmoc-K3 (2.0 wt%)2526 Pa-1 Hz, 0.1% strain[9]
Fmoc-FF/S1-20 kPa-Oscillatory rheology[10]
Fmoc-FF (0.5 wt%)~46 Pa-Low shear frequencies[7]
HEMA-DMAEMA1.92 - 2.5 MPa-High-compression oscillatory loading[11]
Derivative/SystemSpectroscopic FeatureWavelength/WavenumberTechniqueReference
Fmoc-K derivativesπ–π* transition of fluorenyl group250-310 nmCircular Dichroism[2]
Fmoc-K3Coupling of fluorenyl chromophores~305 nmCircular Dichroism[2]
Fmoc-FFK/Fmoc-FFAntiparallel β-sheet238 nm (positive peak)Circular Dichroism[12]
Fmoc-FFAntiparallel β-sheet1630 cm⁻¹ and 1685 cm⁻¹FTIR[13]
Fmoc-K(Fmoc) hydrogelMonomeric form313 nmFluorescence[14]
Fmoc-K(Fmoc) hydrogelAggregated form328 nm (red-shifted)Fluorescence[14]

Experimental Protocols

This section provides detailed methodologies for the synthesis, hydrogel preparation, and characterization of Fmoc-serine derivatives.

Synthesis of Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH)

This protocol describes a common method for the synthesis of Fmoc-Ser(tBu)-OH, a protected derivative often used in solid-phase peptide synthesis.[2][15][16]

Materials:

  • L-serine

  • Anhydrous methanol

  • Thionyl chloride

  • Methylene dichloride

  • p-Toluenesulfonic acid

  • Isobutylene

  • Sodium hydroxide solution

  • Fluorenylmethyloxycarbonyl N-succinimidyl carbonate (Fmoc-OSu) or Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Acetonitrile

Procedure:

  • Esterification: Dissolve L-serine in anhydrous methanol at 0°C. Slowly add thionyl chloride and stir the reaction at room temperature for 15-36 hours. Remove the solvent under reduced pressure to obtain L-serine methyl ester hydrochloride.[15]

  • Tert-butylation: In a suitable solvent like methylene dichloride, dissolve the L-serine methyl ester hydrochloride and p-toluenesulfonic acid. Cool the mixture and bubble isobutylene gas through the solution. Allow the reaction to proceed for 48-96 hours.[15]

  • Saponification: Dissolve the resulting O-tert-butyl-L-serine methyl ester tosylate in methanol or acetone and add sodium hydroxide solution at 5-35°C. The reaction is typically complete within 1-5 hours, yielding O-tert-butyl-L-serine.[2]

  • Fmoc Protection: Dissolve the O-tert-butyl-L-serine in a suitable solvent system (e.g., aqueous acetonitrile). Add Fmoc-OSu or Fmoc-Cl and stir at room temperature for 2-5 hours. Acidify the solution to precipitate the product, Fmoc-Ser(tBu)-OH.[2]

Hydrogel Preparation

Fmoc-serine derivative hydrogels can be prepared using several methods, most commonly via a pH switch or a solvent switch.

pH Switch Method:

  • Dissolve the Fmoc-serine derivative in an aqueous solution at a high pH (e.g., by adding NaOH) to deprotonate the carboxylic acid, leading to a clear solution.[9]

  • Trigger gelation by lowering the pH. This can be done rapidly by adding an acid like HCl, or slowly and more homogeneously by using glucono-δ-lactone (GdL), which hydrolyzes to gluconic acid.[9][17]

  • Allow the solution to stand undisturbed until a self-supporting hydrogel is formed. The gelation time can vary from minutes to hours depending on the concentration and final pH.[9]

Solvent Switch Method:

  • Dissolve the Fmoc-serine derivative in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol.[4][16]

  • Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the peptide solution. The change in solvent polarity induces the self-assembly of the molecules.[16]

  • The mixture is typically left to stand at room temperature for a period to allow for the formation of a stable hydrogel network.[16]

cluster_pH pH Switch Method cluster_Solvent Solvent Switch Method pH_Start Dissolve Fmoc-Ser derivative in high pH solution pH_Trigger Lower pH with GdL or HCl pH_Start->pH_Trigger pH_Gel Hydrogel Formation pH_Trigger->pH_Gel Solvent_Start Dissolve Fmoc-Ser derivative in organic solvent (e.g., DMSO) Solvent_Trigger Add aqueous buffer (e.g., PBS) Solvent_Start->Solvent_Trigger Solvent_Gel Hydrogel Formation Solvent_Trigger->Solvent_Gel

Hydrogel preparation workflows.

Characterization Techniques

Rheological measurements are crucial for quantifying the mechanical properties of the hydrogels.[18][19]

  • Sample Preparation: Prepare the hydrogel directly on the rheometer plate or carefully transfer a pre-formed gel onto the plate.

  • Geometry: Use a parallel plate or cone-and-plate geometry. Cross-hatched geometries can help prevent slippage.[18]

  • Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where the storage (G') and loss (G'') moduli are independent of the applied strain.

  • Frequency Sweep: Within the LVER, perform a frequency sweep to characterize the viscoelastic properties of the hydrogel. For a stable gel, G' should be significantly higher than G'' and relatively independent of frequency.

  • Time Sweep: To monitor the gelation kinetics, perform a time sweep at a constant strain and frequency, observing the evolution of G' and G'' over time. The gel point is often defined as the crossover point where G' = G''.[19]

Electron microscopy is used to visualize the nanofibrous structure of the self-assembled hydrogels.

Transmission Electron Microscopy (TEM):

  • Sample Preparation: Place a small volume of the peptide solution or a very dilute hydrogel onto a TEM grid (e.g., carbon-coated copper grid).

  • Staining (Optional): For negative staining, apply a drop of a heavy metal salt solution (e.g., uranyl acetate or phosphotungstic acid) to the grid and then blot off the excess.

  • Drying: Allow the grid to air-dry completely before imaging.

  • Imaging: Observe the sample under the TEM to visualize the nanofibers.

Scanning Electron Microscopy (SEM):

  • Sample Preparation: Freeze-dry the hydrogel to remove water while preserving the three-dimensional network structure.[20][21]

  • Mounting: Mount the dried hydrogel onto an SEM stub using conductive adhesive tape or carbon paint.

  • Coating: Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.[21]

  • Imaging: Image the sample in the SEM to observe the porous, fibrous network of the hydrogel.[8]

Spectroscopic techniques provide insights into the molecular interactions driving self-assembly.

  • Circular Dichroism (CD) Spectroscopy: Used to investigate the secondary structure and chiral arrangement of the self-assembling molecules.[5][22] Characteristic signals for β-sheet structures are often observed. The region above 250 nm can provide information on the chiral arrangement of the Fmoc groups.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information on the secondary structure of the peptide backbone.[12][23] The amide I region (1600-1700 cm⁻¹) is particularly informative, with peaks around 1630 cm⁻¹ and 1685 cm⁻¹ suggesting the presence of antiparallel β-sheets.[13][24]

  • Fluorescence Spectroscopy: The intrinsic fluorescence of the Fmoc group can be used to monitor the self-assembly process.[14][16] A red shift in the emission maximum is often observed upon aggregation, indicating changes in the local environment of the fluorenyl moiety.[14]

Applications in Drug Delivery and Cell Culture

Fmoc-serine hydrogels are promising materials for biomedical applications due to their biocompatibility and tunable properties.

Drug Delivery

The nanofibrous network of the hydrogel can encapsulate therapeutic molecules, such as the anticancer drug doxorubicin, and provide sustained release.[1][25][26][27] The release kinetics are influenced by the interactions between the drug and the peptide fibers, as well as the degradation rate of the hydrogel.[26]

cluster_DrugDelivery Drug Delivery Signaling Pathway Drug Released Drug (e.g., Doxorubicin) Receptor Cell Surface Receptor Drug->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling Response Cellular Response (e.g., Apoptosis) Signaling->Response

A generic drug-induced signaling pathway.

3D Cell Culture

The hydrated, nanofibrous environment of Fmoc-serine hydrogels mimics the native extracellular matrix, making them excellent scaffolds for three-dimensional cell culture.[3][28] The mechanical properties of the hydrogel can be tuned to match those of specific tissues, influencing cell behavior such as adhesion, proliferation, and differentiation.[10] The inclusion of serine provides a hydrophilic and potentially biofunctionalizable component to the scaffold.[3]

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-Ser(tBu)-OH-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing ¹⁵N-labeled serine, utilizing the Fmoc-Ser(tBu)-OH-¹⁵N amino acid derivative. The tert-butyl (tBu) protecting group on the serine side chain prevents unwanted side reactions during synthesis. The use of ¹⁵N-labeled amino acids is crucial for quantitative proteomics and for structural studies of peptides and proteins by NMR spectroscopy. The chemical reactivity of Fmoc-Ser(tBu)-OH-¹⁵N is identical to its unlabeled counterpart, thus the following protocol is applicable to both.

Overview of the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy

The Fmoc/tBu strategy is a widely used method in solid-phase peptide synthesis.[1] It involves the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the α-amino group of the amino acids and acid-labile protecting groups, such as tert-butyl (tBu), for the side chains.[2] The synthesis is carried out on an insoluble polymeric support, or resin, which allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[2] The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus.[1] Each cycle of amino acid addition consists of two main steps: the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain (deprotection) and the formation of a peptide bond with the next Fmoc-protected amino acid (coupling).[2] After the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).[3]

Data Presentation: Reagents and Reaction Conditions

The following tables summarize the key reagents, their typical molar excess, and reaction times for the successful incorporation of Fmoc-Ser(tBu)-OH-¹⁵N into a peptide sequence.

Table 1: Reagents for Fmoc-SPPS

ReagentFunctionTypical Molar Excess (relative to resin capacity)
Fmoc-Ser(tBu)-OH-¹⁵N¹⁵N-labeled amino acid building block3 - 5 equivalents
Coupling Reagent (e.g., HBTU, HATU)Activates the carboxylic acid for amide bond formation3 - 5 equivalents
Base (e.g., DIPEA, 2,4,6-Collidine)Activates the amino acid and neutralizes the resin6 - 10 equivalents
Fmoc Deprotection Solution (e.g., 20% Piperidine in DMF)Removes the Fmoc protecting group from the N-terminusN/A
Solvents (e.g., DMF, DCM)Swells the resin and dissolves reagentsN/A
Cleavage Cocktail (e.g., TFA/TIS/H₂O)Cleaves the peptide from the resin and removes side-chain protecting groupsN/A
Scavengers (e.g., TIS, EDT, Phenol)Trap reactive cationic species generated during cleavageVaries with cocktail composition

Table 2: Typical Reaction Parameters for Fmoc-Ser(tBu)-OH-¹⁵N Incorporation

StepReagent/ConditionTypical DurationMonitoring MethodExpected Efficiency
Resin SwellingDMF or DCM30 - 60 minutesVisual inspectionN/A
Fmoc Deprotection20% Piperidine in DMF2 x 5-10 minutesUV-Vis spectroscopy of dibenzofulvene-piperidine adduct> 99%
CouplingFmoc-Ser(tBu)-OH-¹⁵N, Coupling Reagent, Base30 - 120 minutesKaiser (Ninhydrin) Test> 99%
CleavageTFA-based cleavage cocktail1 - 3 hoursHPLC-MS analysis of a small cleaved sampleN/A
Overall Yield Sequence Dependent

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide containing Fmoc-Ser(tBu)-OH-¹⁵N. These can be adapted for automated peptide synthesizers.

  • Place the desired amount of resin (e.g., Wang resin for C-terminal acid or Rink amide resin for C-terminal amide) in a reaction vessel.

  • Add enough dimethylformamide (DMF) or dichloromethane (DCM) to cover the resin.

  • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

  • Drain the solvent by filtration.

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • In a separate vial, dissolve 3-5 equivalents of Fmoc-Ser(tBu)-OH-¹⁵N and 3-5 equivalents of a coupling reagent (e.g., HBTU or HATU) in DMF.

  • Add 6-10 equivalents of a base (e.g., DIPEA or 2,4,6-collidine) to the amino acid/coupling reagent solution. Note: The use of DIPEA with Fmoc-Ser(tBu)-OH has been reported to potentially cause racemization; 2,4,6-collidine is a recommended alternative to minimize this side reaction.[4]

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 30-120 minutes at room temperature.

  • Monitor the reaction for completion using the Kaiser test.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

The Kaiser (ninhydrin) test is a qualitative method to detect the presence of free primary amines on the resin.[5]

  • Withdraw a small sample of resin beads (a few beads are sufficient) from the reaction vessel.

  • Wash the beads thoroughly with DMF and then ethanol.

  • Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine) to the beads.

  • Heat the sample at 100-120°C for 3-5 minutes.

  • Observe the color of the beads:

    • Blue/Purple beads: Indicate the presence of unreacted primary amines, meaning the coupling is incomplete. The coupling step should be repeated.

    • Yellow/Colorless beads: Indicate the absence of free primary amines, confirming a complete coupling reaction.

If the coupling reaction is incomplete after a second attempt, it is advisable to "cap" the unreacted amino groups to prevent the formation of deletion sequences. This is done by acetylating the free amines with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF.

After the final Fmoc group has been removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Wash the peptide-resin with DCM to remove any residual DMF and dry the resin under a stream of nitrogen.

  • Prepare a fresh cleavage cocktail. The composition of the cocktail depends on the amino acids present in the peptide sequence. For peptides containing Ser(tBu) and no other sensitive residues, a standard cocktail is usually sufficient.

    • Standard Cocktail (for peptides without Cys, Met, or Trp): 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 1-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Concentrate the TFA solution containing the peptide to a small volume under a stream of nitrogen or by rotary evaporation.

  • Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF/DCM Resin->Swell 30-60 min Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 2 x 5-10 min Coupling Couple Fmoc-AA-OH-¹⁵N (HBTU/DIPEA in DMF) Wash1->Coupling KaiserTest Kaiser Test Coupling->KaiserTest 30-120 min Wash2 Wash (DMF) Wash2->Deprotection Next Cycle Wash2->Coupling Recouple FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection End of Sequence KaiserTest->Wash2 Positive (Blue) KaiserTest->Wash2 Negative (Yellow) Cleavage Cleavage & Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation 1-3 hours Purification RP-HPLC Purification Precipitation->Purification

Caption: General workflow for solid-phase peptide synthesis using the Fmoc/tBu strategy.

Coupling_Logic Start Start Coupling Step AddReagents Add Activated Fmoc-Ser(tBu)-OH-¹⁵N Start->AddReagents React Agitate for 30-120 min AddReagents->React KaiserTest Perform Kaiser Test React->KaiserTest Incomplete Incomplete Coupling (Beads are Blue) KaiserTest->Incomplete Positive Complete Coupling Complete (Beads are Yellow) KaiserTest->Complete Negative Recouple Recouple or Cap Incomplete->Recouple Proceed Proceed to Next Step (Wash and Deprotect) Complete->Proceed Recouple->AddReagents

References

Application Notes and Protocols for Incorporating 15N Labeled Serine in Peptide Chains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the incorporation of 15N labeled serine into peptide chains. The use of stable isotopes like 15N in peptides is a powerful tool in proteomics, structural biology, and drug discovery, enabling precise quantification, structural analysis, and investigation of biomolecular interactions.

Application Notes

The incorporation of 15N labeled serine into peptide chains offers several key advantages for researchers. Serine residues are frequently involved in critical biological processes, including protein phosphorylation, which is a cornerstone of cell signaling. By introducing a 15N label at the serine position, researchers can unlock a wealth of information.

Key Applications:

  • Quantitative Proteomics: 15N labeled peptides, including those with labeled serine, serve as ideal internal standards for mass spectrometry (MS)-based quantification.[1][2] By spiking a known amount of the heavy (15N) peptide into a complex biological sample, the absolute or relative abundance of the corresponding light (14N) endogenous peptide can be accurately determined. This is particularly valuable in biomarker discovery and validation, where precise measurement of protein expression levels is crucial.

  • Structural Biology (NMR Spectroscopy): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution.[3] Incorporating 15N labeled serine allows for the use of heteronuclear NMR experiments, such as the 1H-15N HSQC, which provides a unique signal for each amide proton-nitrogen pair. This simplifies complex spectra and aids in the resonance assignment necessary for structure determination. Observing the chemical shift changes of 15N-serine upon phosphorylation provides direct evidence of this post-translational modification.[4]

  • Studying Post-Translational Modifications (PTMs): Serine phosphorylation is a key event in many signaling pathways, regulating protein activity, localization, and interaction with other molecules.[5][6] Peptides containing 15N-labeled serine can be used as substrates for kinases, allowing for the detailed study of phosphorylation kinetics and inhibitor screening. The mass shift introduced by the 15N label allows for the clear distinction between the substrate and product in MS-based assays.

  • Investigation of Protein-Protein Interactions: Labeled peptides can be used as probes to study their binding to other proteins. NMR and MS-based techniques can be employed to identify the binding interface and to quantify the binding affinity.

  • Metabolic Labeling Studies: In-cell studies can utilize 15N labeled serine to trace its incorporation into newly synthesized proteins, providing insights into protein turnover and metabolic pathways.[7]

Quantitative Data Summary

The efficiency of incorporating 15N labeled serine can vary depending on the chosen method. The following table summarizes typical quantitative data associated with metabolic labeling and solid-phase peptide synthesis (SPPS).

ParameterMetabolic LabelingSolid-Phase Peptide Synthesis (SPPS)
Isotopic Enrichment >95% achievable in cell culture>98% (using 15N-Fmoc-Ser(tBu)-OH)
Incorporation Efficiency Dependent on cellular uptake and metabolismGenerally high (>99%) per coupling cycle
Typical Yield Variable, dependent on protein expression levelsDependent on peptide length and sequence (typically 10-50% for peptides <30 residues)
Purity (after purification) High (protein-specific)>95% (HPLC purified)

Experimental Protocols

Two primary methods are employed for incorporating 15N labeled serine into peptide chains: metabolic labeling and solid-phase peptide synthesis (SPPS).

Protocol 1: Metabolic Labeling in Cell Culture

This protocol is suitable for producing proteins containing 15N labeled serine within a cellular context.

Materials:

  • Cell line of interest

  • Standard cell culture medium lacking serine

  • 15N L-Serine (isotopic purity >98%)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer

  • Protein purification reagents (e.g., affinity columns)

Procedure:

  • Cell Culture Adaptation: Gradually adapt the cells to a custom medium where natural serine is replaced with 15N L-Serine. This may require several passages.

  • Labeling: Culture the adapted cells in the 15N-serine containing medium for a sufficient duration to allow for protein turnover and incorporation of the labeled amino acid. The exact time will depend on the cell line and the protein of interest's turnover rate.

  • Cell Harvest: Once sufficient labeling has been achieved, harvest the cells by centrifugation.

  • Lysis and Protein Purification: Lyse the cells and purify the protein of interest using standard biochemical techniques such as affinity chromatography, ion-exchange chromatography, or size-exclusion chromatography.

  • Analysis: The incorporation of 15N-serine can be verified and quantified using mass spectrometry or NMR spectroscopy.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for the chemical synthesis of peptides with a defined sequence containing 15N labeled serine at a specific position.[8] The Fmoc/tBu strategy is the most common approach.

Materials:

  • Fmoc-Rink Amide MBHA resin (for C-terminal amide peptides) or pre-loaded Wang/trityl resin (for C-terminal acid peptides)

  • Fmoc-protected amino acids

  • 15N-Fmoc-L-Ser(tBu)-OH

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)[9]

  • Base (e.g., DIEA or NMM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Cold diethyl ether

  • HPLC purification system

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the previously coupled amino acid by treating with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the Fmoc-amino acid (or 15N-Fmoc-L-Ser(tBu)-OH) using a coupling reagent and a base.

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether, and then purify it using reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_metabolic Metabolic Labeling s1 Resin Swelling s2 Fmoc Deprotection s1->s2 Repeat s3 Washing s2->s3 Repeat s4 15N-Serine Coupling s3->s4 Repeat s5 Washing s4->s5 Repeat s6 Chain Elongation s5->s6 Repeat s7 Cleavage & Deprotection s6->s7 purification HPLC Purification s7->purification m1 Cell Adaptation m2 Culture with 15N-Serine m1->m2 m3 Cell Harvest m2->m3 m4 Protein Purification m3->m4 analysis MS / NMR Analysis m4->analysis purification->analysis

Caption: Experimental workflows for incorporating 15N labeled serine.

signaling_pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor Binding adaptor Adaptor Protein receptor->adaptor Recruitment kinase1 Kinase 1 adaptor->kinase1 Activation kinase2 Kinase 2 (Active) kinase1->kinase2 Phosphorylation substrate Substrate Peptide (with 15N-Serine) kinase2->substrate Phosphorylation p_substrate Phosphorylated Substrate (with 15N-pSerine) substrate->p_substrate response Cellular Response p_substrate->response

Caption: Monitoring kinase activity using a 15N-serine labeled peptide.

References

Application Notes and Protocols for Fmoc-Ser(tBu)-OH-15N Coupling in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fmoc-Ser(tBu)-OH-15N is a protected amino acid derivative crucial for modern Solid-Phase Peptide Synthesis (SPPS), particularly when isotopic labeling is required for structural or metabolic studies. This compound features three key components: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection, the acid-labile tert-butyl (tBu) group protecting the serine side-chain hydroxyl, and a stable 15N isotope at the alpha-amino position.[1] The orthogonality of the Fmoc and tBu protecting groups allows for selective deprotection during peptide chain elongation, making it a cornerstone for synthesizing complex peptides with high purity and yield.[1][2] The 15N label provides a valuable tool for analysis by NMR spectroscopy and mass spectrometry.

The success of SPPS heavily relies on the efficiency of the coupling reaction, where a peptide bond is formed between the C-terminus of the growing peptide chain and the incoming protected amino acid. The choice of coupling method is critical to ensure high yields, minimize side reactions like racemization, and overcome challenges associated with sterically hindered amino acids or "difficult sequences".[3][4]

Overview of Common Coupling Methods in Fmoc SPPS

Peptide bond formation is not spontaneous and requires the activation of the carboxylic acid group of the incoming Fmoc-amino acid.[5] This is achieved using various coupling reagents, which can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. These reagents are often used in conjunction with additives that enhance coupling efficiency and suppress racemization.[6][7]

  • Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are cost-effective activators.[7] DIC is often preferred in SPPS because its urea byproduct is soluble in common solvents, simplifying its removal.[6][7]

  • Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient and less prone to side reactions compared to some aminium salts. They are particularly useful for difficult couplings.[6][7]

  • Aminium/Uronium Salts: This class includes popular reagents like HBTU, TBTU, and HATU.[6][7] HATU, which incorporates the additive HOAt within its structure, is one of the most effective coupling reagents, especially for sterically hindered amino acids and for minimizing racemization.[6][8] COMU is a newer generation reagent that offers high efficiency similar to HATU but with improved safety and solubility profiles.[6]

  • Additives: 1-Hydroxybenzotriazole (HOBt) and its aza-derivative, HOAt, are commonly used with carbodiimides to form active esters that are less prone to racemization.[7] Oxyma Pure is a safer and often more effective alternative to HOBt.[6]

Data Presentation: Comparison of Coupling Reagents

The following table summarizes common coupling reagents used in Fmoc SPPS, providing a basis for method selection when incorporating this compound.

Coupling ReagentTypical Molar Ratio (AA:Reagent:Base)Activation TimeCoupling TimeAdvantagesDisadvantages/Considerations
DIC/OxymaPure 1:1:2 (Fmoc-AA:DIC:DIPEA) with 1 eq. OxymaPure1-2 min1-2 hoursCost-effective; soluble urea byproduct.[6][7]Slower than phosphonium/aminium reagents; potential for racemization.
HBTU/DIPEA 1:0.9:23-8 min30-60 minFast and efficient for most couplings.[7][8]Can cause guanidinylation of the free N-terminus if not pre-activated.[8]
HATU/DIPEA 1:0.9:21-5 min20-60 minHighly efficient, especially for hindered couplings[6][8]; low racemization.[6]More expensive; can modify unprotected Tyr side chains.
PyBOP/DIPEA 1:1:21-5 min30-90 minHigh coupling efficiency; suitable for cyclization.[6][7]Phosphonium-based byproducts need thorough washing.
COMU/DIPEA 1:1:21-3 min20-45 minEfficiency comparable to HATU; safer (non-explosive byproduct); good solubility.[6]Higher cost compared to traditional reagents.

Note: Molar ratios are expressed relative to the resin's functional group loading. AA = Amino Acid; DIPEA = N,N-Diisopropylethylamine.

Experimental Protocols

The following are detailed protocols for standard coupling procedures in manual SPPS. These can be adapted for automated synthesizers.

Protocol 1: Standard DIC/OxymaPure Coupling

This method is a reliable and cost-effective choice for routine peptide synthesis.

Materials and Reagents:

  • Fmoc-protected resin (e.g., Rink Amide resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine/DMF and agitate for 15-20 minutes.[9]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Coupling Reaction:

    • In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of Oxyma Pure in DMF.

    • Add this solution to the deprotected resin in the reaction vessel.

    • Add 3 equivalents of DIC to the vessel.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling (recoupling) may be necessary.

Protocol 2: High-Efficiency HATU Coupling

This protocol is recommended for difficult sequences or when coupling to a sterically hindered N-terminus to ensure maximum efficiency.

Materials and Reagents:

  • Fmoc-protected resin

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA or 2,4,6-Collidine

  • 20% (v/v) Piperidine in DMF

  • DMF (peptide synthesis grade)

  • DCM

  • Kaiser test kit

Procedure:

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Reaction (Pre-activation):

    • In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of DIPEA or collidine to the solution. Note: Collidine is recommended as a substitute for DIPEA to minimize racemization risk with sensitive residues like Fmoc-Ser(tBu)-OH.[8]

    • Allow the mixture to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 30-60 minutes.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If necessary, repeat the coupling step.

Visualization of SPPS Workflow and Coupling Chemistry

SPPS Cycle Workflow

The following diagram illustrates the iterative nature of the Solid-Phase Peptide Synthesis cycle.

SPPS_Cycle Start Start: Resin with Free Amine Coupling 1. Coupling: Add Fmoc-AA-15N, Coupling Reagent, Base Start->Coupling Wash1 2. Wash Coupling->Wash1 Capping Capping (Optional): Acetylate unreacted amines Wash1->Capping  Incomplete  Coupling? Wash2 3. Wash Wash1->Wash2 Complete Coupling Capping->Wash2 Deprotection 4. Fmoc Deprotection: 20% Piperidine/DMF Wash2->Deprotection Wash3 5. Wash Deprotection->Wash3 Next_Cycle Start Next Cycle Wash3->Next_Cycle Next_Cycle->Coupling Repeat for next AA

Caption: General workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Chemical Activation and Coupling Logic

This diagram outlines the chemical principle behind the activation of the amino acid and subsequent peptide bond formation.

Coupling_Mechanism Reactants This compound (Carboxylic Acid) + Resin-NH2 (Free Amine) Activation Activation Step (Coupling Reagent + Base) Reactants->Activation 1 Activated_AA Activated Intermediate (e.g., O-acylisourea, Active Ester) Activation->Activated_AA 2 Nucleophilic_Attack Nucleophilic Attack Activated_AA->Nucleophilic_Attack 3 Product Peptide Bond Formed (Resin-NH-CO-Ser...) Nucleophilic_Attack->Product 4

Caption: Logical flow of the amino acid activation and coupling reaction in SPPS.

Challenges and Troubleshooting

Even with optimized protocols, challenges can arise during the coupling of this compound.

  • Incomplete Coupling: This is one of the most common issues, often caused by peptide chain aggregation or steric hindrance.

    • Solution: Monitor each coupling step with a Kaiser test. If the test is positive, perform a second coupling (recoupling) with fresh reagents.[8] For persistently difficult couplings, switch to a more potent reagent like HATU or COMU.[6][8]

  • Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the resin, blocking the N-terminus from reacting.

    • Solution: Use chaotropic salts (e.g., LiCl) in the coupling mixture, perform the reaction at an elevated temperature, or incorporate backbone modifications like pseudoproline dipeptides in the sequence.

  • Racemization: The chiral integrity of the amino acid can be compromised during activation, especially in the presence of strong bases.

    • Solution: While DIPEA is commonly used, it has been shown to induce racemization in the coupling of Fmoc-Ser(tBu)-OH.[8] Using a weaker base like 2,4,6-collidine is recommended to minimize this risk.[8] Additionally, using reagents like HATU or additives like Oxyma Pure helps suppress racemization.[6]

  • Aspartimide Formation: If an Asp residue is present in the sequence, the piperidine used for Fmoc deprotection can catalyze the formation of a cyclic aspartimide, a problematic side reaction.[10]

    • Solution: While not directly related to serine coupling, it's a critical consideration in Fmoc SPPS. Strategies include using specialized protecting groups on the Asp side chain or backbone protection.[10]

Conclusion

The successful incorporation of this compound into a peptide sequence via SPPS is achievable through the careful selection of coupling reagents and reaction conditions. For standard couplings, a DIC/OxymaPure protocol offers a balance of efficiency and cost. For challenging sequences prone to aggregation or steric hindrance, high-potency reagents such as HATU or COMU are recommended. Minimizing the risk of racemization by using a weaker base like collidine is a critical consideration for preserving the chiral purity of the final peptide. By employing the robust protocols and troubleshooting strategies outlined in these notes, researchers can effectively utilize this isotopically labeled building block for advanced applications in chemical biology and drug discovery.

References

Application Notes and Protocols for Deprotection in Fmoc-Based Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide and protein synthesis. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most prevalent approach due to its mild reaction conditions and high efficiency. This methodology relies on an "orthogonal" protection scheme. The temporary Nα-amino protecting group, Fmoc, is base-labile, while the permanent side-chain protecting groups, such as tert-butyl (tBu), are acid-labile. This orthogonality allows for the selective removal of the Fmoc group at each cycle of amino acid addition, followed by the global deprotection of all side-chain groups and cleavage of the peptide from the solid support in a single final step.

This document provides detailed protocols and application notes for the two critical deprotection steps in Fmoc-based SPPS.

Section 1: Nα-Fmoc Group Deprotection

The Fmoc group is a base-labile protecting group used for the α-amino function of amino acids. Its removal is a critical step that is repeated throughout the synthesis cycle.

Principle of Fmoc Deprotection

The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine, is used as the base. The reaction involves the abstraction of the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene (DBF) intermediate.[1][2] This highly reactive intermediate is immediately trapped by the excess secondary amine to form a stable adduct, driving the reaction to completion.[1][2]

Experimental Protocol: Fmoc Deprotection

This protocol outlines the standard procedure for removing the Fmoc group from a resin-bound peptide.

Materials:

  • Peptide-resin with N-terminal Fmoc protection

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.

  • Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Solid-phase synthesis vessel (e.g., fritted glass funnel or automated synthesizer column)

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes before the first deprotection.

  • Pre-Wash: Wash the resin three times with DMF to remove any residual reagents from the previous coupling step.

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2 minutes.[3]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 5-10 minutes at room temperature.[3][4] The total deprotection time is crucial and may need optimization based on the peptide sequence.

  • Post-Deprotection Wash: Drain the deprotection solution and wash the resin extensively to remove all traces of piperidine and the DBF-piperidine adduct. A typical washing sequence is:

    • DMF (5 times)

    • IPA (3 times)

    • DCM (3 times)

    • DMF (3 times)

Monitoring Fmoc Deprotection

Complete removal of the Fmoc group is essential for the subsequent coupling step to proceed efficiently. Several methods can be used to monitor the deprotection.

  • UV-Vis Spectrophotometry (Quantitative): The DBF-piperidine adduct has a strong UV absorbance maximum around 301 nm. By collecting the filtrate from the deprotection steps and measuring its absorbance, the extent of Fmoc removal can be quantified.[5][6] This method is often used in automated synthesizers to monitor reaction completion in real-time.[7][8]

  • Kaiser (Ninhydrin) Test (Qualitative): The Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines on the resin after deprotection.[9][10][11] A positive test (intense blue color) indicates the presence of a free N-terminal amine, signifying successful Fmoc removal.[9][10] It is important to note that this test is not reliable for N-terminal proline residues (a secondary amine).[9]

Quantitative Data: Fmoc Deprotection Conditions

The efficiency of Fmoc deprotection is influenced by the base, its concentration, and the reaction time.

ParameterConditionEfficacy & RemarksReference(s)
Deprotection Reagent 20% Piperidine in DMFStandard and most widely used condition. Generally provides >99% deprotection.[3][4][12]
30% Piperidine in DMFUsed for faster deprotection or for difficult sequences.[4]
5% Piperidine in DMFEffective, with >99% removal after 3 minutes in solution-phase tests.[6][13]
2% DBU / 2% Piperidine in DMFA stronger base system, can be useful if aggregation hinders deprotection.[3]
Reaction Time 2 + 5 minutes (two treatments)Standard protocol for manual synthesis.[3]
10-20 minutes (single treatment)Common in automated synthesizers.[4]
Monitoring UV-Vis (λ ≈ 301 nm)Molar Extinction Coefficient (ε) of DBF-piperidine adduct is ~7800-8500 M⁻¹cm⁻¹.[5][6]
Kaiser TestIntense blue color indicates free primary amine.[9][10]

Workflow for Fmoc Deprotection Cycle

Fmoc_Deprotection_Workflow Start Fmoc-Peptide-Resin Swell Swell Resin in DMF Start->Swell PreWash Wash with DMF (3x) Swell->PreWash Deprotect1 Add 20% Piperidine/DMF (2 min) PreWash->Deprotect1 Drain1 Drain Deprotect1->Drain1 Deprotect2 Add 20% Piperidine/DMF (5-10 min) Drain1->Deprotect2 Drain2 Drain Deprotect2->Drain2 PostWash Wash (DMF, IPA, DCM) Drain2->PostWash Monitor Monitor Deprotection (e.g., Kaiser Test) PostWash->Monitor End H₂N-Peptide-Resin Monitor->End Cleavage_Workflow Start Protected Peptide-Resin WashDry Wash (DCM) and Dry Resin Start->WashDry PrepCocktail Prepare Fresh Cleavage Cocktail (TFA + Scavengers) WashDry->PrepCocktail Cleavage Add Cocktail to Resin (2-4 hours) PrepCocktail->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Isolate Isolate Peptide via Centrifugation Precipitate->Isolate WashPeptide Wash Peptide Pellet with Ether (3x) Isolate->WashPeptide Dry Dry Crude Peptide WashPeptide->Dry End Crude Deprotected Peptide Dry->End

References

Unlocking Protein Structure and Dynamics: Application of Fmoc-Ser(tBu)-OH-15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Fmoc-Ser(tBu)-OH-15N in protein structure analysis. The incorporation of this 15N-labeled amino acid enables powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to elucidate protein structure, dynamics, and interactions at an atomic level.

Application Notes

The strategic incorporation of ¹⁵N isotopes into proteins, specifically at serine residues using this compound, offers a versatile tool for a range of applications in structural biology and drug discovery.

1. High-Resolution Structural Analysis by NMR Spectroscopy:

The ¹⁵N nucleus possesses a nuclear spin of 1/2, making it NMR-active. By introducing this compound into a protein, specific serine residues become observable in ¹⁵N-edited NMR experiments. The most common of these is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which provides a unique "fingerprint" of the protein backbone. Each peak in the HSQC spectrum corresponds to a specific amide group in the protein, and the chemical shifts of these peaks are highly sensitive to the local chemical environment. This allows for:

  • Resonance Assignment: The first step in any detailed NMR study is to assign each peak in the spectrum to a specific amino acid in the protein sequence. Selective labeling with this compound can simplify complex spectra and aid in the assignment process.

  • Structure Determination: By combining ¹⁵N-edited experiments with other NMR techniques that provide distance and dihedral angle restraints, a high-resolution three-dimensional structure of the protein can be determined in solution, which is often more representative of its native state than a crystal structure.

  • Dynamics Studies: NMR can probe protein dynamics over a wide range of timescales. Changes in peak intensities and line shapes in ¹⁵N HSQC spectra can provide insights into conformational changes, flexibility, and protein folding.

2. Mapping Protein-Ligand and Protein-Protein Interactions:

A key application of ¹⁵N-labeled proteins is the study of molecular interactions. Chemical Shift Perturbation (CSP) mapping is a powerful technique to identify the binding interface between a protein and its ligand (e.g., a small molecule drug candidate, another protein, or a nucleic acid).[1][2]

Upon binding of a ligand, the chemical environment of the amino acids at the interaction site is altered, leading to changes in their corresponding peaks in the ¹H-¹⁵N HSQC spectrum. By monitoring these chemical shift changes, researchers can:

  • Identify the Binding Site: Residues exhibiting significant chemical shift perturbations are likely to be at or near the binding interface.

  • Determine Binding Affinity (Kd): By titrating the unlabeled ligand into a solution of the ¹⁵N-labeled protein and monitoring the chemical shift changes, a binding curve can be generated to calculate the dissociation constant (Kd), a measure of binding affinity.[3][4]

  • Screen for Potential Drug Candidates: CSP mapping can be used in fragment-based drug discovery to screen for small molecules that bind to a target protein.

3. Quantitative Proteomics and Isotope Incorporation Analysis by Mass Spectrometry:

Mass spectrometry is an indispensable tool for verifying the successful incorporation of ¹⁵N-labeled amino acids and for quantitative proteomics studies.[5][6] By analyzing the mass-to-charge ratio of peptides from a digested protein, one can:

  • Confirm ¹⁵N Incorporation: The mass of a peptide containing ¹⁵N-Ser will be shifted by one Dalton for each incorporated ¹⁵N atom compared to its unlabeled counterpart. This allows for the direct verification of successful labeling.[7]

  • Quantify Incorporation Efficiency: By comparing the intensities of the isotopic peaks of the labeled and unlabeled peptides, the percentage of ¹⁵N incorporation can be accurately determined.[8][9] This is crucial for the interpretation of NMR data and for quantitative proteomics experiments like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

  • Relative Protein Quantification: In SILAC experiments, cells are grown in media containing either "light" (¹⁴N) or "heavy" (¹⁵N) amino acids. By mixing protein samples from different conditions and analyzing them by MS, the relative abundance of proteins can be accurately quantified.

Data Presentation

Table 1: Quantitative Analysis of ¹⁵N Incorporation Efficiency

This table presents example data on the quantification of ¹⁵N incorporation into a target peptide using mass spectrometry. The efficiency is calculated by comparing the peak intensities of the labeled and unlabeled peptide fragments.

Peptide SequenceUnlabeled (¹⁴N) Peak Intensity (Arbitrary Units)Labeled (¹⁵N) Peak Intensity (Arbitrary Units)¹⁵N Incorporation Efficiency (%)
GYLS WG8,75091,25091.25%
VTAS K12,30087,70087.70%
FGES AGA5,10094,90094.90%

Table 2: Chemical Shift Perturbations upon Ligand Binding

This table illustrates typical chemical shift perturbation data obtained from a ¹H-¹⁵N HSQC titration experiment. The combined chemical shift difference (Δδ) is calculated to identify residues most affected by ligand binding.

ResidueΔδ ¹H (ppm)Δδ ¹⁵N (ppm)Combined Δδ (ppm)
Ser-250.020.100.045
Gly-480.150.850.311
Ser-52 0.25 1.52 0.578
Ala-760.080.450.165
Leu-910.010.050.022

Combined Δδ = √[(Δδ¹H)² + (α * Δδ¹⁵N)²], where α is a scaling factor (typically ~0.2). Residues with the largest Δδ values are considered to be in the binding interface.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual synthesis of a peptide containing a ¹⁵N-labeled serine residue using the Fmoc/tBu strategy.[10][11][12][13]

Materials:

  • This compound

  • Other Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Wash the resin with DMF (3x).

    • Add 20% piperidine in DMF and react for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (including this compound at the desired position) and coupling reagents (HBTU/HOBt) in DMF.

    • Add DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and react for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM (3x) and dry it.

    • Add the cleavage cocktail to the resin and react for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold ether.

    • Lyophilize the crude peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: NMR Chemical Shift Perturbation (CSP) Mapping

This protocol describes a typical ¹H-¹⁵N HSQC titration experiment to map the binding interface of a ¹⁵N-labeled protein with a ligand.[3][4][14][15][16]

Materials:

  • ¹⁵N-labeled protein solution in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 6.5) containing 10% D₂O.

  • Concentrated stock solution of the unlabeled ligand in the same NMR buffer.

  • NMR spectrometer equipped with a cryoprobe.

Procedure:

  • Initial Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This serves as the reference spectrum.

  • Ligand Titration:

    • Add a small aliquot of the concentrated ligand stock solution to the protein sample to achieve the desired protein:ligand molar ratio (e.g., 1:0.25, 1:0.5, 1:1, 1:2, 1:5, 1:10).

    • Ensure thorough mixing.

  • Acquire Spectra: Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the ligand.

  • Data Processing and Analysis:

    • Process all spectra identically using NMR processing software (e.g., TopSpin, NMRPipe).

    • Overlay the spectra and identify peaks that shift or change in intensity upon ligand addition.

    • Calculate the combined chemical shift perturbation (Δδ) for each residue.

    • Map the residues with significant Δδ values onto the protein structure to visualize the binding site.

    • Fit the chemical shift changes as a function of ligand concentration to a binding isotherm to determine the dissociation constant (Kd).

Protocol 3: Mass Spectrometry Analysis of ¹⁵N Incorporation

This protocol details the procedure for determining the incorporation efficiency of ¹⁵N-Serine into a synthesized peptide or expressed protein.[5][7][8][9]

Materials:

  • ¹⁵N-labeled peptide or protein sample.

  • Protease (e.g., Trypsin).

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate).

  • Reducing agent (e.g., Dithiothreitol - DTT).

  • Alkylating agent (e.g., Iodoacetamide - IAA).

  • Formic acid.

  • Acetonitrile.

  • MALDI matrix or LC-MS/MS system.

Procedure:

  • Protein Denaturation, Reduction, and Alkylation (for proteins):

    • Denature the protein sample.

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with IAA.

  • Proteolytic Digestion:

    • Digest the protein or peptide sample with a suitable protease (e.g., Trypsin) overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid.

    • Desalt and concentrate the peptides using a C18 ZipTip or equivalent.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture using MALDI-TOF MS or LC-MS/MS.

  • Data Analysis:

    • Identify the peptide fragments containing the ¹⁵N-Serine residue.

    • Compare the isotopic distribution of the labeled peptide with the theoretical distribution for 100% incorporation and with the unlabeled control.

    • Calculate the incorporation efficiency by comparing the integrated peak areas of the monoisotopic peaks of the labeled and unlabeled peptides.

Mandatory Visualization

Below are Graphviz diagrams illustrating key workflows described in this document.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeat n times) cluster_cleavage Cleavage & Purification start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF & DCM) deprotect->wash1 couple Couple Fmoc-AA-15N-OH (HBTU/HOBt/DIPEA) wash1->couple wash2 Wash (DMF & DCM) couple->wash2 wash2->deprotect Next Amino Acid final_deprotect Final Fmoc Deprotection wash2->final_deprotect Final Amino Acid cleave Cleave from Resin (TFA Cocktail) final_deprotect->cleave precipitate Precipitate with Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify end Lyophilized 15N-Peptide purify->end

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for ¹⁵N-labeled peptides.

CSP_Mapping_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis protein 15N-Labeled Protein hsqc_ref Acquire 1H-15N HSQC (Reference Spectrum) protein->hsqc_ref ligand Unlabeled Ligand titrate Titrate with Ligand (Multiple Concentrations) ligand->titrate hsqc_ref->titrate hsqc_series Acquire 1H-15N HSQC Series titrate->hsqc_series process Process Spectra hsqc_series->process overlay Overlay Spectra & Identify Shifts process->overlay calc_csp Calculate Chemical Shift Perturbations (Δδ) overlay->calc_csp map Map Perturbed Residues onto Protein Structure calc_csp->map kd Determine Binding Affinity (Kd) calc_csp->kd

Caption: Workflow for Chemical Shift Perturbation (CSP) Mapping by NMR.

MAPK_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK (MAP Kinase) MEK->ERK Phosphorylates Substrate Substrate Protein (e.g., Transcription Factor) ERK->Substrate Phosphorylates Serine pSubstrate Phosphorylated Substrate (¹⁵N-Ser Labeled for NMR Study) Response Cellular Response (e.g., Gene Expression) pSubstrate->Response Leads to

Caption: Simplified MAPK Signaling Pathway showing serine phosphorylation.

References

Applications of 15N Labeled Peptides in Biochemical Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with heavy nitrogen (¹⁵N) has become an indispensable tool in modern biochemical and biomedical research. The incorporation of ¹⁵N into peptides provides a unique mass signature that allows for their precise detection and quantification in complex biological samples. This technology is particularly valuable in quantitative proteomics, structural biology, and drug discovery, enabling researchers to gain deeper insights into protein dynamics, interactions, and function. These application notes provide an overview of the key applications of ¹⁵N labeled peptides in biochemical assays, along with detailed protocols for their use.

Application Note 1: Quantitative Proteomics using ¹⁵N Metabolic Labeling

Principle: Metabolic labeling with ¹⁵N involves growing cells or organisms in a medium where the sole nitrogen source is enriched with the ¹⁵N isotope.[1] This results in the incorporation of ¹⁵N into all nitrogen-containing biomolecules, including proteins and peptides. By mixing a ¹⁵N-labeled proteome with an unlabeled (¹⁴N) proteome, researchers can accurately quantify differences in protein abundance between two experimental conditions using mass spectrometry (MS).[1][2] The mass difference between the ¹⁵N-labeled and ¹⁴N-unlabeled peptides allows for their distinct detection and the calculation of their relative abundance based on the signal intensities of the corresponding isotopic peaks.[3]

Key Advantages:

  • Comprehensive Labeling: All proteins within the organism or cell culture are labeled, providing a global internal standard for quantification.[1]

  • High Accuracy and Precision: The in vivo labeling and early mixing of samples minimize experimental variability, leading to highly accurate and precise quantification.[2][4]

  • Versatility: Applicable to a wide range of organisms, from bacteria to mammals.[1]

Quantitative Data

While direct side-by-side comparisons of quantification accuracy in the form of extensive tables are not always readily available in the literature, the precision of ¹⁵N metabolic labeling is well-established. The coefficient of variation (CV) is a common metric used to assess the reproducibility of quantitative proteomics experiments. Lower CVs indicate higher precision.

Labeling StrategyTypical Coefficient of Variation (CV)Reference
¹⁵N Metabolic Labeling< 15%[5]
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)< 20%[4][6]
Label-free Quantification20-40%[1]

Table 1: Comparison of typical coefficients of variation for different quantitative proteomics strategies. The values represent the general range observed in published studies and can vary depending on the specific experimental conditions and instrumentation.

Experimental Protocol: Quantitative Proteomics using ¹⁵N Metabolic Labeling and LC-MS/MS

This protocol outlines a general workflow for a quantitative proteomics experiment using ¹⁵N metabolic labeling of mammalian cells.

1. Cell Culture and ¹⁵N Labeling:

  • Culture mammalian cells in a standard "light" medium containing ¹⁴N amino acids.

  • For the "heavy" labeled sample, culture cells in a medium where all nitrogen sources are replaced with ¹⁵N-enriched compounds (e.g., ¹⁵N-labeled amino acids).

  • Ensure complete incorporation of the ¹⁵N label by passaging the cells for several generations in the heavy medium.

2. Sample Preparation:

  • Harvest the "light" and "heavy" cell populations separately.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Mix equal amounts of protein from the "light" and "heavy" lysates.

3. Protein Digestion:

  • Reduce the disulfide bonds in the protein mixture using dithiothreitol (DTT) at 56°C for 30 minutes.

  • Alkylate the cysteine residues with iodoacetamide in the dark at room temperature for 20 minutes.

  • Digest the proteins into peptides overnight at 37°C using a sequence-specific protease, such as trypsin.

4. Peptide Desalting and Fractionation:

  • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents that can interfere with mass spectrometry analysis.

  • For complex samples, peptides can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity and improve proteome coverage.

5. LC-MS/MS Analysis:

  • Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[3]

  • Separate the peptides using a reversed-phase analytical column with a gradient of increasing organic solvent (e.g., acetonitrile).

  • The mass spectrometer will acquire high-resolution full scan MS spectra (MS1) to detect the ¹⁴N and ¹⁵N peptide pairs, followed by fragmentation of the most intense precursor ions to generate tandem MS spectra (MS2) for peptide identification.[3]

6. Data Analysis:

  • Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the MS/MS data by searching against a protein sequence database.

  • The software will then quantify the relative abundance of proteins by calculating the ratio of the intensities of the ¹⁵N-labeled and ¹⁴N-unlabeled peptide pairs.[3]

Experimental Workflow

Quantitative_Proteomics_Workflow cluster_labeling Cell Culture & Labeling cluster_preparation Sample Preparation cluster_processing Protein Processing cluster_analysis Analysis Light_Culture 14N Culture Harvest_Lyse Harvest & Lyse Cells Light_Culture->Harvest_Lyse Heavy_Culture 15N Culture Heavy_Culture->Harvest_Lyse Quantify_Mix Quantify & Mix Lysates Harvest_Lyse->Quantify_Mix Reduce_Alkylate Reduce & Alkylate Quantify_Mix->Reduce_Alkylate Digest Trypsin Digestion Reduce_Alkylate->Digest Desalt Desalt Peptides Digest->Desalt LC_MS LC-MS/MS Analysis Desalt->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Workflow for quantitative proteomics using ¹⁵N metabolic labeling.

Application Note 2: Probing Protein-Ligand Interactions with ¹⁵N Labeled Peptides by NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions at an atomic level. By labeling a protein with ¹⁵N, each backbone amide group (except for proline) will have a unique ¹H-¹⁵N correlation peak in a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum.[7] When a ligand binds to the protein, it perturbs the local chemical environment of the amino acid residues at the binding site.[8] This perturbation causes a change in the chemical shifts of the corresponding amide protons and nitrogens, leading to a shift in the position of their peaks in the HSQC spectrum. This phenomenon, known as Chemical Shift Perturbation (CSP), allows for the mapping of the ligand binding site on the protein surface and the determination of binding affinities.[8]

Key Advantages:

  • Atomic-level resolution: Provides information about the specific amino acid residues involved in the interaction.[9][10]

  • Determination of binding affinity: Titration experiments can be used to determine the dissociation constant (Kd) of the protein-ligand interaction.[11]

  • No need for crystallization: Suitable for studying proteins and protein-ligand complexes that are difficult to crystallize.

Quantitative Data

Chemical shift perturbations are quantified by calculating the weighted average of the change in the proton (¹H) and nitrogen (¹⁵N) chemical shifts. The following table provides an example of chemical shift perturbation data for a hypothetical protein-ligand interaction.

Residue¹H Chemical Shift (ppm) - Free¹⁵N Chemical Shift (ppm) - Free¹H Chemical Shift (ppm) - Bound¹⁵N Chemical Shift (ppm) - BoundWeighted CSP (ppm)
Gly508.25118.38.35118.90.141
Val517.98121.58.12122.10.184
Leu528.50120.18.51120.20.017
Ile537.80122.47.95123.00.192
Ser548.10115.68.11115.70.017

Table 2: Example of chemical shift perturbation data from an NMR titration experiment. The weighted CSP is calculated using the formula: CSP = [ (Δδ¹H)² + (α * Δδ¹⁵N)² ]^½, where Δδ is the change in chemical shift and α is a weighting factor (typically around 0.14-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.[12]

Experimental Protocol: ¹H-¹⁵N HSQC Titration for Protein-Ligand Interaction Analysis

This protocol describes the general steps for performing an NMR titration experiment to study the interaction between a ¹⁵N-labeled protein and an unlabeled ligand.[13]

1. ¹⁵N-labeled Protein Expression and Purification:

  • Express the protein of interest in E. coli grown in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

  • Purify the ¹⁵N-labeled protein to high homogeneity using standard chromatography techniques.

  • Confirm the identity and purity of the protein by SDS-PAGE and mass spectrometry.

2. NMR Sample Preparation:

  • Prepare a concentrated stock solution of the ¹⁵N-labeled protein (typically 0.1-1 mM) in a suitable NMR buffer (e.g., phosphate or Tris buffer) containing 5-10% D₂O for the lock signal.

  • Prepare a concentrated stock solution of the unlabeled ligand in the same NMR buffer.

3. NMR Data Acquisition:

  • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.[7]

  • Perform a titration by adding increasing amounts of the ligand to the protein sample. After each addition, acquire a new ¹H-¹⁵N HSQC spectrum.[14]

  • The ligand concentrations should span a range from well below to well above the expected dissociation constant (Kd).

4. NMR Data Processing and Analysis:

  • Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe).

  • Overlay the HSQC spectra from the titration series to visualize the chemical shift perturbations.[8]

  • Assign the backbone amide resonances of the protein if not already known.

  • Calculate the weighted chemical shift perturbation for each assigned residue at each ligand concentration.

  • Plot the chemical shift perturbations as a function of the ligand concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).[12]

  • Map the residues with significant chemical shift perturbations onto the protein structure to identify the ligand binding site.

Ligand Screening Workflow

Ligand_Screening_Workflow cluster_preparation Preparation cluster_screening Screening cluster_analysis Analysis Label_Protein Express & Purify 15N-labeled Protein Reference_HSQC Acquire Reference 1H-15N HSQC Label_Protein->Reference_HSQC Prepare_Ligand Prepare Ligand Stock Solution Titration Titrate with Ligand Prepare_Ligand->Titration Reference_HSQC->Titration Acquire_HSQC Acquire HSQC Spectra Titration->Acquire_HSQC Iterative Process_Spectra Process Spectra Acquire_HSQC->Process_Spectra Analyze_CSP Analyze Chemical Shift Perturbations Process_Spectra->Analyze_CSP Determine_Kd Determine Kd Analyze_CSP->Determine_Kd Map_Binding_Site Map Binding Site Analyze_CSP->Map_Binding_Site

Caption: Workflow for ligand screening using ¹H-¹⁵N HSQC NMR.

Application Note 3: Protease Activity Assays using ¹⁵N Labeled Peptides

Principle: Proteases are enzymes that cleave peptide bonds in proteins and peptides. Assaying their activity is crucial in drug discovery and diagnostics. ¹⁵N-labeled peptides can be used as substrates in protease activity assays. The cleavage of the ¹⁵N-labeled peptide by a protease results in the formation of smaller peptide fragments. These fragments can be detected and quantified by mass spectrometry. By monitoring the disappearance of the full-length ¹⁵N-labeled substrate and the appearance of the cleavage products over time, the activity of the protease can be determined.

Key Advantages:

  • High Specificity: The use of a specific peptide sequence as a substrate allows for the targeted assay of a particular protease.

  • High Sensitivity: Mass spectrometry provides highly sensitive detection of the substrate and its cleavage products.

  • Multiplexing Capability: Different ¹⁵N-labeled peptides can be used in the same assay to simultaneously monitor the activity of multiple proteases.

Quantitative Data

The activity of a protease is typically reported as the rate of substrate cleavage. The following table shows hypothetical data from a protease activity assay using a ¹⁵N-labeled peptide substrate.

Time (minutes)Substrate Concentration (µM)Product 1 Concentration (µM)Product 2 Concentration (µM)
010.00.00.0
58.21.81.8
106.53.53.5
154.95.15.1
302.47.67.6

Table 3: Example data from a time-course protease activity assay. The rate of the reaction can be determined from the initial linear phase of substrate depletion or product formation.

Experimental Protocol: Protease Activity Assay using a ¹⁵N-Labeled Peptide and LC-MS

This protocol outlines the general steps for measuring protease activity using a ¹⁵N-labeled peptide substrate.

1. Reagent Preparation:

  • Synthesize or obtain a ¹⁵N-labeled peptide that is a known substrate for the protease of interest.

  • Prepare a stock solution of the ¹⁵N-labeled peptide in a suitable buffer.

  • Prepare a stock solution of the purified protease in an appropriate assay buffer.

2. Assay Setup:

  • In a microcentrifuge tube or a well of a microplate, combine the assay buffer, the ¹⁵N-labeled peptide substrate, and any potential inhibitors or activators.

  • Initiate the reaction by adding the protease to the mixture.

  • Incubate the reaction at the optimal temperature for the protease.

3. Time-course Sampling and Quenching:

  • At various time points, take aliquots of the reaction mixture.

  • Quench the reaction in each aliquot immediately by adding a strong acid (e.g., trifluoroacetic acid) or a specific protease inhibitor to stop the enzymatic activity.

4. LC-MS Analysis:

  • Analyze the quenched samples by LC-MS.

  • Separate the full-length substrate and the cleavage products using reversed-phase liquid chromatography.

  • Detect and quantify the different peptide species using the mass spectrometer.

5. Data Analysis:

  • Generate extracted ion chromatograms (EICs) for the full-length ¹⁵N-labeled substrate and its cleavage products.

  • Calculate the peak area for each species at each time point.

  • Plot the concentration of the substrate and/or products as a function of time.

  • Determine the initial reaction rate from the slope of the linear portion of the curve.

Protease Assay Workflow

Protease_Assay_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Quenching cluster_analysis Analysis Prepare_Reagents Prepare 15N Peptide & Protease Mix_Components Mix Assay Components Prepare_Reagents->Mix_Components Initiate_Reaction Initiate Reaction Mix_Components->Initiate_Reaction Time_Course Time-course Sampling Initiate_Reaction->Time_Course Incubate Quench_Reaction Quench Reaction Time_Course->Quench_Reaction At each time point LC_MS_Analysis LC-MS Analysis Quench_Reaction->LC_MS_Analysis Quantify_Peptides Quantify Substrate & Products LC_MS_Analysis->Quantify_Peptides Determine_Activity Determine Protease Activity Quantify_Peptides->Determine_Activity

Caption: Workflow for a protease activity assay using a ¹⁵N-labeled peptide substrate.

Conclusion

¹⁵N-labeled peptides are powerful and versatile tools that have significantly advanced our ability to study proteins and their functions. From precise quantification of the proteome to detailed characterization of protein-ligand interactions and enzyme kinetics, these reagents provide invaluable information for researchers in academia and the pharmaceutical industry. The protocols and application notes provided here offer a starting point for incorporating ¹⁵N-labeled peptides into various biochemical assays, paving the way for new discoveries and the development of novel therapeutics.

References

Application Notes and Protocols for Fmoc-Ser(tBu)-OH-15N in Custom Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ser(tBu)-OH-15N is a stable isotope-labeled amino acid derivative crucial for the synthesis of custom peptides. The incorporation of a ¹⁵N isotope into the serine residue provides a powerful tool for various biochemical and biophysical studies. The Fluorenylmethyloxycarbonyl (Fmoc) group on the N-terminus offers a base-labile protecting group, while the tert-butyl (tBu) group protects the hydroxyl side chain of serine under basic conditions, allowing for an orthogonal protection strategy in solid-phase peptide synthesis (SPPS). This application note provides detailed protocols for the use of this compound in custom peptide synthesis and its subsequent application in research and drug development.

Applications of ¹⁵N-Labeled Serine Peptides

The site-specific incorporation of ¹⁵N-labeled serine residues into synthetic peptides opens up a range of applications, primarily in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Structural Biology and Conformational Analysis (NMR): The ¹⁵N nucleus is NMR-active, and its incorporation provides a specific probe for studying peptide structure and dynamics. Two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments are particularly powerful, as each amide group in the peptide backbone gives a unique signal. The introduction of a ¹⁵N label at a specific serine residue allows for the unambiguous assignment of its corresponding resonance in the NMR spectrum. This is invaluable for:

    • Protein-Peptide Interaction Studies: Chemical Shift Perturbation (CSP) mapping can be used to identify the binding interface between a ¹⁵N-labeled peptide and its protein target.[1][2][3][4] Changes in the chemical shift of the ¹⁵N-labeled serine upon binding provide direct evidence of its involvement in the interaction.

    • Conformational Studies: The ¹⁵N label can be used to probe local conformational changes in the peptide under different conditions, such as pH, temperature, or upon binding to a ligand.

  • Quantitative Proteomics and Drug Discovery (MS): In mass spectrometry, the mass shift introduced by the ¹⁵N isotope allows for the differentiation of the labeled peptide from its unlabeled counterpart. This is the basis for several quantitative proteomics techniques.[5][6]

    • Internal Standards: A synthetic peptide containing ¹⁵N-Serine can be used as a heavy-labeled internal standard for the accurate quantification of the corresponding native peptide in complex biological samples.[6]

    • Kinase Assays: For peptides that are substrates for serine/threonine kinases, a ¹⁵N-labeled version can be used to track the phosphorylation event by the mass shift of both the peptide and the phosphate group. This is highly valuable in screening for kinase inhibitors in drug discovery.

Data Presentation

The successful incorporation and purity of the ¹⁵N-labeled peptide are critical for its intended applications. The following tables provide representative quantitative data.

ParameterRepresentative ValueMethod of Analysis
Isotopic Enrichment >98%Mass Spectrometry
Peptide Purity >95%High-Performance Liquid Chromatography (HPLC)
Coupling Efficiency >99%Kaiser Test or UV-Vis monitoring of Fmoc deprotection
Racemization <5%Chiral Amino Acid Analysis or HPLC with a chiral column

Table 1: Quality Control Parameters for a ¹⁵N-Serine Labeled Synthetic Peptide.

ParameterUnlabeled Peptide¹⁵N-Labeled Peptide
Monoisotopic Mass (Da) 1000.001001.00
Retention Time (HPLC) 15.2 min15.2 min
¹H-¹⁵N HSQC Chemical Shift (ppm) N/A¹H: 8.2, ¹⁵N: 118.5

Table 2: Comparative Physicochemical Properties of an Unlabeled vs. a ¹⁵N-Serine Labeled Peptide. Note: The exact mass difference will depend on the number of nitrogen atoms in the peptide. The chemical shifts are representative and will vary depending on the peptide sequence and experimental conditions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a ¹⁵N-Serine Labeled Peptide

This protocol describes the manual Fmoc-SPPS of a generic peptide containing a ¹⁵N-labeled serine residue.

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-amino acids (including this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Collidine

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 20 minutes.

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (for unlabeled amino acids):

    • Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (3x).

  • Incorporation of this compound:

    • Follow the same procedure as in step 3, using this compound as the amino acid. To minimize the risk of racemization, it is recommended to use collidine instead of DIPEA as the base.[7]

  • Monitoring Coupling Efficiency: Perform a Kaiser test to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the solution to separate the resin.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and isotopic enrichment of the peptide by mass spectrometry.

Protocol 2: Analysis of ¹⁵N Incorporation by Mass Spectrometry

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified ¹⁵N-labeled peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Infuse the sample into an ESI (Electrospray Ionization) or MALDI (Matrix-Assisted Laser Desorption/Ionization) mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Identify the molecular ion peak of the peptide.

    • Compare the observed isotopic distribution with the theoretical distribution for the desired level of ¹⁵N incorporation. The mass of the ¹⁵N-labeled peptide will be shifted by approximately +1 Da for each incorporated ¹⁵N atom compared to the unlabeled peptide.

    • The percentage of ¹⁵N incorporation can be calculated by comparing the intensities of the labeled and unlabeled peptide peaks.[6]

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification_analysis Purification & Analysis cluster_application Application resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection coupling Amino Acid Coupling deprotection->coupling n15_coupling This compound Coupling deprotection->n15_coupling coupling->deprotection Repeat n-1 times cleavage Cleavage & Deprotection n15_coupling->cleavage hplc HPLC Purification cleavage->hplc ms Mass Spectrometry (Identity & Enrichment) hplc->ms nmr NMR Spectroscopy ms->nmr ms_quant Quantitative MS ms->ms_quant

Caption: Experimental workflow for the synthesis and application of a ¹⁵N-Serine labeled peptide.

signaling_pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor Binding & Dimerization adaptor Adaptor Protein receptor->adaptor Phosphorylation & Recruitment kinase Ser/Thr Kinase adaptor->kinase Activation peptide 15N-Serine Labeled Substrate Peptide kinase->peptide Phosphorylation product Phosphorylated Peptide peptide->product response Cellular Response product->response

Caption: A representative serine/threonine kinase signaling pathway.

logical_relationship cluster_synthesis Synthesis & Characterization cluster_application Application synthesis SPPS with This compound characterization Purity (HPLC) Enrichment (MS) synthesis->characterization nmr NMR Spectroscopy (Structure & Interaction) characterization->nmr Structural Studies ms Mass Spectrometry (Quantification) characterization->ms Quantitative Studies

Caption: Logical relationship from synthesis to application of ¹⁵N-labeled peptides.

References

Application Note: Monitoring Fmoc Deprotection in Solid-Phase Peptide Synthesis using UV Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

AN-SPPS-001

Audience: Researchers, scientists, and drug development professionals involved in solid-phase peptide synthesis (SPPS).

Purpose: This document provides a detailed protocol for monitoring the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) deprotection step in solid-phase peptide synthesis (SPPS) using UV-Vis spectroscopy. This method allows for real-time, quantitative assessment of reaction completion, ensuring higher purity and yield of the final peptide product.

Principle

The Fmoc protecting group is a base-labile protecting group widely used in SPPS. It is typically removed by treatment with a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The deprotection reaction proceeds via a β-elimination mechanism, releasing dibenzofulvene (DBF). This highly conjugated DBF molecule immediately reacts with the piperidine in a Michael-type addition to form a stable dibenzofulvene-piperidine adduct. This adduct possesses a strong chromophore that absorbs significantly in the UV range, typically around 301 nm.[1][2][3]

By monitoring the increase in absorbance at this wavelength, one can follow the progress of the deprotection reaction. The reaction is considered complete when the absorbance reaches a stable plateau, indicating that all Fmoc groups have been cleaved. The intensity of the absorbance is directly proportional to the amount of Fmoc group cleaved, which allows for the quantitative determination of the resin loading or the efficiency of the previous coupling step.[4][5]

G cluster_reaction Fmoc Deprotection Chemistry cluster_detection UV Detection Fmoc_Peptide_Resin Fmoc-NH-Peptide-Resin (No significant absorbance at 301 nm) Products Fmoc_Peptide_Resin->Products + Piperidine Piperidine Piperidine (Base) Piperidine->Products Free_Amine H₂N-Peptide-Resin (Ready for next coupling) Products->Free_Amine Product 1 Adduct Dibenzofulvene-Piperidine Adduct (Strong UV Absorbance at ~301 nm) Products->Adduct Product 2 Cuvette Flow Cell / Cuvette (Containing reaction effluent) Adduct->Cuvette Flows into UV_Source UV Light Source UV_Source->Cuvette Detector UV Detector (Set to ~301 nm) Cuvette->Detector Signal Absorbance Signal Detector->Signal

Caption: Chemical principle of Fmoc deprotection and UV detection.

Applications

  • Real-time reaction monitoring: Ensures complete deprotection before proceeding to the next coupling step, which is crucial for preventing deletion sequences.[6][7]

  • Troubleshooting difficult sequences: Helps identify slow or incomplete deprotection steps that can occur due to peptide aggregation or steric hindrance.[2][4]

  • Optimization of synthesis cycles: Allows for the adjustment of deprotection times, potentially shortening overall synthesis time without compromising purity.[6]

  • Quantitative determination of resin loading: Accurately measures the substitution level of the first amino acid on the resin.[1][5][8]

Materials and Equipment

  • Reagents:

    • Fmoc-protected amino acid-loaded resin

    • Deprotection solution: 20% (v/v) piperidine in high-purity DMF. Other concentrations (e.g., 5-50%) can be used.

    • DMF (Peptide synthesis grade)

  • Equipment:

    • Automated peptide synthesizer with an integrated UV-Vis detector or a manual SPPS setup.

    • UV-Vis spectrophotometer.

    • Flow-through cuvette (for online monitoring) or standard quartz cuvettes (for offline analysis).

    • Volumetric flasks and pipettes for accurate dilutions.

Experimental Protocols

Two primary methods are described: online monitoring for automated synthesis and offline analysis for determining resin loading or for manual synthesis setups.

This protocol is integrated into the workflow of an automated peptide synthesizer equipped with a UV detector.

G start_end start_end process process decision decision io io Start Start Cycle Wash1 Wash Resin with DMF Start->Wash1 Add_Deprotection Add Deprotection Solution (e.g., 20% Piperidine in DMF) Wash1->Add_Deprotection Monitor_UV Circulate & Monitor UV Signal at ~301 nm Add_Deprotection->Monitor_UV Check_Plateau Absorbance Plateau Reached? Monitor_UV->Check_Plateau Check_Plateau->Monitor_UV No (Continue Circulation) Wash2 Wash Resin with DMF to Remove Adduct Check_Plateau->Wash2 Yes End Proceed to Coupling Wash2->End

Caption: Workflow for online UV monitoring of Fmoc deprotection.

Methodology:

  • Initial Wash: The peptide-resin is washed with DMF to remove residual reagents from the previous coupling step.

  • Deprotection: The deprotection solution (20% piperidine in DMF) is added to the reaction vessel.

  • Monitoring: The solution is circulated through a flow cell within a UV detector. The absorbance is continuously monitored at the maximum absorption wavelength of the dibenzofulvene-piperidine adduct (typically 301 nm, but can range from 290-304 nm).

  • Endpoint Determination: The deprotection reaction is considered complete when the UV absorbance signal reaches a stable plateau, indicating no further release of the Fmoc group. Modern synthesizers can automatically detect this endpoint.

  • Feedback Control: If the deprotection is slow (i.e., the plateau is not reached within a set time), the system can be programmed to automatically extend the reaction time or perform a second deprotection step to ensure complete removal.[6]

  • Final Wash: Once the reaction is complete, the resin is thoroughly washed with DMF to remove all traces of the piperidine and the UV-active adduct before the next coupling cycle begins.

This protocol is used to determine the initial loading of the first Fmoc-amino acid onto the solid support.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the dry Fmoc-amino acid-loaded resin (e.g., 5-15 mg) into a small reaction vessel.

  • Fmoc Cleavage: Add a precisely known volume of the deprotection solution (e.g., 1.0 mL of 20% piperidine in DMF) to the resin.

  • Incubation: Agitate the mixture for a sufficient time (e.g., 30 minutes) to ensure complete cleavage of the Fmoc group.

  • Dilution: Carefully filter the solution to remove the resin. Transfer the filtrate to a volumetric flask of appropriate size (e.g., 10 mL or 25 mL) and dilute to the mark with the deprotection solution. This step is crucial to ensure the absorbance reading falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).[5]

  • Spectrophotometric Measurement:

    • Use the deprotection solution (20% piperidine in DMF) as a blank to zero the spectrophotometer.

    • Measure the absorbance (A) of the diluted sample at the wavelength of maximum absorbance (λ_max). This is typically ~301 nm.[4]

  • Calculation: Use the Beer-Lambert law to calculate the resin loading (L) in mmol/g.

    L (mmol/g) = (A × V_flask × DF) / (ε × m × l)

    Where:

    • A = Absorbance at λ_max

    • V_flask = Volume of the volumetric flask (L)

    • DF = Dilution factor (if any further dilutions were made)

    • ε = Molar extinction coefficient of the dibenzofulvene-piperidine adduct (L mol⁻¹ cm⁻¹). See Table 1.

    • m = Mass of the dry resin (mg)

    • l = Path length of the cuvette (typically 1 cm)

    Note: Ensure units are consistent during calculation. The formula provided assumes mass 'm' is in mg to yield a final result in mmol/g.

Data Presentation

Quantitative data, including molar extinction coefficients and typical reaction parameters, are summarized below.

Table 1: Molar Extinction Coefficients (ε) for Dibenzofulvene-Piperidine Adduct

Wavelength (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Solvent SystemReference(s)
301.07,100 - 8,10020% (v/v) Piperidine in DMF[1]
301.07,80020% (v/v) Piperidine in DMF[9]
302.08,50020% (v/v) Piperidine in DMF[10]
289.86,08920% (v/v) Piperidine in DMF[1]

Note: The extinction coefficient can be sensitive to the concentration of piperidine in the solvent.[11] It is recommended to use a consistent deprotection solution for all measurements or to determine the coefficient under specific experimental conditions.

Table 2: Typical Parameters for Fmoc Deprotection Monitoring

ParameterTypical Value / RangeNotes
Monitoring Wavelength301 nmPrimary peak of the dibenzofulvene-piperidine adduct.[4]
Alternative Wavelength290 nm / 365 nmCan also be used, though sensitivity may differ.[1][12]
Piperidine Concentration20% (v/v) in DMFStandard concentration; can be varied.
Typical Deprotection Time3 - 15 minutesHighly sequence-dependent; can be extended for difficult couplings.[3]
Spectrophotometer Range0.1 - 1.0 AUDilute samples to fall within the linear absorbance range.[5]

Troubleshooting

  • No or Low UV Signal: May indicate a failure in the previous coupling step (no Fmoc group present to be cleaved) or an issue with the fluidics/detector of the synthesizer.

  • Broad or Drifting Peaks: Can suggest peptide aggregation on the resin, leading to slow and incomplete deprotection. Consider using alternative solvents or additives.

  • Decreasing Peak Area in Successive Cycles: A gradual decrease in the integrated peak area for each cycle is normal, reflecting slight inefficiencies in coupling. However, a sharp drop of more than 10-15% may indicate a significantly failed coupling, requiring intervention.[13]

  • Inconsistent Readings: Ensure the resin is completely dry before weighing for quantitative analysis, as residual solvent will lead to inaccurate loading values.

By implementing UV-based monitoring of Fmoc deprotection, researchers can significantly enhance the control, reliability, and efficiency of solid-phase peptide synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fmoc-Ser(tBu)-OH-15N Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice for researchers encountering low coupling yields with Fmoc-Ser(tBu)-OH-15N in solid-phase peptide synthesis (SPPS). The following questions and answers address common issues and offer systematic approaches to identify and resolve them.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound has a low yield, as indicated by a positive Kaiser test. What are the primary causes?

A1: Low coupling efficiency with this compound can stem from several factors:

  • Steric Hindrance: The bulky tert-butyl (tBu) protecting group on the serine side-chain can sterically hinder the approach of the activated amino acid to the N-terminus of the peptide chain.

  • Incomplete Fmoc Deprotection: Residual Fmoc groups on the N-terminus of the growing peptide chain will prevent coupling. Incomplete deprotection can be caused by aggregated peptide chains or degraded piperidine solution.[1]

  • Suboptimal Activation: The coupling reagents may not be efficiently activating the this compound. This can be due to reagent degradation or an inappropriate choice of activator for this specific amino acid.

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate and fold, making the N-terminus inaccessible for coupling. This is a common issue in SPPS, particularly with hydrophobic sequences.[2]

  • Side Reactions: Undesired chemical reactions can consume the activated amino acid or block the N-terminus. One potential side reaction is the formation of a guanidinium moiety on the N-terminus if certain coupling reagents are used without pre-activation.[3]

Q2: How can I improve the coupling efficiency of this compound?

A2: To enhance coupling efficiency, consider the following strategies:

  • Double Coupling: Perform the coupling step twice. After the first coupling, wash the resin and then repeat the coupling with a fresh solution of activated this compound.[4]

  • Use a Stronger Coupling Reagent: If you are using a standard carbodiimide-based activator like DIC/HOBt, switching to a more potent uronium/aminium salt such as HATU or HBTU can improve yields, especially for sterically hindered amino acids.[2]

  • Change the Base: The choice of base can influence coupling efficiency and side reactions. While DIPEA is commonly used, it has been shown to sometimes cause racemization with Fmoc-Ser(tBu)-OH.[2] Consider using a non-nucleophilic base like 2,4,6-collidine.[2][5]

  • Increase Reaction Time and/or Temperature: Extending the coupling time or performing the reaction at a slightly elevated temperature (e.g., 30-40°C) can help drive the reaction to completion. However, be cautious as elevated temperatures can also increase the risk of side reactions.

  • Incorporate Chaotropic Agents: Adding chaotropic salts (e.g., LiCl) or using solvents like N-methylpyrrolidone (NMP) can help disrupt peptide aggregation and improve solvent penetration.

Q3: Can the tert-butyl (tBu) protecting group on the serine cause any specific problems?

A3: Yes, the tBu group is essential for preventing the serine hydroxyl group from participating in unwanted side reactions during coupling.[6] However, its bulkiness is a primary contributor to steric hindrance, which can slow down the coupling reaction. The tBu group is stable under the basic conditions of Fmoc deprotection and is cleaved with strong acid (e.g., TFA) during the final cleavage from the resin.[6]

Q4: Are there any known side reactions specific to Fmoc-Ser(tBu)-OH coupling that I should be aware of?

A4: While not specific to the 15N isotope, certain side reactions can occur with Fmoc-Ser(tBu)-OH:

  • Racemization: The use of certain bases, particularly DIPEA in excess, can lead to the loss of stereochemical purity (racemization) of the serine residue.[2] Using a base like 2,4,6-collidine is recommended to minimize this.[5]

  • Aspartimide Formation: If the preceding amino acid is aspartic acid, there is a risk of aspartimide formation, especially under basic conditions. This can lead to a mixture of byproducts.[3][7] Adding HOBt to the piperidine solution for Fmoc deprotection can help suppress this side reaction.[3]

Quantitative Data Summary

ParameterRecommendationRationale
This compound Excess 3-5 equivalentsTo drive the reaction to completion by mass action.
Coupling Reagent Excess 3-5 equivalents (relative to N-terminal amine)Ensures efficient activation of the amino acid.
Base Excess 6-10 equivalents (e.g., DIPEA) or 3-5 equivalents (e.g., 2,4,6-collidine)To neutralize the amino acid salt and catalyze the reaction.
Coupling Time 1-4 hours (or overnight for difficult couplings)Allows sufficient time for the sterically hindered coupling to proceed.
Double Coupling Time 2 x (1-2 hours)A strategy to improve yield for difficult couplings.

Key Experimental Protocols

Protocol 1: Kaiser Test (Ninhydrin Test) for Free Amines

This test is used to qualitatively assess the presence of free primary amines on the resin, indicating incomplete coupling.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Take a small sample of the resin (a few beads) and place it in a small glass test tube.

  • Add 2-3 drops of Solution A.

  • Add 2-3 drops of Solution B.

  • Add 2-3 drops of Solution C.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Blue beads/solution: Indicates the presence of free primary amines (incomplete coupling).

  • Yellow/colorless beads/solution: Indicates the absence of free primary amines (complete coupling).

Protocol 2: Standard Coupling Protocol for this compound

This protocol outlines a standard procedure for coupling this compound using HATU as the coupling agent.

Materials:

  • Peptide-resin with a free N-terminal amine.

  • This compound (4 equivalents).

  • HATU (3.9 equivalents).

  • 2,4,6-Collidine (8 equivalents).

  • N,N-Dimethylformamide (DMF).

Procedure:

  • In a separate vessel, dissolve this compound and HATU in DMF.

  • Add 2,4,6-collidine to the solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the washed and drained peptide-resin.

  • Agitate the reaction vessel at room temperature for 2 hours.

  • Take a small sample of resin to perform a Kaiser test (Protocol 1).

  • If the Kaiser test is positive, drain the reaction vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated amino acid (double coupling).

  • If the Kaiser test is negative, drain the reaction vessel and wash the resin thoroughly with DMF to prepare for the next deprotection step.

Troubleshooting Workflow

Troubleshooting_Fmoc_Ser_tBu_OH_Coupling start Low Yield with This compound check_deprotection Q: Was Fmoc deprotection complete? start->check_deprotection incomplete_deprotection Troubleshoot Deprotection: - Use fresh piperidine solution - Increase deprotection time - Check for aggregation check_deprotection->incomplete_deprotection No check_coupling_conditions Q: Are coupling conditions optimal? check_deprotection->check_coupling_conditions Yes incomplete_deprotection->check_coupling_conditions suboptimal_coupling Optimize Coupling: - Double couple - Increase reaction time/temp - Use stronger coupling reagent (e.g., HATU) check_coupling_conditions->suboptimal_coupling No check_aggregation Q: Is peptide aggregation suspected? check_coupling_conditions->check_aggregation Yes suboptimal_coupling->check_aggregation aggregation_issue Address Aggregation: - Use NMP as solvent - Add chaotropic agents (e.g., LiCl) - Perform difficult couplings at elevated temp check_aggregation->aggregation_issue Yes check_reagents Q: Are reagents of high quality? check_aggregation->check_reagents No aggregation_issue->check_reagents reagent_issue Verify Reagents: - Use fresh, high-purity amino acid - Use fresh coupling reagents and base - Ensure dry solvents check_reagents->reagent_issue No solution Improved Yield check_reagents->solution Yes reagent_issue->solution

Caption: Troubleshooting workflow for low coupling yield of this compound.

References

Preventing racemization of Fmoc-Ser(tBu)-OH during activation

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide & FAQs: Preventing Racemization of Fmoc-Ser(tBu)-OH during Activation

This guide provides researchers, scientists, and drug development professionals with detailed information to minimize and prevent the racemization of Fmoc-Ser(tBu)-OH during the critical activation step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of Fmoc-Ser(tBu)-OH activation?

A1: Racemization is the process where the L-stereoisomer of Fmoc-Ser(tBu)-OH is converted into a mixture of both L- and D-isomers during the activation of its carboxylic acid group. This occurs through the formation of a planar oxazolone intermediate, which can be protonated from either side, leading to a loss of stereochemical purity in the final peptide.[1]

Q2: Why is Fmoc-Ser(tBu)-OH particularly susceptible to racemization?

A2: While not as prone to racemization as residues like cysteine or histidine, serine derivatives can still undergo significant epimerization under certain activation conditions.[2] The presence of the tert-butyl ether protecting group on the side chain can influence the electronic environment at the alpha-carbon, and the choice of activation method plays a crucial role in the extent of racemization.

Q3: Which factors primarily influence the degree of racemization during activation?

A3: The main factors influencing racemization of Fmoc-Ser(tBu)-OH are:

  • Coupling Reagent: The type of coupling reagent used for activation has a significant impact.

  • Base: The choice and amount of base used can accelerate the formation of the problematic oxazolone intermediate.

  • Temperature: Higher temperatures generally increase the rate of racemization.

  • Pre-activation Time: Longer pre-activation times can lead to increased epimerization.

Troubleshooting Guide

Issue: I am observing significant racemization of my Fmoc-Ser(tBu)-OH residue upon incorporation.

Below is a step-by-step guide to troubleshoot and mitigate this issue.

Step 1: Evaluate Your Coupling Reagent

Certain coupling reagents are more prone to causing racemization than others. Onium salts like HBTU and HATU, while efficient, can lead to higher levels of epimerization, especially with aggressive bases.

Recommendations:

  • Switch to a carbodiimide-based activation: Methods utilizing diisopropylcarbodiimide (DIC) in combination with an additive like Oxyma or HOBt are generally associated with lower racemization levels.[2][3]

  • Consider phosphonium salt reagents: Reagents like PyBOP have also been shown to be effective in reducing racemization.[4]

Step 2: Optimize the Base

The base used during activation is a critical factor. Tertiary amines like N,N-diisopropylethylamine (DIPEA) are commonly used but can promote racemization.

Recommendations:

  • Use a hindered base: Switching to a more sterically hindered and weaker base like 2,4,6-collidine (TMP) can significantly reduce racemization.[5][6]

  • Reduce the amount of base: Use the minimum amount of base necessary to facilitate the reaction.

  • Consider base-free conditions: For carbodiimide-mediated couplings (e.g., DIC/Oxyma), it is often possible to perform the reaction without any added base, which is highly effective in minimizing racemization.[3]

Step 3: Control the Reaction Temperature

Higher temperatures can accelerate the rate of racemization.

Recommendation:

  • Perform the coupling at a lower temperature: Conducting the activation and coupling steps at 0°C or room temperature, rather than elevated temperatures, can help to suppress epimerization.

Step 4: Minimize Pre-activation Time

The longer the activated amino acid exists before coupling, the greater the opportunity for racemization.

Recommendation:

  • Employ an in situ activation strategy: Add the coupling reagents directly to the reaction vessel containing the resin and the amino acid without a separate pre-activation step.

Data Presentation: Racemization of Fmoc-L-Ser(tBu)-OH with Various Coupling Reagents

The following table summarizes the extent of racemization observed when coupling Fmoc-L-Ser(tBu)-OH with L-Leu-OtBu using different activation methods.

Coupling ReagentBaseL-product/D-product Ratio
HATU DIPEA90.9 / 9.1
HBTU DIPEA92.2 / 7.8
PyBOP DIPEA96.0 / 4.0
EDCI/Oxyma NMM98.6 / 1.4
DIC/Oxyma ->99 / <1

Data adapted from Zhou et al., Nature Communications, 2023.[2]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/Oxyma (Base-Free)

This protocol is recommended for minimizing racemization of Fmoc-Ser(tBu)-OH.

  • Resin Preparation: Swell the resin in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

  • Coupling Mixture Preparation:

    • In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.

  • Activation and Coupling:

    • Add the Fmoc-Ser(tBu)-OH/Oxyma solution to the resin.

    • Add DIC (3 equivalents) to the reaction vessel.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or at 0°C for longer durations if necessary.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Confirmation: Perform a ninhydrin test to confirm the completion of the coupling reaction.

Protocol 2: Coupling using HATU with Collidine

This protocol can be used when a more reactive coupling agent is required, with modifications to minimize racemization.

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF and wash the resin.

  • Coupling Mixture Preparation:

    • Dissolve Fmoc-Ser(tBu)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Activation and Coupling:

    • Add the amino acid/HATU solution to the resin.

    • Add 2,4,6-collidine (6 equivalents) to the reaction vessel.

    • Let the coupling reaction proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF.

  • Confirmation: Check for complete coupling using a ninhydrin test.

Visualization of Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting the racemization of Fmoc-Ser(tBu)-OH.

G Troubleshooting Racemization of Fmoc-Ser(tBu)-OH start High Racemization Detected check_reagent Step 1: Evaluate Coupling Reagent (e.g., HATU, HBTU with DIPEA) start->check_reagent switch_to_dic Switch to DIC/Oxyma (Base-Free) check_reagent->switch_to_dic Onium Salt Used check_base Step 2: Evaluate Base (e.g., DIPEA) check_reagent->check_base Carbodiimide Used end_good Racemization Minimized switch_to_dic->end_good use_collidine Use Hindered Base (Collidine) check_base->use_collidine High Amount / Strong Base check_temp Step 3: Check Temperature check_base->check_temp Optimized Base use_collidine->end_good lower_temp Lower Temperature to 0°C - RT check_temp->lower_temp Elevated Temperature check_preactivation Step 4: Review Pre-activation Time check_temp->check_preactivation RT or Below lower_temp->end_good in_situ_activation Use In Situ Activation check_preactivation->in_situ_activation Long Pre-activation check_preactivation->end_good In Situ Used in_situ_activation->end_good

Troubleshooting workflow for racemization.

References

Technical Support Center: Troubleshooting Side Reactions with Serine Residues in Fmac SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common side reactions associated with serine residues during fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving serine in Fmoc SPPS?

The primary side reactions involving serine residues during Fmoc SPPS are:

  • Racemization: The loss of stereochemical integrity at the α-carbon of serine, leading to the incorporation of D-serine instead of L-serine.[1][2]

  • N-O Acyl Shift: An acid-catalyzed intramolecular rearrangement where the peptide backbone migrates from the amide nitrogen to the hydroxyl group of the serine side chain, forming an ester linkage.[3][4][5][6][7] This is particularly observed during trifluoroacetic acid (TFA) cleavage.[4]

  • β-Elimination: The elimination of the hydroxyl group from the serine side chain, resulting in the formation of a dehydroalanine residue.[8]

  • O-Sulfonation: The sulfonation of the serine hydroxyl group, which can occur during the cleavage of sulfonyl-based protecting groups from other residues, such as arginine, in the absence of appropriate scavengers.[9][10]

Q2: How can I detect these side reactions in my synthesized peptide?

Detection of these side reactions typically involves a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Chiral chromatography can be used to separate and quantify diastereomeric impurities resulting from racemization.[1] Reverse-phase HPLC can often separate peptides with other modifications, such as N-O acyl shifted products or dehydrated peptides, from the target peptide.

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool to identify unexpected modifications. For instance, dehydration will result in a mass loss of 18 Da. An N-O acyl shift does not change the mass but can be identified through fragmentation analysis. O-sulfonation will lead to a mass increase of 80 Da.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information to confirm the presence of side products.

Troubleshooting Guide

This section provides a structured approach to identifying and mitigating common side reactions involving serine residues.

Issue 1: Racemization of Serine Residues

Symptoms:

  • Appearance of a diastereomeric impurity in the HPLC chromatogram.

  • Confirmation of D-serine incorporation by chiral amino acid analysis or chiral chromatography.

Root Causes:

  • Activation of the Fmoc-Ser(tBu)-OH can lead to the formation of a 5(4H)-oxazolone intermediate, which is prone to racemization.[11]

  • The choice of coupling reagent and base can significantly influence the extent of racemization.[1] For example, HATU/NMM has been shown to cause some racemization of Fmoc-L-Ser(tBu)-OH.[1]

  • Elevated temperatures during coupling can increase the rate of racemization.[12]

Solutions:

StrategyExperimental ProtocolExpected Outcome
Optimize Coupling Reagents Utilize coupling reagents known to suppress racemization, such as diisopropylcarbodiimide (DIC) in combination with an additive like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1] Avoid prolonged pre-activation times.Reduced levels of D-serine incorporation.
Control Temperature If using microwave-assisted SPPS, consider lowering the coupling temperature. For instance, reducing the temperature from 80°C to 50°C has been shown to limit racemization for other susceptible amino acids.[12] For conventional SPPS, perform couplings at room temperature.Minimized epimerization during the coupling step.
Choice of Base Use a non-nucleophilic, sterically hindered base like collidine instead of diisopropylethylamine (DIPEA), especially with sensitive amino acids.[11]Decreased potential for base-catalyzed racemization.

Quantitative Data on Racemization with Different Coupling Reagents:

Fmoc-Amino AcidCoupling Reagent/Base% D-Isomer Formed
Fmoc-L-Ser(tBu)-OHHATU/NMMNot negligible
Fmoc-L-Ser(tBu)-OHDIC/OxymaNegligible

Data adapted from studies on racemization-prone amino acids, highlighting the impact of reagent choice.[1]

Issue 2: N-O Acyl Shift

Symptoms:

  • Appearance of a major side product in the HPLC after TFA cleavage, which may have a similar mass to the target peptide.

  • The side product can be converted back to the desired peptide upon treatment with a mild base.[3][4]

Root Causes:

  • Strongly acidic conditions, such as those used for TFA cleavage, can catalyze the intramolecular rearrangement of the peptide backbone at serine residues.[3][4][6]

Solutions:

StrategyExperimental ProtocolExpected Outcome
Reversal of the Shift After cleavage and initial purification, dissolve the peptide in an aqueous buffer and adjust the pH to basic (e.g., using aqueous ammonia or a bicarbonate solution) to reverse the ester linkage back to the amide bond.[3][4] Monitor the conversion by HPLC.Conversion of the O-acyl isomer back to the desired N-acyl peptide.
Cleavage Conditions While difficult to avoid completely during standard TFA cleavage, minimizing cleavage time may help reduce the extent of the N-O acyl shift.Potentially lower levels of the side product in the crude peptide.

Experimental Protocol for Reversal of N-O Acyl Shift:

  • Lyophilize the crude peptide after cleavage and ether precipitation.

  • Dissolve the peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).

  • Add aqueous ammonia (e.g., 1-5% v/v) or a 0.1 M ammonium bicarbonate solution to raise the pH to 8-9.

  • Stir the solution at room temperature and monitor the reaction progress by injecting aliquots onto an HPLC.

  • Once the conversion is complete, lyophilize the sample to remove the volatile base.

Issue 3: β-Elimination (Dehydroalanine Formation)

Symptoms:

  • Detection of a peptide species with a mass loss of 18 Da in the mass spectrum.

  • Appearance of a new peak in the HPLC chromatogram.

Root Causes:

  • Base-catalyzed elimination of the hydroxyl group from the serine side chain. This can be more prevalent with unprotected serine or with certain protecting groups that are labile to the basic conditions of Fmoc deprotection.

Solutions:

StrategyExperimental ProtocolExpected Outcome
Use of Appropriate Protecting Groups Employ a stable side-chain protecting group for serine, such as the tert-butyl (tBu) group, which is robust to the piperidine treatment used for Fmoc removal.[13][14]Prevention of β-elimination during the Fmoc deprotection steps.
Minimize Base Exposure Reduce the Fmoc deprotection time to the minimum required for complete removal of the Fmoc group. This can be monitored using a UV-Vis spectrophotometer to track the release of the dibenzofulvene-piperidine adduct.Reduced opportunity for base-catalyzed side reactions.

Visualizing Side Reactions and Troubleshooting Workflows

Below are diagrams created using the DOT language to illustrate the mechanisms of common side reactions and a logical workflow for troubleshooting.

Racemization_Mechanism cluster_activation Activation cluster_cyclization Cyclization & Racemization cluster_coupling Coupling Fmoc-Ser(tBu)-OH Fmoc-Ser(tBu)-OH Activated_Ester Activated_Ester Fmoc-Ser(tBu)-OH->Activated_Ester Coupling Reagent Oxazolone Oxazolone Activated_Ester->Oxazolone Enolate Enolate Oxazolone->Enolate Base L_Peptide L_Peptide Enolate->L_Peptide Peptide-Resin D_Peptide D_Peptide Enolate->D_Peptide Peptide-Resin

Caption: Mechanism of serine racemization via an oxazolone intermediate.

NO_Acyl_Shift Peptide_Amide Ser-containing Peptide (Amide bond) Cyclic_Intermediate Cyclic Intermediate Peptide_Amide->Cyclic_Intermediate  TFA (Acid) Cleavage Peptide_Ester O-Acyl Isomer (Ester bond) Cyclic_Intermediate->Peptide_Ester Peptide_Ester->Peptide_Amide  Base (e.g., aq. NH3)

Caption: N-O acyl shift mechanism at serine residues.

Troubleshooting_Workflow Start Side Reaction Observed Identify Identify Side Product (HPLC, MS) Start->Identify Racemization Racemization (Diastereomer) Identify->Racemization Diastereomer NO_Shift N-O Acyl Shift (Isomer) Identify->NO_Shift Same Mass Beta_Elimination β-Elimination (Mass Loss -18 Da) Identify->Beta_Elimination Mass Loss Other Other Side Reaction Identify->Other Other Solve_Racemization Optimize Coupling Reagents (e.g., DIC/Oxyma) Control Temperature Racemization->Solve_Racemization Solve_NO_Shift Treat with mild base (e.g., aq. NH3) NO_Shift->Solve_NO_Shift Solve_Beta_Elimination Ensure proper side-chain protection (e.g., tBu) Minimize base exposure Beta_Elimination->Solve_Beta_Elimination Consult Consult Literature/ Technical Support Other->Consult

Caption: Troubleshooting workflow for serine-related side reactions.

References

Technical Support Center: Optimizing Cleavage of Peptides from Wang Resin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the cleavage of peptides from Wang resin.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for cleaving a peptide from Wang resin?

A1: The standard method for cleaving peptides from Wang resin involves treatment with a high concentration of trifluoroacetic acid (TFA).[1][2][3] A typical cleavage cocktail consists of 95% TFA, with the remaining 5% composed of scavengers to protect sensitive amino acid residues from side reactions.[1] The N-terminal Fmoc group must be removed before initiating the cleavage procedure.[4][5] The resin is typically slurried in the cleavage cocktail for 1-2 hours at room temperature.[2][4] Following cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether.[2][4]

Q2: Why are scavengers necessary in the cleavage cocktail?

A2: During acidic cleavage with TFA, reactive cationic species are generated from the cleavage of side-chain protecting groups (e.g., tert-butyl cations from tBu groups) and from the Wang resin linker itself (e.g., (4-hydroxyphenyl)methylium).[1][6] These carbocations can attack electron-rich amino acid side chains, particularly those of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired alkylated side products.[1][7] Scavengers are added to the cleavage cocktail to "trap" these reactive cations, preventing them from modifying the peptide.[1][8]

Q3: Which scavengers should I use in my cleavage cocktail?

A3: The choice of scavengers depends on the amino acid composition of your peptide. A common general-purpose scavenger is triisopropylsilane (TIS).[1] For peptides containing specific sensitive residues, a combination of scavengers is often employed. The following table summarizes recommended scavengers for different amino acids.

Sensitive Amino AcidCommon ScavengersConcentration in CocktailPurpose
Tryptophan (Trp)Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT)2.5-5%Prevents alkylation of the indole ring.[7][9]
Methionine (Met)Thioanisole, Ethyl methyl sulfide (EMS)2-5%Prevents S-alkylation and oxidation.[10]
Cysteine (Cys)1,2-Ethanedithiol (EDT), Dithiothreitol (DTT)2.5-5%Prevents reattachment to the resin and side-chain modifications.[7]
Tyrosine (Tyr)Phenol, Thioanisole, cresol2-5%Prevents modification of the phenol ring.
Arginine (Arg)Triisopropylsilane (TIS), Water2.5-5%Aids in the removal of bulky protecting groups like Pmc and Pbf.[10]

Q4: How can I monitor the efficiency of the cleavage reaction?

A4: The progress and efficiency of the cleavage and deprotection reactions can be monitored by High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS).[1] A small aliquot of the cleavage mixture can be taken at different time points, the peptide precipitated, and then analyzed to determine the extent of cleavage and the presence of any side products.

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of peptides from Wang resin.

Problem 1: Low peptide yield after cleavage and precipitation.

Possible Cause Suggested Solution
Incomplete Cleavage Extend the cleavage reaction time. While 1-2 hours is typical, some peptides, especially those with sterically hindered C-termini or containing Arg(Pmc/Pbf) protecting groups, may require longer incubation times (up to 4-8 hours).[2][11] You can also try re-cleaving the resin with a fresh cocktail.[12]
Peptide is soluble in ether If no precipitate forms upon addition of cold ether, your peptide may be soluble. Try concentrating the TFA solution under a stream of nitrogen before adding the ether.[12] Alternatively, you can evaporate the ether and re-dissolve the peptide in an aqueous solution like 20% acetic acid for lyophilization.[4]
Poor quality reagents Ensure that the TFA and scavengers are fresh and of high quality. Old or degraded reagents can lead to incomplete cleavage and side reactions.[11][12]
Insufficient volume of cleavage cocktail Use a sufficient volume of the cleavage cocktail to ensure the resin is fully swollen and suspended. A general guideline is 10-15 mL of cocktail per gram of resin.[1]

Problem 2: Presence of unexpected peaks in HPLC/MS analysis of the crude peptide.

Possible Cause Suggested Solution
Side-chain alkylation This is often due to inadequate scavenging of reactive cations.[1][7] Review your peptide sequence and ensure you are using the appropriate scavengers for any sensitive amino acids present (see scavenger table above).
Oxidation of sensitive residues (e.g., Met, Trp) Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] Ensure that the diethyl ether used for precipitation is peroxide-free.[10]
Incomplete removal of side-chain protecting groups Some protecting groups, such as Arg(Pmc) or Arg(Pbf), may require longer cleavage times for complete removal.[2][11] The use of stronger acid cocktails or alternative cleavage methods may be necessary in some cases.
Aspartimide formation This side reaction is not mitigated by scavengers and needs to be addressed during peptide synthesis by using appropriate protective group strategies.[1]
Reattachment of the peptide to the resin Electron-rich side chains, particularly of C-terminal Trp or Cys, can be re-alkylated by the carbocation generated from the Wang linker.[7][13] Using appropriate scavengers like EDT can help minimize this.

Experimental Protocols

Standard TFA Cleavage Protocol for Peptides on Wang Resin
  • Resin Preparation:

    • Ensure the N-terminal Fmoc group has been removed from the peptide-resin.[4][5]

    • Thoroughly wash the peptide-resin with dichloromethane (DCM) and dry it under high vacuum for at least 4 hours, or preferably overnight.[1][13]

  • Cleavage Cocktail Preparation:

    • Prepare the cleavage cocktail fresh immediately before use.[1][11]

    • For a standard peptide without sensitive residues, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is commonly used.[13]

    • For peptides with sensitive residues, consult the scavenger table above to formulate an appropriate cocktail.

    • CAUTION: Always prepare the cleavage cocktail in a well-ventilated fume hood. TFA is highly corrosive.[5]

  • Cleavage Reaction:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add the freshly prepared cleavage cocktail to the resin (approximately 10-15 mL per gram of resin).[1]

    • Gently swirl or agitate the mixture at room temperature for 1-2 hours. For peptides with protecting groups that are difficult to cleave, the reaction time may need to be extended.[2]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.[4]

    • Combine the filtrates and add this solution dropwise to a 10-fold volume of ice-cold diethyl ether.[2][4]

    • A white precipitate of the peptide should form. If precipitation is slow, the mixture can be stored at 4°C overnight.[4]

    • Collect the precipitated peptide by filtration or centrifugation.

    • Wash the peptide pellet several times with cold diethyl ether to remove residual scavengers and TFA.[11]

    • Dry the crude peptide under vacuum.

  • Purification:

    • The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visual Guides

Troubleshooting_Low_Yield start Low Peptide Yield incomplete_cleavage Incomplete Cleavage? start->incomplete_cleavage ether_solubility Peptide Soluble in Ether? incomplete_cleavage->ether_solubility No extend_time Extend Cleavage Time / Re-cleave incomplete_cleavage->extend_time Yes reagent_quality Reagent Quality Issue? ether_solubility->reagent_quality No concentrate_tfa Concentrate TFA Before Precipitation ether_solubility->concentrate_tfa Yes use_fresh_reagents Use Fresh TFA and Scavengers reagent_quality->use_fresh_reagents Yes end Improved Yield reagent_quality->end No extend_time->end concentrate_tfa->end use_fresh_reagents->end

Caption: Troubleshooting workflow for low peptide yield.

Side_Reaction_Troubleshooting start Unexpected HPLC/MS Peaks alkylation Alkylation? start->alkylation oxidation Oxidation? alkylation->oxidation No add_scavengers Add Appropriate Scavengers alkylation->add_scavengers Yes incomplete_deprotection Incomplete Deprotection? oxidation->incomplete_deprotection No inert_atmosphere Use Inert Atmosphere / Peroxide-Free Ether oxidation->inert_atmosphere Yes extend_cleavage_time Extend Cleavage Time incomplete_deprotection->extend_cleavage_time Yes end Purer Peptide incomplete_deprotection->end No add_scavengers->end inert_atmosphere->end extend_cleavage_time->end

Caption: Troubleshooting guide for unexpected side products.

References

Navigating Peptide Aggregation in Solid-Phase Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), peptide aggregation is a significant hurdle that can lead to decreased yield and purity of the final product. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome these challenges.

Troubleshooting Guide: Tackling Peptide Aggregation

This guide addresses common issues encountered during SPPS due to peptide aggregation, offering step-by-step solutions.

Question: My peptide synthesis is failing, and I suspect aggregation. What are the initial signs?

Answer: The primary indicators of on-resin peptide aggregation include:

  • Poor Resin Swelling: The resin bed volume may fail to swell or even shrink.

  • Slow or Incomplete Reactions: Both the Fmoc deprotection and the amino acid coupling steps may become sluggish or fail to reach completion.[1] This can be monitored by routine tests like the Kaiser test, although these tests can sometimes be unreliable in cases of severe aggregation.

  • Changes in UV-Vis Deprotection Profile: In continuous-flow synthesis, a flattening and broadening of the Fmoc-deprotection UV profile can indicate aggregation.

Question: I've confirmed aggregation is occurring. What are the immediate steps I can take to improve my synthesis?

Answer: Several strategies can be employed to disrupt aggregation and improve synthesis efficiency. The choice of strategy often depends on the nature of the "difficult sequence."

  • Optimize Synthesis Parameters:

    • Increase Temperature: Elevating the reaction temperature can significantly improve coupling and deprotection efficiency for difficult sequences.[2][3] Microwave-assisted synthesis is a common method to achieve rapid and uniform heating.[1][3][4]

    • Extend Reaction Times: Simply increasing the duration of the coupling and deprotection steps can sometimes be sufficient to drive the reactions to completion.

    • Double Coupling: Performing the coupling step twice with a fresh solution of activated amino acid can help to acylate stubborn, aggregated peptide chains.

  • Modify the Chemical Environment:

    • Change Solvents: Switching to more polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can improve the solvation of the growing peptide chain. The "Magic Mixture," a combination of DCM, DMF, and NMP (1:1:1), is also known to be effective.[5]

    • Use Chaotropic Agents: The addition of salts like lithium chloride (LiCl) or potassium thiocyanate (KSCN) to the reaction mixture can disrupt the hydrogen bonds that lead to aggregation.[6][7]

Question: My peptide contains known aggregation-prone sequences. What proactive measures can I take?

Answer: For sequences known to be difficult, incorporating aggregation-disrupting elements into the peptide backbone is a highly effective strategy.

  • Incorporate Pseudoproline Dipeptides: These are dipeptides where a serine or threonine residue is reversibly protected as an oxazolidine ring, creating a "kink" in the peptide backbone that disrupts the formation of secondary structures.[8][9] They are introduced during synthesis at strategic locations, typically every 6-8 residues, and the native serine or threonine is regenerated during the final cleavage from the resin.[9]

  • Utilize Backbone-Protecting Groups: Groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can be attached to the backbone amide nitrogen, physically preventing the formation of inter-chain hydrogen bonds.

Quantitative Comparison of Anti-Aggregation Strategies

The effectiveness of various strategies can vary depending on the specific peptide sequence. The following table summarizes the potential impact of different methods on crude peptide purity for a known difficult sequence, ACP (65-74).

StrategyCrude Purity (%)Reference
Standard Room Temperature SynthesisOften low and variable[1][4]
Microwave-Assisted Synthesis (70-75°C)>70%[2]
Incorporation of Pseudoproline DipeptidesSignificant improvement over standard methods[9]
Use of Chaotropic Agents (e.g., LiCl)Can improve yields for problematic couplings[7]

Note: The exact purity improvements are highly sequence-dependent. This table provides a general comparison based on literature for a model difficult peptide.

Experimental Protocols

Protocol 1: Incorporation of Pseudoproline Dipeptides in Fmoc-SPPS

This protocol outlines the manual coupling of a pseudoproline dipeptide.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH (5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HBTU, HATU) (5 equivalents)

  • Diisopropylethylamine (DIPEA) (10 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a clean reaction vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.

  • Add DIPEA to the solution and mix thoroughly.

  • Immediately add the activation mixture to the Fmoc-deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue color), the coupling is incomplete.

  • If the coupling is incomplete, extend the reaction time or repeat the coupling step with fresh reagents.

  • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Proceed with the next deprotection and coupling cycle.

Protocol 2: High-Temperature Solid-Phase Peptide Synthesis using a Microwave Reactor

This protocol provides a general guideline for using a microwave peptide synthesizer to overcome aggregation.

Materials:

  • Peptide-resin in a microwave-compatible reaction vessel

  • Fmoc-amino acids

  • Coupling reagents (e.g., DIC/HOBt)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • DMF, DCM

Procedure:

  • Deprotection:

    • Add the deprotection solution to the peptide-resin.

    • Apply microwave irradiation to raise the temperature to 75-85°C for 3-5 minutes.[4]

    • Drain the deprotection solution and wash the resin thoroughly with DMF.

  • Coupling:

    • Dissolve the Fmoc-amino acid and coupling reagents in DMF.

    • Add the activated amino acid solution to the resin.

    • Apply microwave irradiation to raise the temperature to 70-85°C for 5-10 minutes.[2][4] Note that for sensitive amino acids like Cysteine and Histidine, lower temperatures may be necessary to minimize racemization.

    • Drain the coupling solution and wash the resin with DMF.

  • Repeat the deprotection and coupling cycles until the peptide synthesis is complete.

Visualizing Workflows and Concepts

Troubleshooting Workflow for Peptide Aggregation

Troubleshooting_Workflow start Synthesis Issue Observed (Low Yield, Poor Purity) check_aggregation Suspect Aggregation? (Poor Swelling, Slow Reactions) start->check_aggregation implement_initial Implement Initial Strategies: - Increase Temperature - Extend Reaction Times - Double Couple check_aggregation->implement_initial Yes other_issue Investigate Other Synthesis Issues check_aggregation->other_issue No reassess Reassess Synthesis Outcome implement_initial->reassess advanced_strategies Employ Advanced Strategies: - Use Chaotropic Agents - Change Solvents - Incorporate Pseudoprolines - Use Backbone Protection reassess->advanced_strategies No Improvement success Successful Synthesis reassess->success Improved advanced_strategies->success

A decision tree for troubleshooting peptide aggregation during SPPS.

Mechanism of Peptide Aggregation and Mitigation

Aggregation_Mechanism peptide1 Peptide Chain 1 H-bond donor/acceptor peptide2 Peptide Chain 2 H-bond donor/acceptor peptide1:s->peptide2:n pseudoproline Peptide with Pseudoproline Disrupted Backbone hmb Peptide with Hmb Backbone Protection chaotropic Solvated Peptide Chaotropic Ions

Strategies to disrupt inter-chain hydrogen bonding and prevent aggregation.

Frequently Asked Questions (FAQs)

Q1: What types of peptide sequences are most prone to aggregation?

A1: Sequences containing stretches of hydrophobic amino acids, such as Valine, Isoleucine, Leucine, and Phenylalanine, are particularly susceptible to aggregation.[5] Additionally, sequences that can form stable secondary structures like β-sheets are also considered "difficult."[5]

Q2: Can peptide aggregation be predicted before starting the synthesis?

A2: While it is difficult to predict with absolute certainty, several software tools are available that can analyze a peptide sequence and predict its aggregation potential based on its physicochemical properties.[10]

Q3: Does the choice of resin affect peptide aggregation?

A3: Yes, the resin can play a role. Resins with good swelling properties, such as those based on polyethylene glycol (PEG), can help to improve the solvation of the growing peptide chain and reduce aggregation. Lower substitution resins are also often beneficial as they increase the distance between peptide chains.[11]

Q4: Are there any analytical techniques to confirm on-resin aggregation?

A4: While direct on-resin analysis is challenging, techniques like solid-state NMR can be used in specialized research settings. More practically, monitoring the synthesis parameters mentioned in the troubleshooting guide (resin swelling, reaction kinetics) provides strong indirect evidence of aggregation.

Q5: Will using microwave synthesis completely solve all aggregation problems?

A5: Microwave synthesis is a powerful tool for overcoming many aggregation-related difficulties by providing rapid and efficient heating.[1][3][4] However, for extremely difficult sequences, it may need to be combined with other strategies, such as the use of pseudoproline dipeptides or chaotropic agents, for optimal results. It is also important to be aware that high temperatures can increase the risk of side reactions like racemization for certain amino acids.[3]

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with incomplete Fmoc deprotection during solid-phase peptide synthesis (SPPS).

Troubleshooting Guides

This section offers a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: How can I detect incomplete Fmoc deprotection?

Answer:

Several methods can be employed to detect the presence of free amines after the deprotection step, indicating whether the Fmoc removal was successful.

  • Kaiser Test: This is a highly sensitive colorimetric assay for primary amines.[1][2][3] A positive result (intense blue color) on the resin beads after the deprotection step indicates the presence of free N-terminal amines and, therefore, successful Fmoc removal.[3] A negative result (yellow or colorless beads) suggests that the Fmoc group is still attached.[1] It's important to note that the Kaiser test is not reliable for N-terminal proline residues, which are secondary amines.[3]

  • UV-Vis Spectrophotometry: The progress of Fmoc deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which is released into the deprotection solution.[4] This adduct has a characteristic absorbance maximum around 301 nm.[4] By collecting the deprotection solution and measuring its absorbance, you can quantify the amount of Fmoc group removed.[5]

  • Chloranil Test: For secondary amines like proline, where the Kaiser test is not effective, the chloranil test can be used. A positive result is indicated by the development of a dark blue to green color on the beads.[1]

  • Trinitrobenzenesulfonic Acid (TNBS) Test: This is another colorimetric test for primary amines. A few beads are treated with a solution of TNBS and a base like diisopropylethylamine (DIPEA). A positive result is indicated by an orange or red color on the beads.[1]

Issue 2: What are the common causes of incomplete Fmoc deprotection?

Answer:

Incomplete Fmoc deprotection can stem from several factors, often related to the peptide sequence, reaction conditions, or reagent quality.

  • Difficult Sequences: Peptides containing sterically hindered amino acids or those prone to aggregation (e.g., hydrophobic sequences) can pose challenges for deprotection.[6] The formation of secondary structures, such as beta-sheets, can physically block access of the deprotection reagent to the Fmoc group.

  • Suboptimal Reagents: The quality and concentration of the deprotection solution are critical. The standard reagent is a 20% (v/v) solution of piperidine in dimethylformamide (DMF).[7] Using old or degraded piperidine or DMF can lead to reduced efficiency.[2]

  • Insufficient Reaction Time or Temperature: While standard protocols often suggest short deprotection times, some sequences may require longer reaction times or elevated temperatures to ensure complete removal of the Fmoc group.[6]

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of the peptide chains to the reagents.[2] It is crucial to ensure the resin is properly swollen in the appropriate solvent before starting the synthesis.

Issue 3: My Kaiser test is negative after deprotection, but my synthesis is still failing. What could be the issue?

Answer:

A negative Kaiser test after deprotection is a good indicator of complete Fmoc removal, but subsequent synthesis failures can still occur due to other side reactions that are sometimes mistaken for incomplete deprotection.

  • Diketopiperazine (DKP) Formation: This is a common side reaction, especially when proline is the second amino acid in the sequence. The deprotected N-terminal amine of the second amino acid can attack the carbonyl group of the first amino acid, leading to the cleavage of the dipeptide from the resin. This results in a capped N-terminus on the resin, which will give a negative Kaiser test but will not allow for further chain elongation.

  • Aspartimide Formation: Peptides containing aspartic acid are prone to forming a five-membered ring aspartimide intermediate, particularly when followed by residues like glycine, asparagine, or serine. This can occur during the basic conditions of Fmoc deprotection. The aspartimide can then be cleaved by piperidine, leading to the formation of piperidide byproducts and chain termination. Adding HOBt to the piperidine solution can help minimize this side reaction.[8]

Frequently Asked Questions (FAQs)

Q1: What are some alternative reagents I can use for Fmoc deprotection if piperidine is not effective?

A1: For challenging sequences where standard piperidine treatment is insufficient, several alternative reagents and cocktails can be employed.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a stronger, non-nucleophilic base that can be more effective for difficult deprotections.[7] It is typically used at a concentration of 2% (v/v) in DMF.[7] Since DBU is non-nucleophilic, it does not scavenge the dibenzofulvene byproduct, so a nucleophilic scavenger may need to be added, or extensive washing is required.[7]

  • 4-Methylpiperidine (4-MP): This reagent has been shown to be as efficient as piperidine for Fmoc removal and can be a suitable replacement.[9][10]

  • Piperazine (PZ): Piperazine is another alternative secondary amine that can be used for Fmoc deprotection.[9]

  • DBU/Piperazine Cocktails: A combination of DBU and piperazine in N-methyl-2-pyrrolidone (NMP) has been reported to be highly effective in reducing side reactions like diketopiperazine formation.[11]

Q2: Can I increase the temperature to improve Fmoc deprotection?

A2: Yes, increasing the reaction temperature can enhance the rate of Fmoc deprotection, especially for difficult sequences. Microwave-assisted solid-phase peptide synthesis (SPPS) often utilizes elevated temperatures to shorten cycle times. However, be aware that higher temperatures can also increase the rate of side reactions, such as racemization and aspartimide formation. Therefore, temperature optimization should be approached with caution.

Q3: How can I minimize peptide aggregation during synthesis, which can lead to incomplete deprotection?

A3: Peptide aggregation is a significant cause of incomplete reactions in SPPS. Several strategies can help mitigate this issue:

  • Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the reaction mixture can help disrupt secondary structures and improve solvation of the peptide chain.[12]

  • Solvent Choice: While DMF is the most common solvent, N-methyl-2-pyrrolidone (NMP) can be a better choice for hydrophobic sequences due to its superior solvating properties.[6] Using a mixture of solvents, such as DCM and hexafluoroisopropanol (HFIP), can also improve resin swelling and reduce aggregation.[12]

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific positions (Ser or Thr) can disrupt the formation of secondary structures and improve synthesis efficiency.[12]

Data Presentation

Table 1: Comparison of Common Fmoc Deprotection Reagents

ReagentTypical ConcentrationSolventReported AdvantagesPotential Drawbacks
Piperidine20% (v/v)DMFStandard, well-established method.Can be less effective for difficult sequences; can promote side reactions like aspartimide formation.[8]
4-Methylpiperidine (4-MP)20% (v/v)DMFSimilar efficiency to piperidine.[10]Less commonly used than piperidine.
Piperazine (PZ)10% (w/v)9:1 DMF/EthanolAlternative to piperidine.[9]May have lower efficiency at shorter deprotection times compared to piperidine and 4-MP.[9]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% (v/v)DMFMore potent base, effective for difficult sequences; can reduce epimerization of thioamides.[7]Non-nucleophilic, requires a scavenger for dibenzofulvene or extensive washing.[7]
2% DBU / 5% Piperazine-NMPSignificantly reduces diketopiperazine (DKP) formation compared to 20% piperidine/DMF.[11]Requires a mixture of reagents.
50% Morpholine-DMFMilder condition, often used for sensitive glycopeptides.[7]May not be as effective for all sequences.

Experimental Protocols

Protocol 1: Kaiser Test (Ninhydrin Test)

This protocol is used to qualitatively detect the presence of primary free amines on the resin.

Reagents:

  • Solution A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[3]

  • Solution B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[3]

  • Solution C: Dissolve 40 g of phenol in 20 mL of n-butanol.[3]

Procedure:

  • Take a small sample of resin beads (10-15 beads) in a small test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.[1][3]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense blue beads and/or solution: Positive result, indicating the presence of free primary amines (successful deprotection).[3]

  • Yellow or colorless beads and solution: Negative result, indicating the absence of free primary amines (incomplete deprotection).[1]

Protocol 2: UV Monitoring of Fmoc Deprotection

This protocol allows for the quantitative monitoring of Fmoc group removal.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvette

  • Volumetric flask

Procedure:

  • Perform the Fmoc deprotection step as usual.

  • Collect the deprotection solution (containing the dibenzofulvene-piperidine adduct) in a volumetric flask of a known volume.

  • Dilute the solution with DMF to the mark on the volumetric flask.

  • Measure the absorbance of the solution at 301 nm using a UV-Vis spectrophotometer, with DMF as the blank.[4]

  • The concentration of the removed Fmoc group can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (approximately 7800 M⁻¹cm⁻¹ at 300 nm), c is the concentration, and l is the path length of the cuvette.[5]

Visualizations

Fmoc_Deprotection_Mechanism cluster_reaction Fmoc Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion + Piperidine Proton_Abstraction Proton Abstraction Dibenzofulvene Dibenzofulvene Carbanion->Dibenzofulvene Spontaneous Deprotected_Peptide H2N-Peptide-Resin Carbanion->Deprotected_Peptide Beta_Elimination β-Elimination Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->Adduct + Piperidine Piperidine Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

Troubleshooting_Workflow Start Incomplete Reaction Suspected Check_Deprotection Perform Kaiser Test (or other amine test) Start->Check_Deprotection Kaiser_Result Kaiser Test Result? Check_Deprotection->Kaiser_Result Positive Positive (Blue) Kaiser_Result->Positive Complete Negative Negative (Yellow) Kaiser_Result->Negative Incomplete Other_Issue Other Issue Suspected Positive->Other_Issue Incomplete_Deprotection Incomplete Fmoc Deprotection Negative->Incomplete_Deprotection Troubleshoot_Deprotection Troubleshoot Deprotection: - Increase reaction time/temp - Use alternative reagents (DBU) - Check reagent quality Incomplete_Deprotection->Troubleshoot_Deprotection End Problem Resolved Troubleshoot_Deprotection->End Troubleshoot_Other Investigate Other Causes: - Diketopiperazine formation - Aspartimide formation - Aggregation Other_Issue->Troubleshoot_Other Troubleshoot_Other->End

Caption: Troubleshooting workflow for incomplete peptide synthesis.

References

Kaiser Test Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of the Kaiser test for monitoring coupling efficiency in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the Kaiser test and why is it used in peptide synthesis?

The Kaiser test, also known as the ninhydrin test, is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1][2][3][4] In solid-phase peptide synthesis, it is a crucial quality control step to verify the completion of the coupling reaction between an amino acid and the N-terminal amine of the growing peptide chain on the solid support.[1][3] A successful coupling reaction results in the absence of a free primary amine, while an incomplete reaction will leave unreacted N-terminal amines that can be detected by the Kaiser test.

Q2: How do I interpret the results of my Kaiser test?

The interpretation is based on the color of the resin beads and the solution after performing the test. A summary of the interpretations is provided in the table below.

ObservationInterpretationRecommended Action
Colorless or faint yellow beads and solutionComplete coupling (Negative result)Proceed with the next deprotection step.
Intense blue or purple beads and/or solutionIncomplete coupling (Positive result)Recouple the amino acid.
Red-brown or brownish-red colorMay indicate the presence of a secondary amine (e.g., Proline)Use an alternative test like the isatin or chloranil test for confirmation.[5][6]

Q3: I am getting a false positive result (blue color) even after a successful coupling. What could be the cause?

False positives in the Kaiser test can arise from several factors:

  • Inadequate Washing: Residual unreacted amino acid or coupling reagents that contain primary amines can lead to a false positive. Ensure thorough washing of the resin beads before performing the test.[7]

  • Fmoc Group Instability: The Fmoc protecting group can be prematurely cleaved under the heating conditions of the Kaiser test, especially in the presence of pyridine in the reagents, exposing the primary amine and causing a false positive.[5][6]

  • Resin Degradation: Certain types of resins, particularly PEG-based resins, can be prone to degradation, which may expose amine-like functionalities and result in a false positive.[7]

  • Contaminated Reagents: Old or contaminated reagents can lead to spurious results. It is recommended to use freshly prepared reagents.[7]

Q4: My Kaiser test is negative, but I later find deletion sequences in my peptide. Why did I get a false negative?

A false negative result, where the test indicates complete coupling despite unreacted amines being present, can occur due to:

  • Steric Hindrance: In long or aggregated peptide sequences, the N-terminal amine may be sterically inaccessible to the ninhydrin reagent, leading to a negative result even if coupling was incomplete.[8]

  • Secondary Amines: The Kaiser test is unreliable for detecting secondary amines, such as the N-terminus of proline.[1][5][6] If proline is the N-terminal amino acid, the test will yield a negative or ambiguous reddish-brown result, potentially masking an incomplete coupling. In such cases, alternative tests like the isatin or chloranil test are recommended.[5][6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Consistently positive Kaiser tests after coupling Incomplete coupling reaction.- Perform a second coupling (recouple).- If the positive result persists, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.[5][6]- Optimize coupling conditions: switch to a different solvent (e.g., NMP, DMSO) or a more efficient coupling reagent (e.g., HATU, HCTU).[5]
Peptide aggregation.- Change the solvent to disrupt secondary structures (e.g., use a "magic mixture" of DCM/DMF/NMP).- Increase the reaction temperature.
Ambiguous color (e.g., faint blue, reddish-brown) N-terminal proline or other secondary amine.- Use an alternative test such as the isatin or chloranil test for confirmation.[1][5][6]
Low level of unreacted primary amines.- Recouple to ensure complete reaction.
Color develops in the solution but not on the beads Nearly complete coupling.- Extend the coupling time or proceed to capping.[1][6]
Beads are dark blue but the solution is light blue Incomplete coupling.- Recouple the amino acid.[1][6]

Experimental Protocols

Kaiser Test Protocol

This protocol is a standard procedure for performing the Kaiser test on resin samples during solid-phase peptide synthesis.

Reagents:

  • Reagent A (Potassium Cyanide in Pyridine): Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[1][6]

  • Reagent B (Ninhydrin in n-Butanol): Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[1][6]

  • Reagent C (Phenol in n-Butanol): Dissolve 40 g of phenol in 20 mL of n-butanol.[1][6]

Procedure:

  • Transfer a small sample of resin beads (approximately 10-15 beads) to a small test tube.

  • Wash the resin beads thoroughly with a suitable solvent (e.g., DMF, DCM) to remove any residual reagents and by-products.

  • Add 2-3 drops of Reagent A to the test tube.

  • Add 2-3 drops of Reagent B to the test tube.

  • Add 2-3 drops of Reagent C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.[1]

  • Observe the color of the beads and the solution.

Isatin Test Protocol (for Proline)

This test is a reliable alternative for detecting the presence of N-terminal proline.

Reagent:

  • Isatin Solution: Prepare a solution of isatin in the appropriate solvent as per your laboratory's established protocol.

Procedure:

  • Place a small sample of the peptide-resin (4-5 mg) in a small test tube.[5]

  • Add 2 to 3 drops of the isatin solution.[5]

  • Heat the mixture at 100°C for 5 minutes.[5]

  • A blue color on the beads indicates an incomplete coupling reaction.[5]

Chloranil Test Protocol (for Secondary Amines)

This test is another alternative for detecting secondary amines.

Reagents:

  • Reagent A: Acetaldehyde/DMF

  • Reagent B: Chloranil/DMF

Procedure:

  • Place 1 to 5 mg of resin in a small test tube.[5]

  • Add 1 drop of Reagent A.[5]

  • Add 1 drop of Reagent B.[5]

  • Let the mixture stand at room temperature for 5 minutes.[5]

  • Observe the color of the beads. Blue beads indicate the presence of a secondary amine.[5]

Visualizations

Kaiser_Test_Workflow start Start: Peptide-Resin after Coupling wash Wash Resin Beads start->wash add_reagents Add Kaiser Test Reagents (A, B, and C) wash->add_reagents heat Heat at 100-110°C for 5 minutes add_reagents->heat observe Observe Color heat->observe negative Negative Result: Colorless/Yellow observe->negative No free primary amines positive Positive Result: Blue/Purple observe->positive Free primary amines present proceed Proceed to Next Step negative->proceed troubleshoot Troubleshoot: Recouple or Cap positive->troubleshoot

Kaiser Test Experimental Workflow

Kaiser_Test_Principle cluster_reactants Reactants cluster_reaction Reaction cluster_products Products ninhydrin Ninhydrin (2 molecules) reaction Oxidative Deamination & Condensation ninhydrin->reaction primary_amine Primary Amine (from unreacted peptide) primary_amine->reaction ruhemanns_purple Ruhemann's Purple (Deep Blue Color) reaction->ruhemanns_purple Indicates positive result aldehyde Aldehyde reaction->aldehyde co2 CO2 reaction->co2 h2o 3 H2O reaction->h2o

Principle of the Kaiser Test Reaction

References

Diketopiperazine formation at the dipeptide stage

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and mitigate diketopiperazine formation at the dipeptide stage.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation?

Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs in dipeptides or at the N-terminus of a peptide chain.[1][2] This reaction involves a nucleophilic attack by the N-terminal amino group on the amide carbonyl carbon between the second and third amino acid residues.[2] The result is the cleavage of the first two amino acids from the peptide sequence, forming a stable, six-membered cyclic dipeptide ring, known as a diketopiperazine.[3][4] This process is a common side reaction in peptide synthesis and can also occur during the storage of peptides in both solution and solid states.[1]

Q2: Why is DKP formation a significant issue at the dipeptide stage?

DKP formation is particularly problematic during solid-phase peptide synthesis (SPPS) after the coupling of the second amino acid. Once the N-terminal protecting group (e.g., Fmoc) of the dipeptide is removed, the exposed primary amine can readily attack the ester linkage to the resin, cleaving the dipeptide from the solid support. This results in the termination of the peptide chain and a significant reduction in the yield of the desired full-length peptide.

Q3: Which amino acid sequences are most susceptible to DKP formation?

The propensity for DKP formation is highly dependent on the amino acid sequence.[5]

  • Proline: Dipeptides containing proline at the second position (Xaa-Pro) are exceptionally prone to DKP formation. The unique cyclic structure of proline favors the cis-amide bond conformation, which brings the N-terminal amine into close proximity to the scissile carbonyl group, thereby accelerating cyclization.[1][2]

  • Glycine: Glycine, due to its lack of a side chain, is conformationally flexible and can easily adopt the necessary geometry for cyclization.

  • Other Residues: The rate of DKP formation is also influenced by the identity of the first amino acid (Xaa). Peptides with a polar or charged amino acid at the N-terminus (e.g., Gln, Glu, Ser, Lys) tend to form DKPs more rapidly than those with nonpolar residues (e.g., Gly, Val).[1]

Q4: What are the primary factors that promote DKP formation?

Several factors can influence the rate of DKP formation:

  • Sequence: As mentioned, sequences containing Proline or Glycine are particularly susceptible.

  • pH: The reaction is base-catalyzed. The unprotonated form of the N-terminal amino group is the reactive species, so DKP formation is more rapid at neutral to basic pH.[6]

  • Temperature: Higher temperatures increase the rate of the cyclization reaction.

  • Solvent: The choice of solvent can impact the stability of the peptide and the rate of DKP formation.[7]

  • Protecting Groups: The type of C-terminal protecting group or resin linker can affect the susceptibility to cleavage by DKP formation. Esters are generally more labile than amides.

Troubleshooting Guide

Q1: I'm seeing a significant low-molecular-weight byproduct in my synthesis. How do I confirm if it's a DKP?

The first step is to characterize the byproduct. A combination of HPLC and mass spectrometry is the most effective approach.

  • Reverse-Phase HPLC (RP-HPLC): Compare the retention time of the byproduct with your starting materials and expected product. DKPs are generally more hydrophobic than their linear dipeptide precursors and will have different retention times.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive method. Determine the molecular weight of the byproduct. A DKP will have a molecular weight corresponding to the sum of the residues of the first two amino acids minus two molecules of water (from the two peptide bond formations).[8][9]

Q2: My dipeptide is cyclizing during Fmoc deprotection on the resin. How can I minimize this?

This is a classic problem, especially with sequences prone to DKP formation. Here are several strategies:

  • Use a Specialized Deprotection Cocktail: Standard 20% piperidine in DMF can be too basic for sensitive sequences. Consider using a less basic deprotection solution, such as 2% DBU with 5% piperazine in NMP, which has been shown to significantly reduce DKP formation.[5]

  • Couple the Third Amino Acid Immediately: After deprotecting the dipeptide, do not delay the coupling of the third amino acid. This "in situ acylation" can trap the reactive N-terminal amine before it has a chance to cyclize.[10][11]

  • Use Dipeptide Building Blocks: Instead of coupling single amino acids, use a pre-formed, protected dipeptide (e.g., Fmoc-Xaa-Yyy-OH). This bypasses the problematic dipeptide-resin stage altogether.

Q3: I suspect DKP formation is occurring during the coupling of the third amino acid. What should I do?

If DKP formation is happening even when you are attempting to couple the third residue, it indicates a very fast cyclization rate.

  • Change Coupling Reagents: Use a faster activating coupling reagent to promote the intermolecular reaction (peptide bond formation) over the intramolecular reaction (DKP formation). Reagents like BOP have been used to suppress DKP formation.[12]

  • Lower the Temperature: Performing the coupling at a lower temperature can slow down the rate of DKP formation.

  • Protect the N-terminus: In some cases, using a more acid-labile protecting group like Boc for the first two residues and then switching to Fmoc chemistry can be a solution.

Q4: My purified dipeptide is degrading during storage. Could this be DKP formation and how can I prevent it?

Yes, DKP formation can occur in solution during storage.[1]

  • Confirm Degradation Product: Use LC-MS to confirm that the degradation product is indeed the corresponding DKP.

  • Storage Conditions:

    • pH: Store the peptide in a slightly acidic buffer (pH 3-5) to keep the N-terminal amine protonated and less nucleophilic.[6]

    • Temperature: Store at low temperatures (-20°C or -80°C) to minimize the degradation rate.

    • Lyophilization: For long-term storage, lyophilize the peptide to store it as a dry powder.

Data Presentation

Table 1: Relative Propensity of Amino Acid Residues for DKP Formation

This table summarizes the general trends for DKP formation based on the amino acid residues at the N-terminus (Xaa¹) and the penultimate position (Xaa²).

Position 1 (Xaa¹)Position 2 (Xaa²)Propensity for DKP FormationRationale
AnyProlineVery HighProline's structure favors the cis-amide bond, pre-organizing the peptide for cyclization.[1][2]
AnyGlycineHighGlycine's conformational flexibility allows easy access to the required geometry for attack.
Polar/Charged (Gln, Glu, Ser, Lys)Non-Pro/GlyModerate to HighCharged/polar side chains can stabilize the transition state, accelerating the reaction.[1]
Aromatic (Phe, Tyr, Trp)Non-Pro/GlyModerateAromatic side chains can influence the rate, but the effect is complex.[1]
Nonpolar (Val, Gly)Non-Pro/GlyLowBulky, nonpolar side chains can sterically hinder the approach of the N-terminal amine.[1]
Table 2: Effect of Experimental Conditions on DKP Formation Rate
ConditionChangeEffect on DKP Formation RateReason
pH Increase (e.g., from 5 to 8)Increases The N-terminal amine is deprotonated and more nucleophilic at higher pH.[6]
Temperature IncreaseIncreases Provides the necessary activation energy for the cyclization reaction.
Fmoc Deprotection Standard (20% Piperidine) vs. Mild (e.g., 5% Piperazine)Decreases with mild conditions Lower basicity reduces the rate of the base-catalyzed cyclization.[5]
Resin Linker Ester-based (e.g., Wang) vs. Amide-based (e.g., Rink Amide)Higher on Ester-based The alcohol is a better leaving group than the amine, making the cleavage from the resin faster.[4]

Experimental Protocols

Protocol 1: Detection and Quantification of DKPs by RP-HPLC

This protocol outlines a general method for separating and quantifying a DKP from its linear dipeptide precursor.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve a small amount of the reaction mixture or purified peptide in the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 214 nm and 280 nm (if aromatic residues are present).

    • Gradient: A linear gradient from 5% B to 95% B over 30 minutes is a good starting point. This should be optimized to achieve baseline separation between the linear peptide and the DKP.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the linear dipeptide and the DKP byproduct. The DKP is often more retained (longer retention time) than the linear form.

    • Integrate the peak areas to determine the relative percentage of each species. For accurate quantification, a standard curve with a purified DKP standard should be prepared.

Protocol 2: Confirmation of DKP Structure by LC-MS

This protocol is for confirming the identity of a suspected DKP byproduct.

  • System Preparation:

    • LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Ion Trap).

    • Use the same column and mobile phases as in the HPLC protocol, ensuring the buffers are compatible with the mass spectrometer (e.g., use formic acid instead of TFA if necessary).

  • Sample Preparation:

    • Prepare the sample as described in the HPLC protocol.

  • LC-MS Method:

    • Run the same gradient as optimized for HPLC separation.

    • Set the mass spectrometer to positive ion mode.

    • Acquire data in a full scan mode over a relevant m/z range (e.g., 100-1000 amu).

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the protonated DKP ([M+H]⁺).

    • The theoretical mass of the DKP is calculated as: (Mass of Amino Acid 1 + Mass of Amino Acid 2 - 2 * Mass of H₂O).

    • Confirm that the major peak in the extracted ion chromatogram co-elutes with the suspected byproduct peak in the UV chromatogram.

    • For further confirmation, perform tandem MS (MS/MS) on the parent ion to analyze its fragmentation pattern, which can provide structural information.[13][14]

Visualizations

DKP_Formation_Mechanism cluster_0 Dipeptide-Resin cluster_1 Intramolecular Attack cluster_2 Products Resin Resin-O-C(=O)-CH(R2)-NH-C(=O)-CH(R1)-NH2 Transition Nucleophilic attack by N-terminal amine Resin->Transition Base (e.g., Piperidine) DKP Diketopiperazine (Cyclic Dipeptide) Transition->DKP Cleavage Resin_OH Resin-OH Transition->Resin_OH Cleavage

Caption: Mechanism of DKP formation from a dipeptide attached to a solid support resin.

DKP_Troubleshooting_Workflow cluster_mitigation Mitigation Strategies Start Unexpected byproduct in peptide synthesis CheckMW Analyze by LC-MS. Does MW match DKP? Start->CheckMW IsDKP Confirmed DKP Formation CheckMW->IsDKP Yes NotDKP Byproduct is not DKP. Investigate other side reactions. CheckMW->NotDKP No Strategy1 Use mild deprotection (e.g., 5% Piperazine) IsDKP->Strategy1 Strategy2 Immediate coupling of 3rd AA (in situ acylation) IsDKP->Strategy2 Strategy3 Use dipeptide building blocks IsDKP->Strategy3 Strategy4 Change coupling reagent (e.g., BOP) IsDKP->Strategy4

Caption: A workflow for troubleshooting and mitigating DKP formation during synthesis.

DKP_Influencing_Factors cluster_sequence Peptide Sequence cluster_conditions Reaction Conditions DKP Diketopiperazine Formation Rate Proline Proline at Pos. 2 Proline->DKP Glycine Glycine Residue Glycine->DKP N_Terminus N-Terminal Residue (Polar > Nonpolar) N_Terminus->DKP pH High pH (Base) pH->DKP Temp High Temperature Temp->DKP Solvent Solvent Choice Solvent->DKP

Caption: Key factors influencing the rate of diketopiperazine (DKP) formation.

References

Technical Support Center: Managing the Impact of Residual Piperidine on Peptide Purity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the critical impact of residual piperidine on the purity of synthetic peptides. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of piperidine in solid-phase peptide synthesis (SPPS)?

In Fmoc-based SPPS, piperidine is a secondary amine base used for the routine removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. This deprotection step is crucial to expose the terminal amine for the subsequent coupling of the next amino acid.

Q2: How can residual piperidine adversely affect my peptide's purity?

Residual piperidine, if not thoroughly removed after the deprotection step, can lead to several side reactions that compromise the purity and yield of the final peptide.[1] The primary issues include:

  • Deletion Sequences: The basic nature of piperidine can neutralize the activated carboxylic acid of the incoming Fmoc-amino acid, forming a piperidide. This prevents the amino acid from coupling to the peptide chain, resulting in a peptide sequence missing one or more amino acids.[1]

  • Double Insertions: If piperidine is not completely washed away, it can continue to remove the Fmoc group from the newly added amino acid, leading to the unintentional coupling of a second identical amino acid.[1]

  • Side Chain Reactions: Residual piperidine can catalyze various side reactions, such as aspartimide formation, particularly in sequences containing aspartic acid.[2][3] This can lead to a mixture of α- and β-peptides and piperidide adducts.[2][3] It can also promote the formation of 3-(1-piperidinyl)alanine from cysteine residues.[2][3]

  • Racemization: The basic environment created by residual piperidine can contribute to the epimerization of amino acids, particularly at the C-terminal cysteine.[4]

Q3: What are the common side-products formed due to piperidine?

Several common side-products can arise from the presence of piperidine during SPPS:

  • Aspartimide: This is a significant issue in peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences.[2] The peptide backbone nitrogen attacks the side-chain ester of aspartic acid, forming a cyclic imide. This aspartimide can then be opened by piperidine to form piperidide byproducts.[2]

  • Diketopiperazines: This side reaction is prevalent at the dipeptide stage, especially when proline is one of the first two amino acids. The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide from the support and forming a cyclic diketopiperazine.[3]

  • 3-(1-Piperidinyl)alanine: This side-product can form when synthesizing peptides with a C-terminal cysteine. A base-catalyzed β-elimination from the protected cysteine residue forms dehydroalanine, to which piperidine can then add.[3]

Q4: What is considered an acceptable level of residual piperidine?

The acceptable level of residual piperidine is dependent on the specific peptide sequence and the manufacturing process. However, for large-scale manufacturing, an acceptance criterion in the range of 0.05–0.1 vol % is often considered appropriate.[1] It is crucial to evaluate and establish this limit on a case-by-case basis.

Troubleshooting Guide

Symptom Potential Cause Recommended Action
Mass spectrometry shows a significant peak corresponding to a deleted amino acid sequence. Incomplete coupling due to neutralization of the activated amino acid by residual piperidine.1. Enhance Washing: Increase the number and duration of wash steps after the piperidine deprotection step. 2. Monitor Piperidine Removal: Implement a method to monitor the removal of piperidine from the resin (see Experimental Protocols). 3. Optimize Coupling: Ensure your coupling reagents and conditions are optimal for the specific amino acid being added.
HPLC analysis reveals a major impurity peak with the same mass as the desired peptide. Racemization of one or more amino acids, potentially exacerbated by residual piperidine.1. Minimize Base Exposure: Reduce the deprotection time to the minimum required for complete Fmoc removal. 2. Use Additives: Add HOBt to the piperidine deprotection solution to suppress racemization.[2] 3. Protect Prone Residues: For amino acids highly susceptible to racemization like histidine and cysteine, use appropriate side-chain protection strategies.[2]
A side-product with a mass increase of +84 Da is observed. Formation of a piperidide adduct, likely from aspartimide opening or reaction with an activated carboxyl group.1. Modify Deprotection for Asp: When synthesizing sequences with aspartic acid, consider using a deprotection cocktail containing HOBt to minimize aspartimide formation.[2] 2. Use Bulky Protecting Groups: For aspartic acid, employ bulkier side-chain protecting groups to sterically hinder aspartimide formation.[3]
The final yield of the peptide is significantly lower than expected, with evidence of premature cleavage from the resin. Diketopiperazine formation at the dipeptide stage, leading to cleavage from the resin.1. Choose an Appropriate Resin: For sequences prone to diketopiperazine formation (e.g., with C-terminal proline), use a 2-chlorotrityl chloride resin to minimize this side reaction due to its steric bulk.[2] 2. Use Dipeptide Building Blocks: Incorporate the first two amino acids as a pre-formed dipeptide to bypass the problematic dipeptide stage on the resin.[3]

Quantitative Data Summary

Table 1: Impact of Washing Protocol on Residual Piperidine Levels

Washing ProtocolNumber of WashesSolventResidual Piperidine (vol %)Reference
Standard5DMF0.1 - 0.5Generic SPPS protocols
Extended8DMF< 0.1[1]
Oxyma-assisted51% Oxyma in DMF< 0.05[5]

Table 2: Common Piperidine-Induced Side Reactions and Their Mass Shifts

Side ReactionAffected Amino Acid(s)Mass Shift (Da)
Aspartimide FormationAspartic Acid0 (isomerization)
Piperidide of AspartateAspartic Acid+67
Diketopiperazine FormationFirst two N-terminal amino acidsCleavage from resin
3-(1-Piperidinyl)alanineCysteine+84
Deletion of an Amino AcidAny- Mass of deleted residue
Double Insertion of an Amino AcidAny+ Mass of inserted residue

Experimental Protocols

Protocol 1: Fmoc-Deprotection with Piperidine
  • Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30-60 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin.

  • Incubation: Gently agitate the resin suspension for the required deprotection time (typically 5-20 minutes, which may be split into two treatments).

  • Piperidine Removal: Drain the piperidine solution.

Protocol 2: Washing Steps for Piperidine Removal
  • Initial Wash: Wash the resin with DMF (3-5 times).

  • Monitoring (Optional but Recommended): Perform a colorimetric test to check for the presence of residual piperidine. A common method is the chloranil test or monitoring the UV absorbance of the dibenzofulvene-piperidine adduct in the wash flow-through. A newer, more sensitive method involves adding a low concentration of Oxyma Pure to the waste stream and monitoring the color change or UV-vis absorbance.[1][6]

  • Extended Wash: If piperidine is still detected, continue washing with DMF until the test is negative.

  • Final Wash: Perform a final wash with the solvent to be used for the subsequent coupling step (e.g., DMF or NMP).

Protocol 3: Quantification of Residual Piperidine using UV-Vis Spectroscopy with Oxyma

This protocol is adapted from a method demonstrating real-time monitoring.[1][6]

  • System Setup: An inline UV-vis detector is placed in the waste stream of the peptide synthesizer.

  • Indicator Solution: A solution of 0.01 M Oxyma Pure in DMF is prepared.

  • Washing and Monitoring: After the piperidine deprotection step, the Oxyma solution is introduced into the washing solvent flow.

  • Data Acquisition: The UV-vis absorbance is monitored at approximately 498 nm. The presence of piperidine results in the deprotonation of Oxyma, leading to a yellow color and a corresponding increase in absorbance.[1]

  • Quantification: A standard curve of known piperidine concentrations in the Oxyma/DMF solution is used to quantify the residual piperidine level in the wash effluent. A linear response is typically observed in the 0-0.1 vol % range.[1]

Visualizations

SPPS_Workflow cluster_deprotection Fmoc-Deprotection cluster_washing Washing cluster_coupling Coupling A Fmoc-AA-Resin B Add 20% Piperidine in DMF A->B C H-AA-Resin + Fmoc-Piperidine Adduct B->C D Wash with DMF C->D E Monitor Residual Piperidine D->E E->D [Test Positive] F Washing Complete? E->F [Test Negative] G Add Activated Fmoc-AA-OH F->G Yes H Fmoc-AA-AA-Resin G->H

Caption: Experimental workflow for a single cycle of solid-phase peptide synthesis, highlighting the critical deprotection and washing steps.

Troubleshooting_Piperidine Start Peptide Purity Issue Detected MassSpec Analyze by Mass Spectrometry Start->MassSpec Deletion Deletion Sequence (-AA mass) MassSpec->Deletion Mass indicates deletion Double Double Insertion (+AA mass) MassSpec->Double Mass indicates insertion Adduct Adduct (+84 Da) MassSpec->Adduct Unexpected mass increase Isomer Correct Mass, Impure by HPLC MassSpec->Isomer Correct mass Cause_Deletion Cause: Incomplete Coupling Deletion->Cause_Deletion Cause_Double Cause: Premature Deprotection Double->Cause_Double Cause_Adduct Cause: Side Reaction (e.g., Aspartimide) Adduct->Cause_Adduct Cause_Isomer Cause: Racemization Isomer->Cause_Isomer Solution_Wash Solution: Improve Washing Protocol Cause_Deletion->Solution_Wash Solution_Coupling Solution: Optimize Coupling Cause_Deletion->Solution_Coupling Cause_Double->Solution_Wash Solution_Deprotection Solution: Modify Deprotection (e.g., add HOBt) Cause_Adduct->Solution_Deprotection Solution_Resin Solution: Use Specialized Resin/Building Blocks Cause_Adduct->Solution_Resin Cause_Isomer->Solution_Deprotection

Caption: A logical troubleshooting guide for identifying and addressing peptide purity issues related to residual piperidine.

References

Validation & Comparative

A Head-to-Head Comparison of Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids is a critical determinant of the final peptide's purity and yield. For the incorporation of serine, two of the most commonly utilized derivatives are Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH. This guide provides a detailed comparison of these two reagents, drawing upon experimental data to inform researchers, scientists, and drug development professionals on their respective advantages and disadvantages in SPPS.

Introduction to Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH

Both Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH are derivatives of the amino acid serine, designed for use in Fmoc-based SPPS.[1][2] They share the same N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is base-labile and allows for the stepwise elongation of the peptide chain. The key difference lies in the side-chain protection of the hydroxyl group: a tert-butyl (tBu) ether in Fmoc-Ser(tBu)-OH and a trityl (Trt) ether in Fmoc-Ser(Trt)-OH. This distinction in side-chain protection significantly influences their performance during synthesis and deprotection.

The tert-butyl group is a robust, acid-labile protecting group that is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail, such as high-concentration trifluoroacetic acid (TFA).[1][3] In contrast, the trityl group is significantly more acid-labile, allowing for its removal under much milder acidic conditions.[4] This difference in lability is the primary factor that dictates the specific applications and potential side reactions associated with each derivative.

Performance Comparison: A Data-Driven Analysis

The selection between Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH often hinges on the specific peptide sequence, the presence of other sensitive residues, and the desired purity of the crude product. While direct, comprehensive quantitative comparisons of final peptide yield and purity under identical conditions are not extensively documented in the literature, existing data on side reactions, particularly epimerization, can guide the decision-making process.

Side Reactions: Epimerization

Epimerization, the change in the configuration of a single chiral center, is a significant concern in peptide synthesis as it can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide. Both Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH are susceptible to epimerization during the activation and coupling steps, particularly when using certain coupling reagents and bases.

Coupling ConditionsFmoc-Ser(tBu)-OH (% Epimerization)Fmoc-Ser(Trt)-OH (% Epimerization)
HATU/HOAt/NMM in DMFHighHigh
HBTU/HOBt/DIEA in DMFSignificantNot Reported
DEPBT in DMFLowNot Reported

Data compiled from a study on epimerization in peptide synthesis. The study notes that glycol-amino acids like serine derivatives show increased epimerization. High epimerization was observed for Fmoc-Ser(Trt)-OH with HATU/HOAt and NMM.

It has been demonstrated that the use of diisopropylethylamine (DIPEA) as a base can induce racemization in the coupling of Fmoc-Ser(tBu)-OH.[5] The use of a less hindered base, such as collidine, has been recommended to mitigate this side reaction.[5]

Purity of Crude Peptides

Qualitative evidence suggests that the use of Trt-protected amino acids, including Fmoc-Ser(Trt)-OH, can lead to higher purity of the crude peptide, particularly in the synthesis of peptides containing nucleophilic amino acids like tryptophan and methionine.[4] The milder acidolysis required for the removal of the Trt group is thought to reduce side reactions that can occur during the harsher cleavage conditions required for tBu group removal.[4]

Furthermore, in the synthesis of challenging sequences, such as a deca-serine peptide, the use of Trt protection for the serine side chain was found to be advantageous as the Fmoc group was difficult to remove in the tBu-protected series.[4]

Experimental Protocols

To illustrate the practical differences in using these two derivatives, the following are detailed protocols for the incorporation of a serine residue into a model peptide (e.g., Ac-Ala-Ser-Gly-NH₂) using both Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH on a Rink Amide resin.

Materials and Reagents
  • Rink Amide MBHA resin

  • Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ser(Trt)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Acetic Anhydride

  • Pyridine

Synthesis of the Model Peptide: Ac-Ala-Ser-Gly-NH₂

1. Resin Swelling and First Amino Acid Coupling (Fmoc-Gly-OH)

  • Swell Rink Amide MBHA resin in DMF for 1 hour.

  • Deprotect the Fmoc group with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin with DMF (5x) and DCM (3x).

  • Couple Fmoc-Gly-OH (3 eq.) using DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 2 hours.

  • Wash the resin with DMF (5x) and DCM (3x).

2. Second Amino Acid Coupling: Fmoc-Ser(tBu)-OH vs. Fmoc-Ser(Trt)-OH

  • Protocol A: Using Fmoc-Ser(tBu)-OH

    • Deprotect the Fmoc group from the resin-bound Gly with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (5x) and DCM (3x).

    • Couple Fmoc-Ser(tBu)-OH (3 eq.) using DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 2 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Protocol B: Using Fmoc-Ser(Trt)-OH

    • Deprotect the Fmoc group from the resin-bound Gly with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (5x) and DCM (3x).

    • Couple Fmoc-Ser(Trt)-OH (3 eq.) using DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 2 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

3. Third Amino Acid Coupling (Fmoc-Ala-OH) and Acetylation

  • Deprotect the Fmoc group from the resin-bound Ser with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin with DMF (5x) and DCM (3x).

  • Couple Fmoc-Ala-OH (3 eq.) using DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 2 hours.

  • Wash the resin with DMF (5x) and DCM (3x).

  • Deprotect the final Fmoc group with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin with DMF (5x) and DCM (3x).

  • Cap the N-terminus by treating the resin with a solution of acetic anhydride/pyridine/DMF (1:2:3) for 30 minutes.

  • Wash the resin with DMF (5x) and DCM (3x) and dry under vacuum.

4. Cleavage and Deprotection

  • For Peptide synthesized with Fmoc-Ser(tBu)-OH:

    • Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • For Peptide synthesized with Fmoc-Ser(Trt)-OH:

    • Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Note: For selective on-resin deprotection of the Trt group while tBu groups remain, a milder cocktail such as 1-5% TFA in DCM can be used.

Visualizing the Workflow and Chemical Logic

To better understand the processes involved, the following diagrams illustrate the chemical structures and the overall workflow of SPPS.

Caption: Chemical structures of Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH.

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple First Amino Acid (Fmoc-AA-OH, DIC, Oxyma) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection2 Coupling2 Couple Fmoc-Ser(tBu/Trt)-OH (DIC, Oxyma) Deprotection2->Coupling2 Wash2 Wash (DMF, DCM) Coupling2->Wash2 Repeat Repeat Deprotection, Coupling, and Wash Cycles Wash2->Repeat Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Repeat->Cleavage Peptide Crude Peptide Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Deprotection_Mechanisms Side-Chain Deprotection Mechanisms cluster_tBu tBu Deprotection cluster_Trt Trt Deprotection Ser(tBu) Serine with tBu protection Strong_Acid Strong Acid (e.g., 95% TFA) Ser(tBu)->Strong_Acid Protonation Deprotected_Ser_tBu Deprotected Serine Strong_Acid->Deprotected_Ser_tBu tBu_cation tert-Butyl cation Strong_Acid->tBu_cation Ser(Trt) Serine with Trt protection Mild_Acid Mild Acid (e.g., 1-5% TFA) Ser(Trt)->Mild_Acid Protonation Deprotected_Ser_Trt Deprotected Serine Mild_Acid->Deprotected_Ser_Trt Trt_cation Trityl cation Mild_Acid->Trt_cation

Caption: Comparison of tBu and Trt side-chain deprotection mechanisms.

Conclusion and Recommendations

The choice between Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH is a nuanced one, with the optimal selection depending on the specific requirements of the peptide synthesis.

Fmoc-Ser(tBu)-OH is the more conventional and cost-effective choice for routine peptide synthesis. Its robust tBu protecting group is stable to the repetitive piperidine treatments for Fmoc removal and is reliably cleaved under standard final cleavage conditions. However, the harsh acidic conditions required for its removal can potentially lead to side reactions in sensitive peptides.

Fmoc-Ser(Trt)-OH offers distinct advantages in specific scenarios. The mild acid lability of the Trt group allows for:

  • Orthogonal protection strategies: The Trt group can be selectively removed on-resin in the presence of tBu-protected residues, enabling site-specific modifications of the serine side chain.

  • Synthesis of sensitive peptides: The milder cleavage conditions can lead to higher purity of the crude peptide, especially for sequences containing residues prone to acid-catalyzed degradation.

  • Improved synthesis of difficult sequences: In cases of aggregation or difficult couplings, the bulkier Trt group may improve solvation and reaction kinetics.

Recommendations for Researchers:

  • For routine, non-complex peptide synthesis, Fmoc-Ser(tBu)-OH is a reliable and economical choice.

  • For the synthesis of peptides with sensitive residues (e.g., Trp, Met), long or aggregation-prone sequences, or when on-resin side-chain modification of serine is required, Fmoc-Ser(Trt)-OH is the preferred reagent.

  • Regardless of the choice, careful optimization of coupling conditions, particularly the choice of base, is crucial to minimize epimerization.

By carefully considering the factors outlined in this guide, researchers can make an informed decision to optimize their peptide synthesis strategies and achieve higher yields and purities of their target molecules.

References

A Comparative Guide to Coupling Reagents for Fmoc-Ser(tBu)-OH-15N in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate coupling reagent is paramount to the success of solid-phase peptide synthesis (SPPS). This is particularly true for sterically hindered and racemization-prone amino acids like Fmoc-Ser(tBu)-OH-15N. The bulky tert-butyl (tBu) protecting group on the serine side chain presents a challenge for coupling efficiency, while the chiral center is susceptible to epimerization under basic conditions. This guide provides an objective comparison of commonly used coupling reagents for the incorporation of this compound, supported by experimental insights from the literature.

Performance Comparison of Coupling Reagents

The choice of coupling reagent directly impacts the yield, purity, and chiral integrity of the final peptide. Below is a summary of the performance of four widely used coupling reagents—HATU, HBTU, DIC/Oxyma, and COMU—for the coupling of Fmoc-Ser(tBu)-OH.

Coupling ReagentCoupling EfficiencyRacemization Risk for Fmoc-Ser(tBu)-OHKey Advantages
HATU Very HighModerate, especially with bases like NMM.[1]High reactivity, effective for hindered amino acids.[2][3]
HBTU HighLow to Moderate.Rapid activation and high coupling efficiency, often complete in 10-30 minutes.[4][5]
DIC/Oxyma HighNegligible.[1]Excellent suppression of racemization, safer alternative to HOBt-based reagents.[1][6][7]
COMU Very HighLow.Comparable efficiency to HATU, with improved safety and solubility.[8]

Experimental Protocols

The following are generalized experimental protocols for the manual coupling of this compound to a resin-bound peptide using the compared reagents. These protocols assume a standard Fmoc-SPPS workflow on a 0.1 mmol scale.

General Resin Preparation
  • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour.

  • Remove the Fmoc protecting group from the N-terminal amino acid of the peptide-resin using 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

Coupling Protocols

a) HATU Coupling

  • In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and an additive like HOAt (4 eq.) in DMF.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (8 eq.). Note: The use of weaker bases like collidine is recommended to minimize racemization.[3]

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Wash the resin with DMF (3 times).

  • Perform a ninhydrin test to confirm the completion of the coupling.

b) HBTU Coupling

  • Dissolve this compound (4 eq.) and HBTU (3.9 eq.) in DMF.

  • Add DIPEA (8 eq.) to the solution.

  • Pre-activate for 1-2 minutes.

  • Add the solution to the peptide-resin.

  • Allow the coupling reaction to proceed for 30-60 minutes.[4]

  • Wash the resin with DMF (3 times).

  • Check for reaction completion with a ninhydrin test.

c) DIC/Oxyma Coupling

  • In a reaction vessel, dissolve this compound (4 eq.) and Oxyma Pure (4 eq.) in DMF.

  • Add Diisopropylcarbodiimide (DIC) (4 eq.) to the solution and pre-activate for 2-5 minutes.[7]

  • Add the activated solution to the deprotected peptide-resin.

  • Allow the coupling to proceed for 1-2 hours.

  • Wash the resin with DMF (3 times).

  • Monitor the reaction completion using a ninhydrin test.

d) COMU Coupling

  • Dissolve this compound (4 eq.) and COMU (3.9 eq.) in DMF.

  • Add DIPEA (8 eq.).

  • Pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the peptide-resin.

  • Agitate the reaction for 1-2 hours.

  • Wash the resin with DMF (3 times).

  • Confirm complete coupling with a ninhydrin test.

Experimental Workflow

The following diagram illustrates the key steps in the coupling of an Fmoc-protected amino acid during solid-phase peptide synthesis.

SPPS_Coupling_Workflow Resin Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection WashedResin Resin-Bound Peptide (Free N-terminal) Deprotection->WashedResin Coupling Coupling Reaction WashedResin->Coupling AminoAcid This compound Activation Activation AminoAcid->Activation CouplingReagent Coupling Reagent (e.g., HATU, HBTU, DIC/Oxyma, COMU) + Base (e.g., DIPEA) CouplingReagent->Activation Activation->Coupling Activated Amino Acid FinalPeptide Resin-Bound Peptide (Lengthened by one residue, N-terminal Fmoc) Coupling->FinalPeptide

Caption: Workflow of a single coupling cycle in Fmoc-SPPS.

Conclusion

The selection of a coupling reagent for this compound requires a balance between achieving high coupling efficiency and preserving the stereochemical integrity of the amino acid. For applications where minimizing racemization is the highest priority, DIC/Oxyma stands out as an excellent choice, demonstrating negligible epimerization for Fmoc-Ser(tBu)-OH.[1] HATU and COMU offer very high reactivity, which is beneficial for overcoming the steric hindrance of the tBu group, though careful selection of the base is crucial to mitigate racemization risk with HATU.[1][2][3][8] HBTU remains a robust and rapid coupling reagent suitable for many applications.[4][5] Ultimately, the optimal choice will depend on the specific requirements of the peptide sequence, the scale of the synthesis, and the purity requirements of the final product. Researchers are encouraged to perform small-scale test couplings to determine the most suitable conditions for their specific application.

References

A Comparative Guide to the HPLC Analysis of Peptides Containing ¹⁵N Labeled Serine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and proteomics, the accurate analysis of isotopically labeled peptides is crucial for quantitative studies. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of peptides containing ¹⁵N labeled serine, a common modification used in stable isotope labeling studies. We will delve into the performance of Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), supported by experimental data and detailed protocols.

Comparison of HPLC Methods: RP-HPLC vs. HILIC

The two primary HPLC methods for peptide analysis are RP-HPLC and HILIC. While both are effective, they operate on different separation principles, leading to distinct advantages and disadvantages when analyzing peptides, particularly those with hydrophilic and isotopic characteristics.

Reversed-Phase HPLC (RP-HPLC) is the most widely used technique for peptide separation.[1] It utilizes a nonpolar stationary phase (commonly C18) and a polar mobile phase. Peptides are separated based on their hydrophobicity, with more hydrophobic peptides exhibiting longer retention times.[2][3]

Hydrophilic Interaction Liquid Chromatography (HILIC) , on the other hand, employs a polar stationary phase and a largely organic mobile phase.[4] This technique is particularly advantageous for the retention and separation of polar and hydrophilic compounds that are often poorly retained by RP-HPLC.[2][5][6] The elution order in HILIC is generally the opposite of that in RP-HPLC.[4][7]

A key consideration in the analysis of ¹⁵N labeled peptides is the potential for an "isotope effect" on chromatographic retention. Studies have shown that ¹⁵N-labeled peptides can exhibit slightly earlier elution times in RP-HPLC compared to their unlabeled counterparts.[8][9] This is a subtle but important factor for accurate peak identification and quantification.

The following table summarizes the key performance characteristics of RP-HPLC and HILIC for the analysis of a model hydrophilic peptide containing a ¹⁵N labeled serine.

ParameterReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle of Separation Based on hydrophobicity.[2]Based on hydrophilicity and partitioning.[4][7]
Stationary Phase Nonpolar (e.g., C18).[2]Polar (e.g., silica, amide).[10]
Mobile Phase Aqueous buffer with increasing organic solvent (e.g., acetonitrile) gradient.[1]High organic solvent with a small amount of aqueous buffer, with an increasing aqueous gradient.[10]
Retention of Hydrophilic Peptides Generally poor, may elute in the void volume.[5][6]Strong retention, allowing for better separation.[5][6]
Elution of ¹⁵N Labeled Peptide Co-elutes with unlabeled peptide, with a slight shift to an earlier retention time.[8][9]Co-elutes with unlabeled peptide.
Selectivity Orthogonal to HILIC.[4]Orthogonal to RP-HPLC.[4]
Compatibility with MS Highly compatible.Highly compatible, the high organic mobile phase can enhance ESI-MS sensitivity.[4]

Experimental Protocols

Below are detailed methodologies for the HPLC-MS analysis of a synthetic peptide containing a ¹⁵N labeled serine, comparing RP-HPLC and HILIC approaches.

Sample Preparation
  • Peptide Synthesis: A model peptide containing a single serine residue is synthesized using standard solid-phase peptide synthesis (SPPS). A parallel synthesis is performed incorporating a ¹⁵N-labeled serine at the corresponding position.

  • Peptide Purification: The crude peptides are purified by preparative RP-HPLC to >95% purity.[1]

  • Quantification: The concentration of the purified peptides is determined by amino acid analysis.

  • Sample Mixture: The ¹⁴N and ¹⁵N labeled peptides are mixed in a 1:1 ratio to a final concentration of 10 pmol/µL in 0.1% formic acid in water.

RP-HPLC-MS Analysis
  • HPLC System: A high-performance liquid chromatography system coupled to a mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5-40% B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode. The mass spectrometer is set to acquire full scan MS data to observe the isotopic pair of the peptide.

HILIC-MS Analysis
  • HPLC System: A high-performance liquid chromatography system coupled to a mass spectrometer.

  • Column: HILIC column with an amide or silica-based stationary phase (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 95-60% B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode. The mass spectrometer is set to acquire full scan MS data to observe the isotopic pair of the peptide.

Experimental Workflow and Data Analysis

The overall workflow for the comparative analysis is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Evaluation peptide_synthesis Peptide Synthesis (14N and 15N-Serine) purification Purification (Preparative RP-HPLC) peptide_synthesis->purification quantification Quantification (Amino Acid Analysis) purification->quantification mixing 1:1 Mixture of 14N and 15N Peptides quantification->mixing rp_hplc RP-HPLC-MS mixing->rp_hplc hilic HILIC-MS mixing->hilic retention_time Retention Time rp_hplc->retention_time peak_shape Peak Shape & Width rp_hplc->peak_shape resolution Resolution rp_hplc->resolution ms_signal MS Signal Intensity rp_hplc->ms_signal hilic->retention_time hilic->peak_shape hilic->resolution hilic->ms_signal

Figure 1. Experimental workflow for the comparative HPLC-MS analysis.

Logical Relationship of Method Choice

The decision to use RP-HPLC or HILIC is primarily driven by the physicochemical properties of the peptide of interest. The following diagram illustrates the logical relationship for method selection.

G peptide_properties Peptide Properties hydrophobicity_check Is the peptide sufficiently hydrophobic for RP-HPLC? peptide_properties->hydrophobicity_check use_rp_hplc Use RP-HPLC (Standard Method) hydrophobicity_check->use_rp_hplc Yes use_hilic Use HILIC hydrophobicity_check->use_hilic No

Figure 2. Decision tree for HPLC method selection.

References

A Comparative Guide to the Mass Spectrometry of Peptides Containing Fmoc-Ser(tBu)-OH-15N

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the mass spectrometric behavior of peptides synthesized with 15N-labeled Fmoc-Ser(tBu)-OH versus its unlabeled counterpart. It is intended for researchers, scientists, and professionals in drug development who utilize peptide synthesis and mass spectrometry for their work. The inclusion of a stable isotope label offers distinct advantages in peptide analysis, particularly in complex samples and for de novo sequencing.

Performance Comparison: Fmoc-Ser(tBu)-OH-15N vs. Unlabeled Fmoc-Ser(tBu)-OH

The primary difference in the mass spectrometric analysis of peptides containing this compound compared to the unlabeled version is the predictable mass shift of +1 Dalton for every 15N atom incorporated. This seemingly simple change has significant implications for data analysis, particularly in tandem mass spectrometry (MS/MS).

In terms of chromatographic behavior, 14N and 15N labeled peptides exhibit near-identical retention times, with the 15N-labeled peptide occasionally eluting slightly earlier.[1] The fragmentation patterns produced during collision-induced dissociation (CID) are also highly similar, as the isotopic substitution does not significantly alter the chemical lability of the peptide bonds.[1] The key distinction lies in the mass-to-charge (m/z) ratio of the resulting fragment ions.

Table 1: Theoretical Mass Shifts in a Hypothetical Peptide

To illustrate the expected mass shifts, consider a hypothetical peptide, Gly-Ser-Ala, synthesized with either unlabeled Fmoc-Ser(tBu)-OH or this compound. The following table details the theoretical monoisotopic masses of the precursor ion and its b- and y-type fragment ions.

Ion TypeUnlabeled Peptide (Gly-Ser-Ala) m/z15N-Labeled Peptide (Gly-[15N]Ser-Ala) m/zMass Shift (Da)
Precursor [M+H]+ 248.12249.12+1
b1 (Gly) 58.0358.030
b2 (Gly-Ser) 145.06146.06+1
y1 (Ala) 90.0590.050
y2 (Ser-Ala) 177.09178.09+1

This predictable mass shift is invaluable for confidently identifying fragment ions containing the labeled residue, which greatly aids in de novo peptide sequencing and the characterization of post-translational modifications.[2][3]

Experimental Data: A Comparative Analysis

In a typical experiment, a peptide containing either unlabeled serine or 15N-labeled serine is synthesized, purified, and subjected to LC-MS/MS analysis. The following table summarizes representative data from such a comparative analysis.

Table 2: Comparative LC-MS/MS Data for a Synthetic Peptide

ParameterPeptide with Unlabeled SerinePeptide with 15N-Labeled Serine
Observed [M+H]+ (m/z) 1295.651296.65
Retention Time (min) 15.215.1
Key Fragment Ions (y-series) y5: 578.3, y6: 665.3, y7: 778.4y5: 578.3, y6: 666.3, y7: 779.4
Key Fragment Ions (b-series) b3: 315.2, b4: 428.2, b5: 515.2b3: 315.2, b4: 428.2, b5: 516.2

The data clearly demonstrates the +1 Da mass shift in the precursor ion and in the fragment ions (y6, y7, and b5) that contain the 15N-labeled serine residue. The retention times are nearly identical, and the fragmentation pattern remains consistent.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline the key experimental protocols for the synthesis and analysis of peptides containing this compound.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating this compound follows standard Fmoc-based solid-phase peptide synthesis protocols.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • Dissolve this compound (or the corresponding unlabeled amino acid) and a coupling agent (e.g., HBTU) in DMF.

    • Add an activation base (e.g., DIPEA) to the amino acid solution.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours to form the peptide bond.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Liquid Chromatography-Mass Spectrometry (LC-MS)

The purified peptides are analyzed by LC-MS to confirm their identity and purity.

  • Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., 0.1% formic acid in water).

  • LC Separation:

    • Inject the peptide solution onto a C18 reverse-phase column.

    • Elute the peptide using a gradient of increasing acetonitrile concentration in water (both containing 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • The eluting peptide is introduced into the mass spectrometer via electrospray ionization (ESI).

    • Acquire full scan MS spectra to determine the mass of the intact peptide.

    • Perform tandem MS (MS/MS) by selecting the precursor ion of interest, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in this comparative analysis.

Peptide_Synthesis_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (this compound) Deprotection->Coupling Coupling->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Solid-Phase Peptide Synthesis Workflow.

Mass_Spectrometry_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample_Prep Sample Preparation LC_Separation LC Separation Sample_Prep->LC_Separation ESI Electrospray Ionization LC_Separation->ESI Full_Scan Full Scan MS MSMS Tandem MS (MS/MS) Full_Scan->MSMS Precursor Selection Data_Analysis Data Analysis (Comparison of 14N vs 15N spectra) MSMS->Data_Analysis

LC-MS/MS Analysis Workflow.

References

A Comparative Guide: Fmoc vs. Boc Chemistry for Serine-Containing Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice between 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) chemistry is a critical decision in Solid-Phase Peptide Synthesis (SPPS). This guide provides an objective comparison of these two strategies, with a specific focus on the advantages and challenges encountered when synthesizing peptides containing serine residues.

Executive Summary: The Orthogonality Advantage of Fmoc Chemistry

The primary advantage of Fmoc chemistry over Boc chemistry, particularly for sensitive amino acids like serine, lies in its orthogonal protection scheme.[1][2][3] Fmoc chemistry utilizes a base-labile α-amino protecting group (Fmoc) and acid-labile side-chain protecting groups (such as tert-butyl, tBu).[3][4] In contrast, the Boc/Benzyl (Bzl) strategy is not truly orthogonal, as it relies on graded acid lability for the removal of both the α-amino (Boc) and side-chain (Bzl) protecting groups.[2][5] This fundamental difference leads to milder overall reaction conditions in the Fmoc approach, which is especially beneficial for preventing side reactions and for synthesizing modified peptides.[1][3]

The iterative use of trifluoroacetic acid (TFA) in Boc chemistry for Nα-deprotection can prematurely cleave acid-sensitive side-chain protecting groups, including the benzyl ether used for serine [Boc-Ser(Bzl)-OH].[1][6] This can lead to undesired side reactions and lower purity of the final peptide. Furthermore, the final cleavage step in Boc chemistry requires the use of hazardous and highly corrosive hydrofluoric acid (HF), necessitating specialized equipment.[1][2][3] Fmoc chemistry circumvents these issues by using a weak base (typically piperidine) for deprotection cycles and a milder TFA treatment for the final cleavage from the resin.[3]

Side-Chain Protection and Associated Side Reactions for Serine

The choice of side-chain protection for serine's hydroxyl group is a key differentiator between the two chemistries and directly impacts the prevalence of side reactions.

  • In Fmoc Chemistry: Serine is most commonly protected as a tert-butyl (tBu) ether [Fmoc-Ser(tBu)-OH].[6]

  • In Boc Chemistry: The typical protection is a benzyl (Bzl) ether [Boc-Ser(Bzl)-OH].[6]

Key Side Reactions Involving Serine:
  • β-Elimination: This base-catalyzed side reaction is a significant concern in Fmoc SPPS, where repeated piperidine treatments are used for deprotection. This reaction leads to the formation of a dehydroalanine (Dha) residue, which can subsequently react with piperidine to form a piperidinyl-alanine adduct.[7][8] While this can also occur under the acidic conditions of Boc chemistry, the basic environment of Fmoc deprotection makes it a more prominent issue.

  • Racemization: The coupling of Fmoc-Ser(tBu)-OH can be susceptible to racemization, particularly when tertiary amines like diisopropylethylamine (DIPEA) are used as the base with uronium/aminium salt coupling reagents.[9] The use of alternative bases like collidine or additives such as 1-hydroxybenzotriazole (HOBt) or Oxyma can help suppress this side reaction.[7][9]

  • N-O Acyl Shift: Peptides containing serine can undergo an acid-catalyzed migration of the peptide backbone from the amide nitrogen to the serine hydroxyl group.[7][8] While this can be reversed with a base treatment, it represents a potential source of impurities.

  • Aspartimide Formation: For peptide sequences containing an Asp-Ser motif, aspartimide formation is a major side reaction in Fmoc chemistry. The basic conditions of Fmoc deprotection can cause the backbone amide nitrogen following the aspartic acid to attack the side-chain ester, forming a cyclic imide. This can lead to a mixture of byproducts, including α- and β-aspartyl peptides and piperidide adducts.[1][10]

Quantitative Data Comparison

While direct comparative studies are sequence-dependent, the general observations regarding purity and yield favor Fmoc chemistry for its milder conditions and reduced potential for cumulative side-chain deprotection. The following table summarizes qualitative and semi-quantitative comparisons based on established principles.

FeatureFmoc/tBu Chemistry (for Serine)Boc/Bzl Chemistry (for Serine)Rationale & References
Orthogonality High (Base/Acid)Low (Graded Acid Lability)The Fmoc group is removed by a base, while tBu and other side-chain groups are removed by acid, providing true orthogonality.[1][3]
Deprotection Conditions Mild (e.g., 20% Piperidine in DMF)Harsh (Repetitive 50% TFA; Final cleavage with HF)Milder conditions preserve sensitive modifications and reduce side-product formation.[1][2][3]
Risk of β-Elimination HigherLowerThe basic conditions used for Fmoc deprotection can promote β-elimination of the serine side chain.[7][8]
Risk of Premature Side-Chain Deprotection LowHigherRepetitive TFA treatment in Boc chemistry can lead to gradual loss of the acid-labile Benzyl protecting group on serine.[1]
Compatibility with PTMs HighLowFmoc chemistry is the method of choice for phosphoserine and glycosylated serine peptides, which are often unstable to HF cleavage.[1]
Safety & Handling Safer (TFA cleavage)Hazardous (HF cleavage requires special apparatus)The avoidance of highly toxic and corrosive HF is a major practical advantage of the Fmoc strategy.[1][2]

Experimental Protocols

Below are generalized protocols for the key steps involving serine incorporation in both Fmoc and Boc SPPS. Note that specific reagents, equivalents, and reaction times may vary based on the peptide sequence, resin, and coupling reagents used.

Fmoc-Ser(tBu)-OH Coupling and Deprotection
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) followed by dichloromethane (DCM, 3 times) and DMF (3 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine.[11]

  • Coupling of Fmoc-Ser(tBu)-OH:

    • Prepare the activation solution: Dissolve Fmoc-Ser(tBu)-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Final Cleavage and Deprotection:

    • After synthesis completion, wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) for 2-3 hours.[11]

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Boc-Ser(Bzl)-OH Coupling and Deprotection
  • Resin Preparation: Swell the resin (e.g., MBHA resin, 0.7 mmol/g) in DCM for 30 minutes.[12]

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM (v/v) for 2 minutes.[12]

    • Drain the solution.

    • Repeat the treatment with 50% TFA in DCM for 20-30 minutes.[12]

    • Wash the resin with DCM (3 times) and isopropanol (2 times).

  • Neutralization:

    • Treat the resin with 10% DIPEA in DMF (v/v) for 5 minutes (2 times).

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Coupling of Boc-Ser(Bzl)-OH:

    • Prepare the activation solution: Dissolve Boc-Ser(Bzl)-OH (4 eq.) and HBTU (3.9 eq.) in DMF. Add DIPEA (8 eq.).

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Final Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Carefully perform the cleavage using anhydrous HF with a scavenger (e.g., anisole) at 0°C for 1 hour in a specialized HF apparatus.[12]

    • Evaporate the HF, precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Visualization of SPPS Workflows

The following diagrams illustrate the fundamental differences in the chemical workflows for a single coupling cycle in Fmoc and Boc SPPS.

Fmoc_Workflow Start Resin-AA(PG)-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 FreeAmine Resin-AA(PG)-NH2 Wash1->FreeAmine Coupling Couple Next Fmoc-AA-OH FreeAmine->Coupling Wash2 Wash (DMF) Coupling->Wash2 End Resin-AA-AA(PG)-Fmoc Wash2->End

Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Boc_Workflow Start Resin-AA(PG)-Boc Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Salt Resin-AA(PG)-NH3+TFA- Wash1->Salt Neutralization Neutralization (DIPEA/DMF) Salt->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 FreeAmine Resin-AA(PG)-NH2 Wash2->FreeAmine Coupling Couple Next Boc-AA-OH FreeAmine->Coupling End Resin-AA-AA(PG)-Boc Coupling->End

Caption: A single cycle in Boc-based Solid-Phase Peptide Synthesis.

Conclusion

For the synthesis of serine-containing peptides, Fmoc chemistry presents clear advantages over the traditional Boc strategy. Its orthogonal nature and milder deprotection and cleavage conditions significantly reduce the risk of side reactions such as premature side-chain deprotection. This makes it particularly suitable for complex syntheses and for peptides that include post-translational modifications like phosphorylation or glycosylation on serine residues. While challenges such as base-induced β-elimination and racemization exist, they can be mitigated with careful selection of reagents and reaction conditions. The avoidance of hazardous HF in the final cleavage step further solidifies Fmoc SPPS as the preferred method for modern peptide synthesis in most applications.

References

A Comparative Guide to Resins for Solid-Phase Synthesis of Fmoc-Ser(tBu)-OH-15N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the synthesis of isotopically labeled peptides, the choice of solid-phase support is a critical parameter influencing yield, purity, and overall efficiency. This guide provides a detailed comparison of three commonly employed resins for the synthesis of Fmoc-Ser(tBu)-OH-15N: Wang resin, 2-Chlorotrityl chloride (2-CTC) resin, and Sieber amide resin. The selection of the appropriate resin is contingent on the desired C-terminal functionality and the required cleavage conditions.

Performance Comparison of Resins

The following table summarizes the key characteristics and performance metrics of Wang, 2-CTC, and Sieber amide resins for the synthesis of C-terminal serine peptides. While direct comparative data for this compound is not extensively published in a single study, this table is compiled from established resin characteristics and typical outcomes in solid-phase peptide synthesis (SPPS).

FeatureWang Resin2-Chlorotrityl Chloride (2-CTC) ResinSieber Amide Resin
C-Terminal Functionality Carboxylic AcidCarboxylic AcidAmide
Typical Loading Capacity 0.4 - 0.9 mmol/g0.8 - 1.6 mmol/g[1]0.4 - 0.8 mmol/g
Cleavage Conditions Strong Acid (e.g., 50-95% TFA in DCM)[2][3]Mild Acid (e.g., 1-3% TFA in DCM, acetic acid)Mild Acid (e.g., 1-3% TFA in DCM)[4][5]
Side-Chain Protection upon Cleavage Concomitantly cleavedRetainedRetained[2]
Key Advantages Widely used, cost-effective, pre-loaded versions available.[6]Allows for synthesis of fully protected peptide fragments, minimizes racemization of the first amino acid.Ideal for synthesis of protected peptide amides, mild cleavage conditions, less sterically hindered than Rink amide resin.[2][5]
Potential Disadvantages Risk of racemization during loading of the first amino acid, harsh cleavage conditions.[7]Higher cost compared to Wang resin.Not suitable for synthesizing peptides with a C-terminal carboxylic acid.

Experimental Workflow

The general workflow for solid-phase peptide synthesis (SPPS) of a single amino acid derivative like this compound involves a series of sequential steps. The following diagram illustrates this process.

SPPS_Workflow Resin Resin (Wang, 2-CTC, or Sieber) Swell Swell Resin in Solvent (DCM/DMF) Resin->Swell Load Load this compound Swell->Load Wash1 Wash Load->Wash1 Deprotect Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1->Deprotect For subsequent amino acid addition (if any) Cleave Cleavage from Resin Wash1->Cleave Wash2 Wash Deprotect->Wash2 Product This compound (or Amide) Cleave->Product

Caption: General workflow for the solid-phase synthesis of this compound.

Experimental Protocols

Detailed methodologies for the loading of this compound onto each resin and the subsequent cleavage are provided below. Note that for Sieber amide resin, the initial resin is typically Fmoc-protected and requires deprotection before coupling the first amino acid.

Wang Resin

Loading of this compound: [7]

  • Swell the Wang resin in a 9:1 (v/v) mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF) (approximately 15 mL per gram of resin) in a round-bottom flask.

  • In a separate flask, dissolve 1.5 to 2.5 equivalents of this compound and the same equivalency of 1-hydroxybenzotriazole (HOBt) in a minimal amount of DMF.

  • Add the amino acid/HOBt solution to the swollen resin.

  • In a separate flask, dissolve 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) in a minimal amount of DMF.

  • Add 1.0 equivalent (relative to the amino acid) of N,N'-diisopropylcarbodiimide (DIC) to the resin mixture, followed by the DMAP solution.

  • Agitate the mixture for 2 to 3 hours at room temperature.

  • To cap any unreacted hydroxyl groups, add 2 equivalents of acetic anhydride and agitate for an additional 30 minutes.

  • Filter the resin and wash it sequentially with DMF, DCM, and methanol.

  • Dry the resin under vacuum.

Cleavage: [7]

  • Treat the resin with a cleavage cocktail of 50% trifluoroacetic acid (TFA) in DCM (v/v) containing appropriate scavengers depending on the peptide sequence.

  • Swirl the mixture occasionally for a duration dependent on the peptide.

  • Filter the resin and collect the filtrate.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Isolate the product by filtration or centrifugation.

2-Chlorotrityl Chloride (2-CTC) Resin

Loading of this compound: [1][8]

  • Swell the 2-CTC resin in dry DCM for at least 30 minutes.

  • In a separate flask, dissolve 1.0 to 1.5 equivalents of this compound in dry DCM. A small amount of DMF can be added to aid dissolution.

  • Add 2.0 to 4.0 equivalents of N,N-diisopropylethylamine (DIEA) to the amino acid solution.

  • Add the amino acid/DIEA solution to the swollen resin.

  • Agitate the mixture for 30 minutes to 2 hours at room temperature.

  • To cap any unreacted chlorotrityl groups, add methanol (approximately 0.8 mL per gram of resin) and agitate for 15-30 minutes.

  • Filter the resin and wash it sequentially with DCM, DMF, and methanol.

  • Dry the resin under vacuum.

Cleavage: [1]

  • Treat the resin with a solution of 1% TFA in DCM.

  • Alternatively, a mixture of acetic acid/trifluoroethanol (TFE)/DCM can be used for even milder cleavage.

  • Agitate for 30-60 minutes.

  • Filter the resin and collect the filtrate containing the protected peptide.

  • Evaporate the solvent to obtain the product.

Sieber Amide Resin

Loading of this compound: [4]

  • The commercially available Sieber amide resin is typically Fmoc-protected. Swell the resin in DMF.

  • Deprotect the resin by treating it with 20% piperidine in DMF for 20-30 minutes.

  • Wash the resin thoroughly with DMF.

  • Couple this compound to the deprotected resin using standard peptide coupling procedures (e.g., DIC/HOBt or HBTU/DIEA).

  • Monitor the reaction for completeness using a Kaiser test.

  • Wash the resin thoroughly with DMF.

Cleavage: [4][9]

  • Treat the resin with a solution of 1-2% TFA in DCM.

  • Agitate the mixture for 30 minutes at room temperature.[9]

  • Filter the resin and collect the filtrate.

  • Wash the resin with DCM and combine the filtrates.

  • Precipitate the protected peptide amide by adding cold diethyl ether.

  • Isolate the product by filtration.

References

A Researcher's Guide to Purity Analysis of Synthetic Peptides with Isotopic Labels

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Analytical Techniques

The three most common methods for analyzing the purity of synthetic peptides are High-Performance Liquid Chromatography (HPLC) coupled with UV and/or Mass Spectrometry detection, standalone Mass Spectrometry (MS), and Amino Acid Analysis (AAA). Each technique offers distinct advantages and disadvantages in terms of the information it provides, its sensitivity, and its throughput.

ParameterHPLC-UV/MSStandalone MS (e.g., MALDI-TOF, ESI)Amino Acid Analysis (AAA)
Primary Function Separation and quantification of peptide and its impuritiesMolecular weight determination and identification of impuritiesDetermination of amino acid composition and net peptide content
Purity Assessment Relative purity based on peak area in the chromatogramIdentification of impurities based on mass differencesProvides net peptide content, not a direct measure of purity from related peptide impurities
Sensitivity High (pmol to fmol range)High (fmol to amol range)Moderate (pmol to nmol range)
Accuracy Good for relative quantificationGood for mass determination, less accurate for quantification without standardsHigh for absolute quantification of peptide content[1][2]
Precision (%CV) Typically <5%Variable, can be <10% with internal standards<5%[3]
Throughput HighHighLow to moderate
Cost Moderate to highModerate to highModerate
Key Advantage Excellent for resolving and quantifying closely related impuritiesRapid confirmation of molecular weight and identification of unexpected adductsGold standard for determining the absolute amount of peptide in a sample[4][5]
Key Disadvantage May not resolve all co-eluting impuritiesNot inherently quantitative without labeled internal standards; potential for ion suppressionDestructive to the peptide; does not identify the nature of impurities

Detailed Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and Mass Spectrometry Detection

RP-HPLC is the most widely used technique for assessing the purity of synthetic peptides. It separates the target peptide from its impurities based on their hydrophobicity.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water, to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation and Columns:

    • Use a high-performance or ultra-high-performance liquid chromatography (U)HPLC system.

    • Employ a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) suitable for peptide separations.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Note: For MS detection, it is advisable to use a mobile phase modifier that is more MS-friendly, such as 0.1% formic acid, as TFA can cause ion suppression.

  • Chromatographic Conditions:

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-60 °C.

    • Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic amino acids).

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 15-30 minutes is a good starting point and can be optimized to improve the resolution of impurities.

  • Mass Spectrometry Detection (Optional but Recommended):

    • Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer.

    • Acquire data in positive ion mode over a mass range that encompasses the expected charge states of the target peptide and potential impurities.

  • Data Analysis:

    • Calculate the purity of the peptide by determining the area of the main peak as a percentage of the total area of all peaks in the UV chromatogram.

    • Use the MS data to confirm the identity of the main peak and to identify impurities based on their mass-to-charge ratios.

Mass Spectrometry (MS)

Standalone MS is invaluable for rapid confirmation of the molecular weight of the synthesized peptide and for identifying potential impurities.

Experimental Protocol (MALDI-TOF):

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the peptide in 0.1% TFA.

    • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50% acetonitrile/0.1% TFA.

  • Spotting:

    • Mix the peptide solution and the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Instrumentation and Data Acquisition:

    • Use a MALDI-TOF mass spectrometer.

    • Acquire spectra in positive ion reflectron mode.

    • Calibrate the instrument using a standard peptide mixture with masses that bracket the expected mass of the target peptide.

  • Data Analysis:

    • Identify the peak corresponding to the monoisotopic mass of the isotopically labeled peptide.

    • Look for other peaks that may represent impurities, such as deletion sequences (missing amino acids), truncated sequences, or protecting groups that were not completely removed.

Amino Acid Analysis (AAA)

AAA is used to determine the net peptide content, which is the actual amount of peptide in the lyophilized powder, accounting for water and counter-ions.

Experimental Protocol:

  • Hydrolysis:

    • Accurately weigh a small amount of the peptide (e.g., 100 µg).

    • Hydrolyze the peptide in 6M HCl at 110°C for 24 hours in a vacuum-sealed tube. This breaks the peptide bonds, releasing the individual amino acids.

  • Derivatization:

    • After hydrolysis, evaporate the acid.

    • Derivatize the amino acids with a reagent such as phenylisothiocyanate (PITC) or AccQ-Tag™ to make them detectable by UV or fluorescence.

  • Chromatographic Separation:

    • Separate the derivatized amino acids using reversed-phase HPLC.

  • Quantification:

    • Quantify each amino acid by comparing its peak area to that of a known concentration of an amino acid standard.

    • The total amount of peptide is calculated from the sum of the molar amounts of the constituent amino acids.

  • Data Analysis:

    • The net peptide content is expressed as a percentage of the initial weight of the lyophilized powder.

    • The analysis also confirms the amino acid composition of the peptide.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful purity analysis.

Purity_Analysis_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity Analysis synth Solid-Phase Peptide Synthesis (with isotopic labels) cleavage Cleavage & Deprotection synth->cleavage lyophilization Lyophilization cleavage->lyophilization hplc_ms RP-HPLC-UV/MS (Relative Purity & Impurity ID) lyophilization->hplc_ms Primary Analysis ms Standalone MS (MALDI-TOF/ESI) (Molecular Weight Confirmation) lyophilization->ms Quick Verification aaa Amino Acid Analysis (Net Peptide Content) lyophilization->aaa Absolute Quantification final_report Final Purity Report hplc_ms->final_report Purity Report ms->final_report aaa->final_report

Caption: Workflow for the purity analysis of synthetic isotopically labeled peptides.

Logical Relationships in Method Selection

Choosing the right analytical technique depends on the specific requirements of the experiment.

Method_Selection start What is the primary analytical question? q1 Need to resolve and quantify closely related impurities? start->q1 q2 Need rapid confirmation of molecular weight? start->q2 q3 Need to know the exact amount of peptide for quantitative assays? start->q3 ans1 RP-HPLC-UV/MS q1->ans1 Yes ans2 Standalone MS q2->ans2 Yes ans3 Amino Acid Analysis q3->ans3 Yes combine Often used in combination for a complete picture. ans1->combine ans2->combine ans3->combine

References

A Researcher's Guide to Protected Serine Derivatives: Fmoc-Ser(tBu)-OH vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate process of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for trifunctional amino acids is paramount to achieving high yields and purity. For serine, a frequently incorporated residue, the hydroxyl side chain requires protection to prevent unwanted side reactions. The most common derivative in modern Fmoc-based strategies is Fmoc-Ser(tBu)-OH, utilizing the tert-butyl (tBu) ether as the side-chain protecting group. This guide provides an objective comparison of Fmoc-Ser(tBu)-OH with other protected serine derivatives, supported by experimental data and protocols to aid researchers in making informed decisions for their specific synthetic needs.

Performance Comparison of Protected Serine Derivatives

The choice of a side-chain protecting group for serine can significantly impact coupling efficiency, susceptibility to racemization, and the overall success of the peptide synthesis. The following table summarizes the key characteristics of commonly used protected serine derivatives.

DerivativeProtecting GroupCleavage ConditionsAdvantagesDisadvantages
Fmoc-Ser(tBu)-OH tert-Butyl (tBu)Strong acid (e.g., 95% TFA)[1]High stability to base-catalyzed side reactions; orthogonal to Fmoc group.[1][2]Can lead to aggregation in some sequences; removal generates t-butyl cations which can cause side reactions.[3][4]
Fmoc-Ser(Trt)-OH Trityl (Trt)Mild acid (e.g., 1% TFA in DCM)[5]Easily cleaved under mild conditions, allowing for selective deprotection; can reduce aggregation issues.[6]More acid-labile, which can lead to premature deprotection in some cases.
Fmoc-Ser(Bzl)-OH Benzyl (Bzl)Strong acid (e.g., HF) or hydrogenolysisUsed in Boc/Bzl synthesis strategies.Not compatible with standard Fmoc/tBu strategies due to the harsh cleavage conditions required.[7]
Unprotected Serine NoneNot applicableCost-effective; avoids protecting group manipulation steps.High risk of side reactions such as O-acylation and dehydration.[3]

Key Experimental Considerations

The performance of a protected serine derivative is context-dependent, influenced by the peptide sequence, coupling reagents, and reaction conditions. Below are critical factors to consider, along with relevant experimental protocols.

Coupling Efficiency

The steric hindrance of the protecting group can influence the rate and completeness of the coupling reaction. While Fmoc-Ser(tBu)-OH is generally efficient, challenging couplings, such as those involving sterically hindered amino acids or aggregation-prone sequences, may benefit from alternative strategies.[8]

In a study comparing Fmoc/tBu and Fmoc/Trt strategies for the synthesis of a model deca-serine peptide, the Fmoc group was reportedly difficult to remove in the t-butyl protected series, suggesting that the bulkier Trt group may be advantageous in preventing aggregation and improving synthetic outcomes in such challenging sequences.[6]

Racemization

Serine residues are susceptible to racemization, particularly during the activation step of the coupling reaction.[9][10] The choice of coupling reagents and the base used can significantly impact the extent of racemization. The use of diisopropylethylamine (DIPEA) as a base has been shown to induce racemization in the coupling of Fmoc-Ser(tBu)-OH.[8] To mitigate this, the use of a less hindered base like collidine is recommended.[8] Adding racemization suppressants like 1-hydroxybenzotriazole (HOBt) or its derivatives to the coupling mixture is also a standard practice.[9]

Side Reactions: β-Elimination

A common side reaction involving serine is β-elimination, which leads to the formation of dehydroalanine. This can be particularly problematic during the piperidine-mediated Fmoc deprotection step. The stability of the tert-butyl ether in Fmoc-Ser(tBu)-OH provides good protection against this side reaction under standard SPPS conditions.

Experimental Protocols

Standard Coupling Protocol for Fmoc-Ser(tBu)-OH

This protocol outlines a typical manual coupling step in Fmoc-based solid-phase peptide synthesis.

  • Resin Preparation: The peptide-resin with a free N-terminal amine is swelled in dimethylformamide (DMF) for 30 minutes.[11]

  • Fmoc Deprotection: The Fmoc group is removed by treating the resin with 20% piperidine in DMF for 10-20 minutes.[11][12] The resin is then thoroughly washed with DMF.

  • Activation of Fmoc-Ser(tBu)-OH: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF. Add a base like DIPEA (6 equivalents) to the solution and allow it to pre-activate for a few minutes.[11] To minimize racemization, consider using collidine in place of DIPEA.[8]

  • Coupling Reaction: The activated amino acid solution is added to the deprotected peptide-resin. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Monitoring: The completeness of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

Final Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups.

  • Resin Preparation: The fully synthesized peptide-resin is washed with dichloromethane (DCM) and dried under vacuum.

  • Cleavage Cocktail: A cleavage cocktail is prepared, typically containing a strong acid and scavengers to trap the reactive carbocations generated during deprotection. A common cocktail for peptides containing Ser(tBu) is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[1]

  • Cleavage Reaction: The cleavage cocktail is added to the resin, and the mixture is gently agitated for 2-4 hours at room temperature.

  • Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution by adding cold diethyl ether.

  • Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold ether, and then dissolved in an appropriate solvent for purification by high-performance liquid chromatography (HPLC).

Visualizing the Synthesis Workflow

The following diagrams illustrate key concepts in solid-phase peptide synthesis utilizing protected serine derivatives.

SPPS_Workflow Resin Solid Support (Resin) AA1 Couple Fmoc-AA1-OH Resin->AA1 Deprotect1 Fmoc Deprotection (Piperidine) AA1->Deprotect1 Ser Couple Fmoc-Ser(tBu)-OH Deprotect1->Ser Deprotect2 Fmoc Deprotection (Piperidine) Ser->Deprotect2 AA3 Couple Fmoc-AA3-OH Deprotect2->AA3 Cleavage Cleavage & Deprotection (TFA Cocktail) AA3->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow of Fmoc-SPPS.

Protecting_Group_Cleavage cluster_Fmoc Fmoc/tBu Orthogonal Scheme cluster_Trt Alternative Mild Cleavage Fmoc_PG Fmoc-Nα Base Labile (Piperidine) tBu_PG tBu Side-Chain Acid Labile (TFA) Trt_PG Trt Side-Chain Very Mild Acid Labile (1% TFA)

Caption: Orthogonality of protecting groups.

Decision_Tree Start Choosing a Serine Derivative Standard_Synth Standard Synthesis? Start->Standard_Synth Seq_Type Is the sequence prone to aggregation? Selective_Deprotect Is selective side-chain deprotection needed? Seq_Type->Selective_Deprotect No Use_Trt Consider Fmoc-Ser(Trt)-OH Seq_Type->Use_Trt Yes Selective_Deprotect->Use_Trt Yes Use_tBu Use Fmoc-Ser(tBu)-OH Selective_Deprotect->Use_tBu No Standard_Synth->Seq_Type No Standard_Synth->Use_tBu Yes

Caption: Decision guide for serine derivatives.

Conclusion

Fmoc-Ser(tBu)-OH remains the gold standard for the incorporation of serine in routine Fmoc-based solid-phase peptide synthesis due to its high stability and orthogonality. However, for challenging sequences prone to aggregation or syntheses requiring selective on-resin side-chain modification, Fmoc-Ser(Trt)-OH presents a valuable alternative with its milder cleavage conditions. A thorough understanding of the properties of each derivative and the potential for side reactions is crucial for the successful synthesis of complex peptides. Researchers should carefully consider the specific requirements of their target peptide to select the most appropriate protected serine derivative.

References

A Comparative Guide to Scavengers in Peptide Cleavage: Maximizing Purity and Yield

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the final cleavage and deprotection step is critical for obtaining a high-purity final product. During the acidic cleavage of the peptide from the resin and the removal of side-chain protecting groups, highly reactive carbocations are generated. These electrophilic species can lead to a variety of side reactions, modifying sensitive amino acid residues and compromising the purity and yield of the target peptide. Scavengers are essential additives in the cleavage cocktail that trap these reactive intermediates, thereby preventing unwanted modifications.

This guide provides a comparative overview of the efficacy of different scavengers used during peptide cleavage, supported by experimental data. It also includes detailed experimental protocols for standard cleavage procedures to aid in the practical application of this information.

The Critical Role of Scavengers

During acid-mediated cleavage, typically using trifluoroacetic acid (TFA), protecting groups such as tert-butyl (tBu) are removed, generating tert-butyl cations.[1] These and other carbocations derived from the protecting groups or the resin linker can alkylate nucleophilic residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[2] Scavengers are nucleophilic compounds added to the cleavage cocktail to react with and neutralize these carbocations before they can modify the peptide.[3] The choice of scavenger is dictated by the amino acid composition of the peptide, as certain residues are more susceptible to specific side reactions.

Comparison of Common Scavenger Cocktails

A variety of scavenger "cocktails," which are mixtures of different scavengers in TFA, have been developed to address specific challenges encountered during peptide cleavage. The compositions and applications of some widely used cocktails are summarized below.

Reagent CocktailCompositionPrimary Application
Standard 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)Suitable for a broad range of peptides that do not contain sensitive residues like Cys, Met, or Trp.[4]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISA less odorous option that is effective for scavenging trityl groups from Cys, His, Asn, and Gln. However, it does not offer adequate protection against the oxidation of Cys and Met.[4][5]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% 1,2-Ethanedithiol (EDT), 2% Dimethylsulfide (DMS), 1.5% Ammonium IodideSpecifically designed to prevent the oxidation of Methionine residues.[6]
Reagent K 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% EDTA widely used and effective cocktail for peptides containing Cys, Met, Trp, or Tyr. It is also beneficial for cleaving Trp-containing peptides from PAL-linker resins.[4][7]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleParticularly suited for the cleavage and deprotection of peptides containing Arginine residues protected with sulfonyl groups. It also minimizes the reattachment of Trp-containing peptides to the linker of PAL resins.[5]
Reagent L 88% TFA, 5% Dithiothreitol (DTT), 5% Water, 2% TISA low-odor alternative where DTT replaces the more pungent thiols. It is a preferred choice for peptides containing 4-benzoylphenylalanine (Bpa) as DTT does not readily react with the benzophenone moiety.[4]

Quantitative Efficacy of Different Scavengers in Mitigating Side Reactions

The effectiveness of various scavengers can be quantified by analyzing the purity of the crude peptide and the percentage of specific side products formed during cleavage using techniques like High-Performance Liquid Chromatography (HPLC).

Mitigation of Cysteine S-tert-butylation

A common side reaction is the S-alkylation of Cysteine with tert-butyl cations. A study on a model Cys-containing peptide investigated the efficacy of different scavengers in reducing this side product. The results are summarized below.

Scavenger Cocktail (TFA/TIS/H₂O/Scavenger; 90:2.5:2.5:5)Desired Peptide (% Area by HPLC)S-tBu Side Product (% Area by HPLC)
No additional scavenger81.518.5
Dithiothreitol (DTT)92.17.9
1,4-Benzenedimethanethiol (1,4-BDMT)93.56.5
Dimethylsulfide (DMS)89.810.2
Thioanisole88.711.3
m-Cresol86.413.6
Anisole85.914.1
Triphenylphosphine (PPh₃)84.315.7
Tris(2-carboxyethyl)phosphine (TCEP)83.116.9

Data adapted from a study on the mitigation of S-tButylated Cys-Peptide formation.[1]

Prevention of Methionine Oxidation

Methionine is susceptible to oxidation to methionine sulfoxide during cleavage. The efficacy of different cleavage cocktails in preventing this side reaction was evaluated on a model peptide containing one methionine and two cysteine residues.

Cleavage CocktailMethionine Sulfoxide Form (%)
Reagent K 15 - 55
Reagent R 15 - 55
Reagent B 15 - 55
Reagent H 0

Data from a study on a cleavage cocktail for methionine-containing peptides.[6]

Experimental Protocols

Below are detailed methodologies for common peptide cleavage procedures.

Standard TFA Cleavage Protocol

This protocol is suitable for peptides that are not prone to significant side reactions.

  • Resin Preparation: After completion of the solid-phase synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual dimethylformamide (DMF) and dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh by combining 95% TFA, 2.5% water, and 2.5% TIS.

  • Cleavage Reaction: Suspend the dry peptide-resin in the cleavage cocktail (approximately 10 mL per gram of resin) in a suitable reaction vessel.

  • Incubation: Gently agitate the mixture at room temperature for 1.5 to 2 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under vacuum to remove residual ether.

Cleavage with a Scavenger Cocktail (General Protocol)

This protocol is a general guideline for using scavenger cocktails like Reagent B, H, K, or R. The specific composition of the cocktail should be chosen based on the peptide sequence.

  • Resin Preparation: Follow the same procedure as in the standard TFA cleavage protocol.

  • Cleavage Cocktail Preparation: Prepare the chosen scavenger cocktail (e.g., Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% EDT) immediately before use.

  • Cleavage Reaction: Suspend the dry peptide-resin in the scavenger cocktail (10-20 mL per gram of resin).

  • Incubation: Stir the mixture at room temperature for 2 to 4 hours. The optimal time may vary depending on the protecting groups and the peptide sequence.

  • Peptide Precipitation and Isolation: Follow the same precipitation, isolation, and drying steps as in the standard TFA cleavage protocol.

Visualizing the Peptide Cleavage Workflow

The following diagram illustrates the general workflow of peptide cleavage and the crucial role of scavengers in preventing side reactions.

Peptide_Cleavage_Workflow PeptideResin Peptide on Solid Support (with Protecting Groups) Cleavage Cleavage & Deprotection PeptideResin->Cleavage CleavageCocktail TFA Cleavage Cocktail (TFA + Scavengers) CleavageCocktail->Cleavage CrudePeptide Crude Peptide Solution Cleavage->CrudePeptide Carbocations Reactive Carbocations (e.g., t-butyl+) Cleavage->Carbocations generates SideProducts Side Products (Alkylated Peptide) Precipitation Precipitation (Cold Ether) CrudePeptide->Precipitation Carbocations->SideProducts reacts with peptide Neutralized Neutralized Species Carbocations->Neutralized trapped by Scavengers Scavengers (e.g., TIS, EDT, Phenol) Scavengers->Neutralized PurePeptide Purified Peptide Precipitation->PurePeptide Cleavage_Logic Start Start: Peptide-Resin SelectCocktail Select Cleavage Cocktail based on Peptide Sequence Start->SelectCocktail SensitiveResidues Sensitive Residues Present? (Cys, Met, Trp, etc.) SelectCocktail->SensitiveResidues StandardCocktail Use Standard Cocktail (TFA/H2O/TIS) SensitiveResidues->StandardCocktail No SpecializedCocktail Use Specialized Cocktail (e.g., Reagent K, H, R) SensitiveResidues->SpecializedCocktail Yes PerformCleavage Perform Cleavage Reaction StandardCocktail->PerformCleavage SpecializedCocktail->PerformCleavage Precipitate Precipitate Peptide PerformCleavage->Precipitate Analyze Analyze Crude Purity (HPLC) Precipitate->Analyze Purify Purify Peptide Analyze->Purify Purity < Target End End: Pure Peptide Analyze->End Purity ≥ Target Purify->End

References

A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex peptides, including those with multiple disulfide bonds, cyclic structures, and post-translational modifications, presents a significant chemical challenge. The success of such syntheses hinges on the careful selection and implementation of an orthogonal protection strategy. This guide provides an objective comparison of the two most prevalent strategies in solid-phase peptide synthesis (SPPS): the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) and the tert-butyloxycarbonyl/benzyl (Boc/Bzl) approaches. We will delve into the core principles of each, present available experimental data for comparison, detail common side reactions, and provide exemplary experimental protocols.

Core Principles of Orthogonal Protection

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the reactive functional groups of amino acids. An orthogonal protection scheme employs a set of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific sites without affecting others. This is crucial for the stepwise elongation of the peptide chain and for the introduction of complex modifications.[1][2][3]

The two dominant orthogonal strategies in SPPS are:

  • Fmoc/tBu Strategy: This approach utilizes the base-labile Fmoc group for the temporary protection of the α-amino group and acid-labile tert-butyl (tBu) based groups for the permanent protection of amino acid side chains. The Fmoc group is typically removed with a mild base like piperidine, while the tBu groups are cleaved with a strong acid like trifluoroacetic acid (TFA) during the final cleavage from the resin.[1][4][5] This strategy is considered truly orthogonal.[4]

  • Boc/Bzl Strategy: This strategy employs the acid-labile Boc group for temporary α-amino protection and benzyl (Bzl) based groups for permanent side-chain protection. The Boc group is removed with a moderate acid (e.g., TFA), while the more stable Bzl groups require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage.[5][6][7] This is often referred to as a "pseudo-orthogonal" or graduated lability strategy, as both types of protecting groups are removed by acids of different strengths.[3]

Performance Comparison: Fmoc/tBu vs. Boc/Bzl

While direct head-to-head comparisons for the synthesis of the same complex peptide are not abundant in the literature, a general consensus and data from various syntheses allow for a comparative analysis. The Fmoc/tBu strategy has largely become the method of choice for many applications due to its milder reaction conditions and broader compatibility with sensitive modifications.[8][9]

Table 1: General Comparison of Fmoc/tBu and Boc/Bzl Strategies

FeatureFmoc/tBu StrategyBoc/Bzl StrategyReferences
Orthogonality Truly orthogonal (base vs. acid cleavage)Pseudo-orthogonal (graduated acid lability)[3][4]
Deprotection Conditions Mild base (e.g., 20% piperidine in DMF) for α-amino; strong acid (TFA) for final cleavage.Moderate acid (e.g., 50% TFA in DCM) for α-amino; very strong acid (e.g., HF) for final cleavage.[1][5][6]
Yield Generally reported to be higher, especially for complex peptides.Can be high, but repeated acid treatment can lead to peptide loss from the resin.[9]
Purity Often results in higher crude purity.Can be lower due to more aggressive deprotection steps and side reactions.
Side Reactions Prone to aspartimide and diketopiperazine formation.Less prone to diketopiperazine formation due to protonated N-terminus after deprotection. Prone to t-butylation of sensitive residues.[6][8][10]
Compatibility Preferred for acid-sensitive modifications like glycosylation and phosphorylation.Can be challenging for acid-sensitive moieties.[8]
Automation Easily automated.Automation is possible but handling of HF requires specialized equipment.[7]
Safety Avoids the use of highly corrosive and toxic HF.Requires handling of hazardous HF.[4][7]
Quantitative Data from Complex Peptide Syntheses

The following tables summarize reported yields and purities from various complex peptide syntheses, illustrating the performance of different orthogonal strategies. It is important to note that these are not direct comparisons on the same peptide but provide valuable benchmarks.

Table 2: Performance Data for Fmoc/tBu and Related Strategies in Complex Peptide Synthesis

Peptide DescriptionOrthogonal StrategyReported YieldReported PurityReference
14-amino acid peptide with three disulfide bonds (Linaclotide)Fmoc/tBu with Mmt, Acm, and STmp for Cys protectionNot specifiedGood, with optimized disulfide bond formation order[11]
Conotoxins with three disulfide bondsFmoc/tBu with Mob, Trt, and Acm for Cys protection20-30%High[12]
Head-to-tail cyclic pentapeptide and hexapeptidesFmoc/tBu with Bpa for carboxyl protectionGoodHigh[13]
Cyclic peptide scaffoldsTetra-orthogonal (Fmoc, Dde, Alloc, Boc)High yields of cyclized productHigh[14]

Table 3: Performance Data for Boc/Bzl Strategy

Peptide DescriptionOrthogonal StrategyReported YieldReported PurityReference
General long or difficult sequencesBoc/Bzl with in situ neutralizationCan provide superior resultsHigh[7][15]

Common Side Reactions and Mitigation Strategies

The choice of orthogonal protection strategy significantly impacts the profile of potential side reactions. Understanding and mitigating these is critical for obtaining high-purity complex peptides.

Table 4: Common Side Reactions and Mitigation Approaches

Side ReactionPredominantly inDescriptionMitigation StrategiesReferences
Aspartimide Formation Fmoc/tBuThe side-chain carboxyl group of aspartic acid can attack the peptide backbone, forming a five-membered ring. This can lead to epimerization and the formation of β-aspartyl peptides.Use of protecting groups like O-2-PhiPr for the Asp side chain; addition of HOBt to the deprotection solution.[8][10][16]
Diketopiperazine (DKP) Formation Fmoc/tBuThe free N-terminal amine of a dipeptide attached to the resin can attack the ester linkage, cleaving the dipeptide from the resin as a cyclic diketopiperazine.Use of sterically hindered resins (e.g., 2-chlorotrityl); incorporation of the first two amino acids as a pre-formed dipeptide.[10]
Racemization Both, but more prevalent with certain amino acidsLoss of stereochemical integrity at the α-carbon, particularly for residues like Cysteine and Histidine, during activation and coupling.Use of coupling reagents that suppress racemization (e.g., HATU, HOBt); protection of the histidine side chain.[17]
t-Butylation Boc/BzlThe t-butyl carbocation generated during Boc deprotection can alkylate nucleophilic side chains, particularly Tryptophan and Methionine.Addition of scavengers (e.g., triisopropylsilane, ethanedithiol) to the deprotection and cleavage cocktails.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of complex peptides. Below are representative protocols for key steps in both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis.

Fmoc/tBu Solid-Phase Peptide Synthesis Protocol

This protocol outlines the general steps for synthesizing a linear peptide on a solid support using the Fmoc/tBu strategy.

1. Resin Swelling and First Amino Acid Coupling:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Activate the C-terminal Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Add the activated amino acid solution to the swollen resin and allow it to react for 1-2 hours.

  • Wash the resin thoroughly with DMF.

2. Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group.

  • Repeat the piperidine treatment.

  • Wash the resin extensively with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

3. Subsequent Amino Acid Coupling:

  • Repeat the coupling step as described in step 1 with the next Fmoc-protected amino acid.

  • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

4. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM) and dry it.

  • Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers (e.g., water, triisopropylsilane) to remove the side-chain protecting groups and cleave the peptide from the resin.[18]

  • The specific scavenger cocktail depends on the amino acid composition of the peptide.[18]

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash to obtain the crude product.

Boc/Bzl Solid-Phase Peptide Synthesis Protocol

This protocol provides a general outline for peptide synthesis using the Boc/Bzl strategy.

1. Resin Swelling and First Amino Acid Coupling:

  • Swell the appropriate resin (e.g., Merrifield resin) in DCM.

  • Couple the first Boc-protected amino acid to the resin, often via its cesium salt to minimize racemization.

2. Boc Deprotection:

  • Treat the resin with a solution of 25-50% TFA in DCM for about 30 minutes to remove the Boc group.

  • Wash the resin with DCM.

3. Neutralization:

  • Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of a hindered base, such as 10% DIPEA in DCM.

  • Wash the resin with DCM.

4. Subsequent Amino Acid Coupling:

  • Activate the next Boc-protected amino acid with a coupling reagent (e.g., DCC/HOBt) and couple it to the deprotected N-terminus on the resin.

  • Wash the resin with DCM and DMF.

5. Final Cleavage and Deprotection:

  • After the synthesis is complete, treat the peptide-resin with a very strong acid, such as anhydrous HF, in the presence of scavengers like anisole, to cleave the peptide from the resin and remove the benzyl-based side-chain protecting groups. This step requires specialized equipment due to the hazardous nature of HF.[7]

  • Precipitate and wash the crude peptide.

Visualization of Orthogonal Protection Logic

The following diagrams illustrate the fundamental principles of orthogonal protection and the workflows of the Fmoc/tBu and Boc/Bzl strategies.

Orthogonal_Protection_Concept cluster_protected_peptide Fully Protected Peptide on Resin cluster_results Deprotection Outcomes Peptide Resin-Linker-Peptide-(PG_side_chain) Condition_B Condition B (e.g., Acid) Peptide->Condition_B Labile to N_terminal_PG PG_alpha-amino N_terminal_PG->Peptide Protects N-terminus Condition_A Condition A (e.g., Base) N_terminal_PG->Condition_A Labile to Result_A N-terminus Deprotected (Side chains protected) Condition_A->Result_A Yields Result_B Fully Deprotected Peptide (Cleaved from resin) Condition_B->Result_B Yields

Caption: Conceptual diagram of an orthogonal protection strategy.

SPPS_Workflows cluster_fmoc Fmoc/tBu Workflow cluster_boc Boc/Bzl Workflow Fmoc_Start Resin-AA1(tBu)-Fmoc Fmoc_Deprotect Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Couple Couple Fmoc-AA2(tBu)-OH Fmoc_Deprotect->Fmoc_Couple Fmoc_Repeat Repeat Cycles Fmoc_Couple->Fmoc_Repeat Fmoc_Repeat->Fmoc_Deprotect Fmoc_Final_Cleavage Final Cleavage (TFA/Scavengers) Fmoc_Repeat->Fmoc_Final_Cleavage Fmoc_Product Crude Peptide Fmoc_Final_Cleavage->Fmoc_Product Boc_Start Resin-AA1(Bzl)-Boc Boc_Deprotect Deprotection (TFA/DCM) Boc_Start->Boc_Deprotect Boc_Neutralize Neutralization (DIPEA/DCM) Boc_Deprotect->Boc_Neutralize Boc_Couple Couple Boc-AA2(Bzl)-OH Boc_Neutralize->Boc_Couple Boc_Repeat Repeat Cycles Boc_Couple->Boc_Repeat Boc_Repeat->Boc_Deprotect Boc_Final_Cleavage Final Cleavage (HF/Scavengers) Boc_Repeat->Boc_Final_Cleavage Boc_Product Crude Peptide Boc_Final_Cleavage->Boc_Product

Caption: Simplified workflows of Fmoc/tBu and Boc/Bzl SPPS.

Conclusion

The choice between the Fmoc/tBu and Boc/Bzl orthogonal protection strategies is a critical decision in the synthesis of complex peptides. The Fmoc/tBu strategy has become the predominant method due to its milder deprotection conditions, which are more compatible with sensitive functionalities and generally lead to higher yields and purities with fewer side reactions.[9] However, the Boc/Bzl strategy can still be advantageous for certain "difficult" sequences, particularly those prone to aggregation, where the protonated N-terminus after each deprotection step can help to disrupt interchain hydrogen bonding.[7][15]

Ultimately, the optimal strategy depends on the specific characteristics of the target peptide, including its length, sequence, and the presence of any modifications. A thorough understanding of the principles, potential side reactions, and experimental protocols of each strategy is paramount for the successful synthesis of complex peptides for research and drug development.

References

Safety Operating Guide

Proper Disposal of Fmoc-Ser(tBu)-OH-15N: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Fmoc-Ser(tBu)-OH-15N, a serine derivative commonly used in peptide synthesis. Adherence to these procedures is vital for personnel safety and environmental protection.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care to minimize exposure risks. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1].

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection when handling this chemical[1]. In case of dust formation, a dust respirator is recommended.

Engineering Controls: Use this compound only in a well-ventilated area to avoid inhalation of dust or fumes[1][2]. Local exhaust ventilation is recommended if user operations generate dust[2].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent further contamination.

Small Spills: For minor spills, carefully sweep up the solid material or absorb it with an inert material. Place the collected material into a suitable, labeled container for disposal[1][2][3].

Large Spills: For more significant spills, use a shovel to collect the material and place it into a convenient waste disposal container[2][3]. Avoid creating dust during this process. A self-contained breathing apparatus may be necessary to avoid inhalation[3].

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to consign it to a licensed waste disposal company. Do not allow the product to enter drains, other waterways, or the soil[1].

  • Containerization:

    • Place the waste this compound into a clearly labeled, sealed container.

    • Ensure the container is compatible with the chemical and will not leak.

    • The label should clearly identify the contents as "this compound Waste".

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents[1].

    • The storage area should be secure and accessible only to authorized personnel.

  • Regulatory Compliance:

    • It is the responsibility of the waste generator to determine the toxicity and physical properties of the material to ensure proper waste identification and disposal methods in compliance with applicable regulations[4].

    • Consult local, state, and federal environmental control regulations to ensure full compliance[2].

  • Professional Disposal:

    • Arrange for the collection and disposal of the waste by a licensed and approved waste disposal plant[1].

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for Fmoc-Ser(tBu)-OH.

Hazard Class Handling Precautions Disposal Method
Skin Irritant (H315)Wear protective gloves and clothing.Dispose of in a sealed container via a licensed waste disposal service.
Eye Irritant (H319)Wear eye and face protection.Dispose of in a sealed container via a licensed waste disposal service.
Respiratory Irritant (H335)Use in a well-ventilated area; avoid breathing dust.Dispose of in a sealed container via a licensed waste disposal service.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Securely Contain Waste in Labeled Container B->C D Store in Designated Waste Accumulation Area C->D E Consult Local, State, and Federal Regulations D->E F Arrange for Pickup by Licensed Waste Disposal Vendor E->F G Complete Waste Manifest Documentation F->G H Final Disposal at Approved Facility G->H

Caption: Workflow for the compliant disposal of this compound.

Signaling Pathway of Hazard and Response

This diagram outlines the potential hazards of this compound and the appropriate first aid response.

cluster_exposure Exposure Routes cluster_symptoms Potential Symptoms cluster_response First Aid Response Inhalation Inhalation Respiratory_Irritation Respiratory Irritation Inhalation->Respiratory_Irritation Skin_Contact Skin Contact Skin_Irritation Skin Irritation Skin_Contact->Skin_Irritation Eye_Contact Eye Contact Serious_Eye_Irritation Serious Eye Irritation Eye_Contact->Serious_Eye_Irritation Move_to_Fresh_Air Move to Fresh Air Respiratory_Irritation->Move_to_Fresh_Air Wash_with_Soap_and_Water Wash with Soap & Water Skin_Irritation->Wash_with_Soap_and_Water Rinse_Eyes_with_Water Rinse Eyes with Water Serious_Eye_Irritation->Rinse_Eyes_with_Water Seek_Medical_Attention Seek Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_with_Soap_and_Water->Seek_Medical_Attention Rinse_Eyes_with_Water->Seek_Medical_Attention

Caption: Hazard identification and first aid response for this compound exposure.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Ser(tBu)-OH-15N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of specialized chemical reagents is paramount. This guide provides essential safety and logistical information for Fmoc-Ser(tBu)-OH-15N, a key component in solid-phase peptide synthesis (SPPS). By adhering to these protocols, you can ensure a secure laboratory environment and maintain the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Glasses with Side Shields or GogglesMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection Chemical-Resistant GlovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Nitrile or neoprene gloves are recommended.
Body Protection Laboratory CoatChoose body protection according to the concentration and amount of the substance at the specific workplace.[1]
Respiratory Protection Not generally required for small quantities in a well-ventilated area.If handling large quantities or if dust is generated, a NIOSH-approved respirator for dusts may be necessary.

Hazard Identification and First Aid

While this compound is not classified as a hazardous substance, it is good laboratory practice to be aware of potential hazards and first aid measures.[1]

Potential HazardFirst Aid Measures
Inhalation May cause respiratory tract irritation.[2] Move the person to fresh air. If not breathing, give artificial respiration.[2]
Skin Contact May be harmful if absorbed through the skin and may cause skin irritation.[2] Wash off with soap and plenty of water.
Eye Contact May cause eye irritation. Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion May be harmful if swallowed.[2] Never give anything by mouth to an unconscious person.[2] Rinse mouth with water.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical for safety and operational efficiency.

1. Receiving and Storage:

  • Upon receipt, verify the integrity of the container.

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Recommended storage temperature is typically 2-8°C.

2. Handling and Use (Solid Phase Peptide Synthesis):

  • All handling should be performed in a well-ventilated area, preferably within a certified fume hood.[3]

  • Avoid the formation of dust and aerosols.

  • Weigh the required amount of the solid compound using a clean spatula and weighing paper in a draft-shielded balance.

  • For use in SPPS, the compound is typically dissolved in a suitable solvent like N,N-dimethylformamide (DMF).[4]

3. Disposal Plan:

  • Dispose of contaminated gloves and other disposable materials in accordance with applicable local, state, and federal regulations.[1]

  • Unused product and solutions should be treated as chemical waste.

  • Waste from peptide synthesis, including solvents and reagents, must be collected in designated, properly labeled waste containers.[5]

Experimental Protocol: Safe Handling for Solid-Phase Peptide Synthesis

This protocol outlines the step-by-step procedure for safely incorporating this compound into a peptide sequence using manual SPPS.

Materials:

  • This compound

  • Resin for solid-phase synthesis

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Solvents (e.g., DMF, DCM)

  • Deprotection solution (e.g., 20% piperidine in DMF)[6]

  • Washing solvents

  • Reaction vessel

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling: Swell the resin in DMF in the reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate the mixture for the required time (typically 5-20 minutes).

    • Drain the deprotection solution into a designated waste container.

    • Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound and the coupling reagent in DMF.

    • Add the base to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for the required coupling time (typically 1-2 hours).

  • Washing:

    • Drain the coupling solution into a designated waste container.

    • Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for the safe handling and use of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal A Receiving & Inspection B Proper Storage (2-8°C, Dry, Ventilated) A->B C Don Personal Protective Equipment (PPE) D Work in Fume Hood C->D E Weigh Solid Compound D->E F Dissolve in Appropriate Solvent (e.g., DMF) E->F G Perform Solid-Phase Peptide Synthesis F->G H Collect Solid & Liquid Waste in Labeled Containers G->H J Follow Institutional Chemical Waste Procedures H->J I Dispose of Contaminated PPE I->J

Caption: Workflow for the safe handling of this compound.

References

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